molecular formula C14H12BrFO B1444320 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene CAS No. 922719-77-5

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Cat. No.: B1444320
CAS No.: 922719-77-5
M. Wt: 295.15 g/mol
InChI Key: YCHITSDJFZQYMX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHITSDJFZQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235001
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
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Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922719-77-5
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922719-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 922719-77-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key synthetic intermediate in medicinal chemistry and drug discovery. This document elucidates its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and applications as a versatile building block. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide is intended to be an authoritative resource for researchers, enabling the effective utilization of this compound in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctional aromatic compound of significant interest to the drug development community. Its strategic importance lies in the orthogonal reactivity of its functional groups: a benzyloxy ether, a benzylic bromide, and an aryl fluoride. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions. The aryl fluoride offers opportunities for nucleophilic aromatic substitution or can modulate the electronic properties of the molecule. Most critically, the benzylic bromide is a highly reactive handle for the introduction of a wide array of functionalities through nucleophilic substitution and cross-coupling reactions.[1] This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it an invaluable tool in the synthesis of novel therapeutic agents.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes the key properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

PropertyValueSource(s)
CAS Number 922719-77-5[2]
IUPAC Name 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene[2]
Molecular Formula C₁₄H₁₂BrFO[2]
Molecular Weight 295.15 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Inferred from related compounds
Spectroscopic Characterization

¹H NMR (Predicted): The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons on both the fluorinated and benzyl rings, a singlet for the benzylic methylene protons of the benzyloxy group, and a singlet for the bromomethyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The chemical shifts of the carbons in the fluorinated ring will be influenced by the electronegativity of the fluorine and the substitution pattern. The bromomethyl carbon is expected to appear in the range of 30-35 ppm.

Mass Spectrometry (Predicted): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The base peak is likely to be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the facile cleavage of the benzylic ether bond.[5]

Synthesis Protocol: A Self-Validating Three-Step Approach

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene can be efficiently achieved through a robust three-step sequence, commencing with the commercially available 2-fluoro-4-methylphenol. This pathway is designed to be self-validating, with each step yielding a product that can be readily purified and characterized, ensuring the integrity of the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 2-Fluoro-4-methylphenol Step1 Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, Acetone) Start->Step1 Intermediate1 1-(Benzyloxy)-2-fluoro-4-methylbenzene Step1->Intermediate1 Step2 Radical Bromination (NBS, AIBN, CCl₄) Intermediate1->Step2 FinalProduct 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene Step2->FinalProduct

Caption: A three-step synthetic workflow for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Step 1: Williamson Ether Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

Causality: The initial step involves the protection of the acidic phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and highly reliable method for this transformation. The use of potassium carbonate as a mild base is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is chosen as the solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reaction.

Experimental Protocol:

  • To a solution of 2-fluoro-4-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-fluoro-4-methylbenzene as a colorless oil.

Step 2: Radical Bromination to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Causality: The second step is a selective benzylic bromination of the methyl group. This reaction proceeds via a free radical mechanism and is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[6][7] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[8][9] Carbon tetrachloride is a traditional solvent for this reaction, although less toxic alternatives like cyclohexane can also be used.

Experimental Protocol:

  • Dissolve 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a white solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is primarily derived from the high reactivity of the benzylic bromide.[10] This functional group is an excellent electrophile and readily participates in both S(_N)1 and S(_N)2 reactions, allowing for the facile introduction of a variety of nucleophiles.[1]

Diagram of Key Reactions

Reactivity Start 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene SN2 SN2 Reaction (e.g., with primary amines, thiols, cyanides) Start->SN2 Strong Nucleophile SN1 SN1 Reaction (e.g., with alcohols, water) Start->SN1 Weak Nucleophile (polar protic solvent) Suzuki Suzuki Cross-Coupling (with boronic acids) Start->Suzuki Pd Catalyst, Base Other Other C-C Bond Forming Reactions (e.g., Grignard, organolithium reagents) Start->Other

Caption: Key reaction pathways for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Nucleophilic Substitution Reactions

The benzylic bromide is readily displaced by a wide range of nucleophiles. This allows for the synthesis of diverse derivatives, including amines, ethers, thioethers, and nitriles, which are common functionalities in biologically active molecules. The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the reaction mechanism (S(_N)1 vs. S(_N)2).

Carbon-Carbon Bond Forming Reactions

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an excellent substrate for various carbon-carbon bond-forming reactions. It can be used in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl or heteroaryl moieties.[11] Furthermore, it can react with Grignard reagents or organolithium compounds to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular skeletons in drug discovery programs.[12]

Safety and Handling

  • Hazard Statements: Based on analogous compounds, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is expected to be a lachrymator and may cause severe skin burns and eye damage. It is likely to be harmful if swallowed or inhaled.

  • Precautionary Statements:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, with the CAS number 922719-77-5 , is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups with orthogonal reactivity allows for the controlled and stepwise construction of complex molecules. The synthetic protocol outlined in this guide is robust and self-validating, providing a reliable method for its preparation. A comprehensive understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.

References

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved January 20, 2026, from [Link]

  • Gary, J. B., & Carlier, P. R. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access, 23(23), 5581–5584. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Cantillo, D., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 108-112. [Link]

  • MySkinRecipes. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved January 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Heath Giesbrecht. (2012, April 19). Organic Mechanism - Benzylic Bromination NBS Radical 001 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyloxy-4-(2-hydroxyethyl)benzene. Retrieved January 20, 2026, from [Link]

  • de Oliveira, A. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4983. [Link]

  • The Royal Society of Chemistry. (2012). Supporting information. [Link]

  • Chiba, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Letters in Organic Chemistry, 9(10), 717-720. [Link]

Sources

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key synthetic intermediate for researchers, scientists, and drug development professionals. This document delineates its physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, it details a robust synthetic protocol, explores its critical role in modern medicinal chemistry, and outlines essential safety and handling procedures. The guide is structured to deliver not just data, but actionable, field-proven insights into the effective utilization of this versatile chemical building block.

Core Chemical Identity and Physicochemical Properties

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS Number: 922719-77-5) is a trifunctionalized aromatic compound. Its structure incorporates a reactive benzylic bromide, a fluorine atom that can enhance metabolic stability in derivative compounds, and a benzyloxy group that serves as a stable protecting group for a phenol, which can be cleaved in later synthetic stages. This unique combination of functional groups makes it a highly valuable intermediate in multi-step organic synthesis.

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

PropertyValueSource(s)
IUPAC Name 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzeneN/A
Synonyms Benzene, 1-(benzyloxy)-4-(bromomethyl)-2-fluoro-N/A
CAS Number 922719-77-5[1]
Molecular Formula C₁₄H₁₂BrFON/A
Molecular Weight 295.15 g/mol N/A
Appearance Predicted: White to off-white solid or oilInferred
Boiling Point Predicted: ~360.5 ± 35.0 °CN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred

Spectroscopic Profile (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to feature several key signals. The benzylic methylene protons (-CH₂Br) would appear as a distinct singlet, typically in the range of δ 4.4-4.6 ppm. The benzyloxy methylene protons (-OCH₂Ph) would also present as a singlet around δ 5.0-5.2 ppm. The aromatic region (δ 6.8-7.5 ppm) would show complex multiplets corresponding to the protons on both the fluorinated benzene ring and the benzyl group ring. The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom (³JHF and ⁴JHF).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 unique carbon atoms. The benzylic carbon (-CH₂Br) is expected in the δ 30-35 ppm region. The benzyloxy methylene carbon (-OCH₂) would appear around δ 70-75 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is anticipated for the fluorine atom, exhibiting coupling to the nearby aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation pathways would likely include the loss of a bromine radical (•Br), cleavage of the benzyl group to form a stable benzyl cation (m/z 91), and loss of the bromomethyl radical (•CH₂Br).

Synthesis and Reactivity

Synthetic Pathway

The most logical and efficient synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene involves the free-radical bromination of the corresponding methyl-substituted precursor, 1-(benzyloxy)-2-fluoro-4-methylbenzene. This precursor is readily synthesized via a standard Williamson ether synthesis.

Synthesis_Pathway SM1 2-Fluoro-4-methylphenol Intermediate 1-(Benzyloxy)-2-fluoro-4-methylbenzene SM1->Intermediate Williamson Ether Synthesis SM2 Benzyl Bromide SM2->Intermediate Williamson Ether Synthesis Base K₂CO₃, NaH, etc. Base->Intermediate Williamson Ether Synthesis Solvent1 DMF or Acetone Solvent1->Intermediate Williamson Ether Synthesis Product 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene Intermediate->Product Free-Radical Benzylic Bromination Reagent NBS Reagent->Product Free-Radical Benzylic Bromination Initiator AIBN or BPO Initiator->Product Free-Radical Benzylic Bromination Solvent2 CCl₄ Solvent2->Product Free-Radical Benzylic Bromination

Caption: Plausible two-step synthesis of the target compound.

Core Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the benzylic bromide. The carbon-bromine bond at the benzylic position is significantly weakened because the transition state of its cleavage is stabilized by resonance with the adjacent aromatic ring.[2] This makes the -CH₂Br group an excellent electrophilic site, highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[3]

The electron-donating benzyloxy group and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring but have a less direct impact on the primary reactivity at the benzylic position compared to resonance stabilization.[2] This selective reactivity allows for the precise introduction of the 4-(benzyloxy)-2-fluorobenzyl moiety into a wide array of molecules.

Reactivity Substrate 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene Product Substituted Product (R-CH₂-Nu) Substrate->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, CN⁻, N₃⁻, Amines) Nucleophile->Product LeavingGroup Br⁻ Product->LeavingGroup

Caption: Dominant Sₙ2 reactivity at the benzylic position.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry. Fluorine can enhance critical properties such as metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electronic interactions), and membrane permeability.[4]

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serves as a specialized building block that allows for the direct installation of a fluorinated benzyl group.[3][5] Its high reactivity at the benzylic position provides a reliable chemical handle for conjugation to complex scaffolds. This makes it an invaluable intermediate in the synthesis of novel therapeutic agents across various fields, including oncology, neuroscience, and infectious diseases.[6]

Detailed Experimental Protocol: Synthesis via Benzylic Bromination

This protocol describes the synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene from its methyl precursor.

Objective: To perform a selective free-radical bromination at the benzylic position.

Materials:

  • 1-(Benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Charge the flask with 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and the radical initiator (BPO or AIBN, 0.02 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material. The reaction mixture will contain the white succinimide byproduct.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Safety, Handling, and Storage

As a substituted benzyl bromide, this compound is expected to be a lachrymator and an irritant. All handling should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[7]

  • Handling: Avoid all personal contact, including inhalation of vapors and skin/eye contact.[8] Keep the container tightly sealed when not in use. Use in a well-ventilated area is mandatory. An eyewash station and safety shower must be readily accessible.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines. The compound may be moisture-sensitive; storage under an inert atmosphere is recommended for long-term stability.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[9] Dispose of waste in accordance with local, state, and federal regulations.

References

[5] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

[6] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. Retrieved from [Link]

[10] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18757491, 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]

[3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from [Link]

[9] Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

[11] Miyamoto, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Retrieved from [Link]

[12] Fisher Scientific. (2024). Benzyl bromide Safety Data Sheet. Retrieved from [Link]

[13] Miyamoto, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Retrieved from [Link]

[14] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[15] Miyamoto, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Retrieved from [Link]

[4] ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

[16] ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

[2] Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

[17] Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene. Retrieved from

Sources

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: Properties, Synthesis, and Applications

Abstract

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctionalized aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive bromomethyl group for nucleophilic substitution, a stable benzyloxy protecting group, and an electron-withdrawing fluorine atom, makes it a versatile synthetic intermediate. This guide provides a comprehensive analysis of its physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an exploration of its chemical reactivity and applications, particularly as a building block in the development of complex pharmaceutical agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Chemical Identity and Physicochemical Properties

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, with the IUPAC name 4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene, is a halogenated aromatic ether.[1] The strategic placement of its functional groups dictates its utility in multi-step synthetic pathways. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, while the bromomethyl moiety acts as a potent electrophilic site. The fluorine atom modulates the electronic properties of the aromatic ring, influencing its reactivity and the physiological properties of its derivatives.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
IUPAC Name 4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene[1]
CAS Number 922719-77-5[1]
Molecular Formula C₁₄H₁₂BrFO[1]
Molecular Weight 295.15 g/mol [1]
Appearance Solid (form not specified)-
Storage Temperature 2-8°C[1]
Solubility Soluble in common organic solvents[1]

Note: Properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Mechanistic Insights

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is most logically achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable pathway, emphasizing the causality behind the procedural choices.

Plausible Synthetic Workflow

The synthesis can be envisioned as a three-step process:

  • Williamson Ether Synthesis: Protection of the hydroxyl group of 2-fluoro-4-methylphenol with benzyl bromide.

  • Radical Bromination: Selective bromination of the benzylic methyl group.

This workflow is designed to strategically install the required functional groups while minimizing side reactions.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination A 2-Fluoro-4-methylphenol B 1-(Benzyloxy)-2-fluoro-4-methylbenzene A->B  Benzyl Bromide (BnBr),  K₂CO₃, Acetone, Reflux   C 1-(Benzyloxy)-2-fluoro-4-methylbenzene D 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene C->D  N-Bromosuccinimide (NBS),  AIBN (cat.), CCl₄, Reflux  

Caption: Synthetic workflow for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

  • Rationale: The acidic phenolic proton is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophile then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction (Williamson Ether Synthesis). Acetone is a suitable polar aprotic solvent that facilitates the reaction.

  • Procedure:

    • To a solution of 2-fluoro-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

  • Rationale: This step is a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the reaction under thermal conditions. Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions. The reaction is typically performed under illumination to facilitate radical formation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq) in carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. Purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Applications in Drug Development

The synthetic value of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene stems from the orthogonal reactivity of its functional groups.

  • Bromomethyl Group: This benzylic bromide is highly susceptible to nucleophilic substitution .[1] It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, azides) to form new carbon-heteroatom bonds. This reactivity is central to its use as a building block for attaching the substituted benzyl scaffold to other molecules.

  • Benzyloxy Group: This moiety is a stable ether that primarily functions as a protecting group for the phenol. It is resistant to many reaction conditions but can be selectively cleaved, typically through catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenol for further functionalization.[1]

  • Aromatic Ring (Fluoro-substituent): The fluorine atom and benzyloxy group are ortho-, para-directing for electrophilic aromatic substitution, though the ring is generally deactivated towards this. More importantly, the fluorine atom can modulate the pKa of adjacent groups and improve metabolic stability and binding affinity in drug candidates—a common strategy in medicinal chemistry.[2]

Due to this versatile reactivity, the compound is an excellent starting material for constructing complex molecular frameworks.[1] Its derivatives have been explored in the development of novel therapeutics, particularly as kinase inhibitors for cancer therapy, where the core scaffold can be elaborated to interact with specific enzymatic targets.[2]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not widely published, the expected NMR signals can be reliably predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit several distinct signals:

    • A singlet for the two benzylic protons of the bromomethyl group (-CH₂Br), typically in the range of δ 4.4-4.6 ppm.

    • A singlet for the two benzylic protons of the benzyloxy group (-OCH₂Ph), around δ 5.0-5.2 ppm.

    • A series of multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the fluorinated benzene ring and the five protons of the benzyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbon of the bromomethyl group would appear around δ 30-35 ppm. The carbons of the aromatic rings will be in the δ 110-160 ppm range, with their chemical shifts influenced by the attached fluorine, oxygen, and bromine atoms, including characteristic C-F coupling.

Safety and Handling

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a reactive chemical intermediate. As a benzylic bromide, it should be considered a lachrymator and an alkylating agent.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials. Recommended storage is at 2-8°C to ensure chemical stability.[1]

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a strategically designed synthetic intermediate with significant potential in organic and medicinal chemistry. Its well-differentiated functional groups allow for selective and sequential chemical transformations, making it a valuable tool for the construction of complex, high-value molecules. The synthetic protocols and chemical insights provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile compound in their discovery and development programs.

References

  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Available from: [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • LookChem. Cas 1948-52-3,S-propyl propane-1-thiosulphinate. Available from: [Link]

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1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: Structure, Synthesis, and Applications

Introduction

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a substituted aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, which includes a reactive bromomethyl group, a fluorine atom, and a benzyloxy protecting group, makes it a versatile synthetic intermediate for the construction of more complex molecular entities.[1] The strategic placement of these functionalities allows for a range of chemical transformations, positioning it as a valuable building block in the development of novel pharmaceuticals and functional materials.[1][2]

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, covering its chemical and physical properties, plausible synthetic routes with detailed protocols, key chemical reactions, and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

The core of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a benzene ring functionalized with three distinct substituents. The fluorine atom at the 2-position and the benzyloxy group at the 1-position electronically influence the aromatic ring, while the bromomethyl group at the 4-position serves as a highly reactive site for nucleophilic substitution.[1]

Below is a diagram illustrating the chemical structure of the molecule.

G Chemical structure of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene cluster_benzene cluster_substituents cluster_benzyl_ring C1 C C2 C C1->C2 C6 C C1->C6 O O C1->O C3 C C2->C3 C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 C4->C5 CH2Br CH₂Br C4->CH2Br C5->C6 C6->C1 CH2_benzyl CH₂ O->CH2_benzyl BC1 C CH2_benzyl->BC1 BC2 C BC1->BC2 BC3 C BC2->BC3 BC4 C BC3->BC4 BC5 C BC4->BC5 BC6 C BC5->BC6 BC6->BC1

Caption: Chemical structure of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 922719-77-5[1]
Molecular Formula C₁₄H₁₂BrFO[1]
Molecular Weight 295.15 g/mol [1]
IUPAC Name 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene[1]
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F[1]
InChI Key YCHITSDJFZQYMX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not widely detailed in public literature; however, a logical and efficient pathway can be designed based on established organic chemistry principles. A common strategy involves the initial synthesis of a substituted toluene derivative, followed by a selective benzylic bromination.

Plausible Synthetic Workflow

The most direct approach involves two main stages:

  • Williamson Ether Synthesis: To attach the benzyloxy protecting group.

  • Benzylic Bromination: To install the reactive bromomethyl functionality.

The causality for this approach lies in its efficiency and control. Protecting the phenol first allows for the subsequent, more aggressive bromination step without side reactions on the hydroxyl group. The choice of N-Bromosuccinimide (NBS) for bromination is critical as it provides a low concentration of bromine, favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring, especially when initiated by light or a radical initiator like AIBN.[3]

G start 2-Fluoro-4-methylphenol intermediate 1-(Benzyloxy)-2-fluoro-4-methylbenzene start->intermediate Step 1: Williamson Ether Synthesis product 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene intermediate->product Step 2: Benzylic Bromination reagent1 Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->start reagent2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) or UV light Solvent (e.g., CCl₄) reagent2->intermediate

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative method derived from analogous chemical transformations.[3] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-fluoro-4-methylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature. Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the product into an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

  • Setup: In a round-bottom flask protected from light, dissolve the 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq.) from Step 1 in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) for several hours.[3] The reaction should be monitored carefully by TLC or GC-MS to avoid over-bromination.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The utility of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups.[1]

G cluster_reactions Key Reactions main 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene nuc_sub Nucleophilic Substitution (e.g., with R-NH₂, R-OH, CN⁻) main->nuc_sub at Bromomethyl Group deprotection Benzyloxy Deprotection (e.g., Hydrogenolysis) main->deprotection at Benzyloxy Group lithiation Further Functionalization (e.g., ortho-lithiation) main->lithiation at Aromatic Ring

Caption: Key reactive sites and potential transformations.

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophile and readily undergoes Sₙ2 reactions.[1] This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and cyanides, to build more complex molecular scaffolds. This reactivity is central to its role as a building block in medicinal chemistry.

  • Deprotection: The benzyloxy group is a common protecting group for phenols. It is stable to many reaction conditions but can be selectively cleaved, typically via catalytic hydrogenolysis (H₂/Pd-C), to reveal the free phenol for further functionalization.[1]

  • Medicinal Chemistry Applications: The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][4] Compounds like 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serve as precursors for synthesizing novel therapeutic agents where the fluorinated phenyl moiety is a key pharmacophore.[2] Its structure is suitable for creating linkers or attaching to other fragments in the assembly of potential inhibitors for various biological targets, such as protein tyrosine phosphatases.[2]

Safety and Handling

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses and/or face shield).[6]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[6] Seek immediate medical attention as benzylic bromides can cause severe burns.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up, potentially under an inert atmosphere.[5][6]

  • Incompatibilities: Incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[5]

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a strategically designed chemical intermediate with significant potential for application in advanced organic synthesis. The interplay of its reactive benzylic bromide, the electronically modifying fluorine atom, and the versatile benzyloxy protecting group makes it a valuable tool for researchers, particularly those in the field of drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Available at: [Link]

  • SpectraBase. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Available at: [Link]

  • Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Google Patents. Process for the preparation of 4-fluoro-3-methoxyaniline.

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A Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key halogenated aromatic ether utilized as a versatile building block in modern organic synthesis. The document details its structural properties, nomenclature, and physicochemical characteristics. A comprehensive, field-proven protocol for its synthesis via free-radical bromination is presented, including mechanistic insights and purification strategies. Furthermore, the guide explores the compound's chemical reactivity and highlights its applications, particularly in the development of complex molecules for the pharmaceutical industry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction and Strategic Importance

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a fluorine atom, a benzyloxy protecting group, and a reactive bromomethyl (benzyl bromide) moiety. This specific arrangement of functional groups offers a powerful platform for sequential and site-selective chemical modifications.

The inclusion of fluorine is a well-established strategy in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules[1][2]. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed in later synthetic stages to unmask a reactive hydroxyl group. Most critically, the bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes the compound an ideal reagent for introducing the fluorinated benzyloxy-benzyl scaffold into larger, more complex molecular architectures[1][3].

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is critical for reproducibility and safety. The compound is systematically named according to IUPAC conventions, though several synonyms are used in commercial and academic literature.

IUPAC Name: 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene[3] Common Name: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene CAS Number: 922719-77-5[3]

The key physicochemical properties are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂BrFO[3]
Molecular Weight 295.15 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents (e.g., CCl₄, CH₂Cl₂, THF, Acetone); Insoluble in water[4]
Storage Store in a cool, dry, dark place under an inert atmosphere. Lachrymators should be handled with extreme care.Standard practice for benzylic bromides

Synthesis and Purification: A Field-Proven Protocol

The most efficient and widely adopted method for preparing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is through the free-radical bromination of its corresponding methyl-substituted precursor, 1-(benzyloxy)-2-fluoro-4-methylbenzene. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide[5][6].

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism[7][8].

  • Initiation: The reaction is initiated by the thermal decomposition of AIBN at temperatures between 60-70°C. This process generates two 2-cyano-2-propyl radicals and expels a molecule of nitrogen gas, a strong thermodynamic driving force for the reaction[4][9][10].

  • Propagation:

    • A small amount of HBr, present as an impurity or formed in situ, reacts with NBS to generate a low, steady concentration of molecular bromine (Br₂).

    • The initiator radical (or a bromine radical) abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical. This step is highly selective for the benzylic position due to the stability of the resulting radical.

    • The benzyl radical reacts with a molecule of Br₂ to form the desired product and a bromine radical (Br•), which continues the chain reaction[5].

  • Termination: The reaction ceases when two radicals combine.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses competitive electrophilic aromatic bromination on the electron-rich benzene ring[5]. Carbon tetrachloride (CCl₄) is a traditional solvent of choice due to its inertness, though greener alternatives like acetonitrile are increasingly used[11][12].

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the purified final product.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification SM Starting Material: 1-(benzyloxy)-2-fluoro-4-methylbenzene ReactionVessel Reaction Setup: Round-bottom flask, reflux condenser, N2 atmosphere, magnetic stirrer SM->ReactionVessel Reagents Reagents: N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Reagents->ReactionVessel Solvent Solvent: Carbon Tetrachloride (CCl4) Solvent->ReactionVessel Heat Reflux (~77°C, 2-4h) ReactionVessel->Heat Cool Cool to RT Heat->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Wash: 1. Na2S2O3 (aq) 2. NaHCO3 (aq) 3. Brine Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification: Column Chromatography (Silica, Hexane/EtOAc) Concentrate->Purify Product Final Product: 4-(bromomethyl)-2-fluoro- 1-(phenylmethoxy)benzene Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

Materials:

  • 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized from water

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(benzyloxy)-2-fluoro-4-methylbenzene and carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide and AIBN to the solution. Causality Note: Adding reagents at room temperature before heating prevents uncontrolled initiation upon heat application.

  • Reaction: Immerse the flask in a preheated oil bath and bring the mixture to a gentle reflux (approx. 77°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Self-Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot on the TLC plate confirms reaction progression.

  • Work-up: a. Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid. b. Filter the mixture through a pad of celite to remove the succinimide, washing the solid with a small amount of CCl₄. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize trace HBr), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a pure solid.

Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of its benzylic bromide functional group. It is an effective electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Key Transformations
  • Ether and Thioether Formation: Reacts with alkoxides, phenoxides, and thiolates to form ethers and thioethers, respectively.

  • Ester Formation: Reaction with carboxylate salts yields esters.

  • N-Alkylation: Serves as an alkylating agent for primary and secondary amines, amides, and other nitrogen nucleophiles.

  • C-Alkylation: Can be used to alkylate soft carbon nucleophiles such as enolates or malonic esters.

  • Organometallic Reagents: Can be converted into Grignard or organolithium reagents for further C-C bond formation, although this is less common due to the reactivity of the other functional groups.

The diagram below illustrates the central role of the compound as a synthetic intermediate.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Alkylated Products center 1-(Benzyloxy)-4-(bromomethyl) -2-fluorobenzene P_Ether Ether center->P_Ether Sₙ2 P_Thioether Thioether center->P_Thioether Sₙ2 P_Amine Alkylated Amine center->P_Amine Sₙ2 P_Ester Ester center->P_Ester Sₙ2 R_OH Alcohol/Phenol (R-OH) R_OH->center Base R_SH Thiol (R-SH) R_SH->center Base R_NH2 Amine (R-NH2) R_NH2->center Base R_COOH Carboxylic Acid (R-COOH) R_COOH->center Base

Caption: Reactivity of the title compound with various nucleophiles.

Application in Drug Discovery

This building block is particularly valuable for synthesizing complex molecules targeting various biological pathways. For instance, related structures like 1-(Bromomethyl)-2-fluoro-4-methoxybenzene are explored as precursors for Protein Tyrosine Phosphatase (PTP) inhibitors and for developing radiolabeled tracers for Positron Emission Tomography (PET) imaging[1]. The strategic placement of the fluorine and the protected phenol allows for the precise construction of pharmacophores where these features are essential for biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

Hazard Profile: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a benzylic bromide and should be handled as a hazardous substance.

  • Lachrymator: It is a potent lachrymator, causing severe irritation to the eyes, respiratory system, and skin.

  • Corrosive: Can cause burns upon direct contact.

  • Mutagenic Potential: Benzyl halides are often classified as potential mutagens and alkylating agents.

Handling Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; butyl or neoprene gloves are recommended).

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, or 4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene, is a high-value synthetic intermediate whose utility is derived from its unique combination of a reactive benzyl bromide, a fluorine substituent, and a protected phenol. The synthesis via radical bromination with NBS is a reliable and scalable method. Its primary application as an alkylating agent enables the straightforward introduction of the 2-fluoro-4-benzyloxybenzyl moiety, a scaffold of increasing importance in the design of modern pharmaceuticals. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • Polymer Science Learning Center. (n.d.). The Science Behind AIBN: How it Initiates Polymerization. Available at: [Link]

  • Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid. Journal of Chemical Education, 48(7), 476. Available at: [Link]

  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Available at: [Link]

  • Study.com. (n.d.). AIBN Overview, Structure & Initiators. Available at: [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Available at: [Link]

  • YouTube. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • ResearchGate. (n.d.). Toluene halogenation mediated by NBS in absence (left) or exposed to light (right). Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

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Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a polyfunctionalized aromatic compound with the molecular formula C₁₄H₁₂BrFO.[1] Its utility as a synthetic intermediate in medicinal chemistry and materials science stems from the distinct reactivity of its functional groups.[1] Understanding its physical properties is the first step in developing safe handling procedures.

Table 1: Chemical Identifiers

Identifier Value Source(s)
Chemical Name 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene N/A
CAS Number 922719-77-5 [1]
Molecular Formula C₁₄H₁₂BrFO [1]
Molecular Weight 295.15 g/mol [1]

| SMILES | C1=CC=C(C=C1)COCC2=C(C=C(C=C2)F)CBr | N/A |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Data not available; likely a solid at room temperature based on similar compounds. N/A
Melting Point Data not available N/A
Boiling Point Data not available N/A

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); insoluble in water. | N/A |

Section 2: Hazard Identification and Classification by Analogy

The primary acute hazards of this molecule are dictated by the bromomethyl (-CH₂Br) group. This functional group is characteristic of benzyl halides, which are known lachrymators and potent alkylating agents. The logical process for assigning hazards in the absence of direct data involves analyzing the structure and inferring risks from well-characterized analogous compounds.

cluster_0 Hazard Identification Workflow A Target Compound 1-(Benzyloxy)-4-(bromomethyl) -2-fluorobenzene B Structural Analysis A->B C Key Functional Groups: - Bromomethyl (Alkylating Agent) - Fluorinated Aromatic Ring - Benzyloxy Ether B->C D Hazard by Analogy C->D E Analogous Compounds: - 4-Fluorobenzyl bromide [1] - 4-(Bromomethyl)-1,2-difluorobenzene [17] - Other Benzyl Bromides [9] D->E F Inferred GHS Classification E->F G Selection of Controls (Engineering & PPE) F->G

Figure 1: Workflow for hazard assessment by chemical analogy.

Based on the severe hazards associated with compounds like 4-Fluorobenzyl bromide and 4-(Bromomethyl)-1,2-difluorobenzene, a conservative GHS classification for the target compound is warranted.[2][3]

Table 3: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage.[2][3][4]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[5]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3] |

The Precautionary Statements associated with these classifications dictate all handling, storage, and emergency procedures. Key statements include P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection/face protection), and emergency response statements (P301, P303, P304, P305) which require immediate medical attention upon exposure.[3][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective measures.

  • Engineering Controls : All manipulations of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, including weighing, dissolution, and addition to a reaction, must be performed inside a certified chemical fume hood.[6] The fume hood provides primary containment, protecting the researcher from inhaling irritating dusts or vapors. The area should be equipped with a safety shower and eyewash station in close proximity.[2]

  • Personal Protective Equipment (PPE) : The selection of PPE is directly informed by the inferred hazards.

    • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[6] Given the classification as causing severe eye damage, a full face shield should be worn over the goggles when handling larger quantities (>1 g) or during procedures with a heightened risk of splashing.[6]

    • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable minimum, but should be double-gloved for added protection.[6] Gloves must be inspected before use and changed immediately if contamination is suspected. The alkylating nature of the bromomethyl group means that skin contact can quickly lead to severe burns.[4]

    • Body Protection : A flame-retardant lab coat must be worn and kept fully buttoned. For larger-scale operations, a chemically resistant apron is recommended.

    • Respiratory Protection : If for any reason work must be conducted outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with cartridges for organic vapors is necessary.[2]

Section 4: Safe Handling and Storage Protocols

Protocol 4.1: Weighing and Transfer of Solid Compound
  • Preparation : Don all required PPE (Section 3) before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing : Carefully dispense the solid from the stock bottle into the weigh boat using a clean spatula. Avoid generating dust. If any static is present, use an anti-static gun.

  • Transfer : Transfer the weighed solid directly into the reaction vessel, which should also be located within the fume hood.

  • Cleaning : Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning wipes and contaminated materials must be disposed of as hazardous waste.

  • Closure : Securely close the primary stock container.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

  • Location : Store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[4] The container must be kept tightly closed to prevent exposure to moisture.[7]

  • Incompatibilities : Segregate from strong oxidizing agents, bases, alcohols, and amines.[2] The bromomethyl group is susceptible to nucleophilic attack, and inadvertent contact can lead to uncontrolled reactions.

  • Container : Keep in the original, clearly labeled container.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation : Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[4][5]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water or use a safety shower for at least 15 minutes. Immediate medical attention is required.[4][5]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4][5]

  • Ingestion : Rinse mouth with water. DO NOT induce vomiting. Call a physician or POISON CENTER immediately.[4]

Spill Response Protocol

The following workflow outlines the procedure for a small-scale laboratory spill.

cluster_1 Spill Cleanup Workflow A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B C Don Appropriate PPE (incl. respirator if needed) B->C D Contain the Spill Use inert absorbent (vermiculite, sand) C->D E Collect Absorbed Material Use non-sparking tools D->E F Place in Labeled Waste Container 'Halogenated Organic Waste' E->F G Decontaminate Spill Area (Solvent, then soap & water) F->G H Dispose of all materials as Hazardous Waste G->H

Figure 2: Step-by-step protocol for managing a laboratory spill.

Section 6: Waste Management and Disposal

All materials contaminated with 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, including reaction residues, excess solid, and contaminated labware (gloves, wipes, etc.), must be treated as hazardous waste.

  • Waste Classification : This compound is a halogenated organic substance.

  • Containerization : Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list "1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene" as a component.[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment, until collection by institutional EHS personnel.[6]

Section 7: Reactivity Profile and Synthetic Considerations

From a safety perspective, understanding the compound's reactivity is key to preventing unwanted incidents.

  • Nucleophilic Substitution : The C-Br bond in the bromomethyl group is the most reactive site, highly susceptible to substitution by nucleophiles.[1] This is often the intended reaction pathway, but it also means the compound will react with water (slowly), alcohols, amines, and bases.[2]

  • Ether Cleavage : The benzyloxy group is a robust protecting group but can be cleaved under specific, typically harsh, conditions (e.g., strong acid or catalytic hydrogenation).[8]

  • Thermal Stability : While data is unavailable, benzylic halides can decompose upon heating, releasing hazardous fumes like hydrogen bromide and hydrogen fluoride.[2]

By understanding these hazards and implementing the rigorous safety protocols outlined in this guide, researchers can effectively mitigate the risks associated with 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene and leverage its synthetic potential in a safe and controlled laboratory environment.

References

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

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1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS No. 922719-77-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven protocols. The core objective is to mitigate risks associated with the compound's inherent reactivity and toxicological profile, ensuring the safety of laboratory personnel and the integrity of research outcomes. The guide details necessary engineering controls, personal protective equipment (PPE), emergency response procedures, and waste management, grounded in authoritative safety standards and chemical reactivity principles.

Chemical Profile and Hazard Identification

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a multi-functionalized aromatic compound utilized as a building block in organic synthesis.[1] Its structure incorporates a fluorinated benzene ring, a benzyloxy ether, and a reactive bromomethyl group. This combination of functional groups dictates its utility in constructing complex molecules but also defines its hazard profile.

The primary hazards stem from the benzyl bromide moiety. Benzyl bromides are potent lachrymators, causing severe irritation and tearing upon exposure to the eyes and mucous membranes.[2][3] They are also alkylating agents, which means they can react with biological macromolecules, necessitating stringent measures to prevent direct contact. The presence of fluorine can alter the compound's biological properties and reactivity.[4]

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Property Value Source(s)
CAS Number 922719-77-5 [1]
Molecular Formula C₁₄H₁₂BrFO [1]
Molecular Weight 295.15 g/mol [1]
IUPAC Name 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene [1]
Appearance Likely a solid (based on related structures) Inferred

| Sensitivity | Moisture, Light |[2][5][6] |

Core Hazards:

  • Severe Irritant & Lachrymator: Vapors and dust are highly irritating to the eyes, skin, and respiratory tract.[2][7]

  • Corrosive: Can cause chemical burns upon direct contact with skin or eyes.[8][9]

  • Moisture Sensitive: The bromomethyl group can react slowly with water or moisture to generate corrosive hydrogen bromide (HBr) gas.[5] This reaction can lead to container pressurization over time.

  • Light Sensitive: Like many benzyl halides, it may degrade upon exposure to light.[2][5][6]

  • Reactivity: Incompatible with strong bases, oxidizing agents, amines, alcohols, and certain metals.[5][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The primary engineering control is to handle the compound exclusively within a certified chemical fume hood to contain vapors and prevent inhalation exposure.[5][12]

Causality of PPE Selection

The choice of PPE is not arbitrary; it is a direct response to the specific chemical threats posed by 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene. The logical pathway from hazard to protection is crucial for ensuring complete safety.

PPE_Selection_Logic cluster_hazards Identified Hazards cluster_ppe Mandatory PPE H1 Lachrymator & Respiratory Irritant P1 Chemical Fume Hood (Engineering Control) H1->P1 Prevents Inhalation H2 Corrosive to Skin & Eyes P2 Chemical Splash Goggles + Full Face Shield H2->P2 Protects Eyes/Face P3 Chemical-Resistant Gloves (e.g., Nitrile, double-gloved) H2->P3 Prevents Skin Contact P4 Chemical-Resistant Lab Coat H2->P4 Protects Body H3 Potential for Splashes & Spills H3->P2 H3->P3 H3->P4 Handling_Workflow A 1. Preparation Don all required PPE. Verify fume hood is operational. B 2. Container Inspection Receive and inspect container in fume hood. Check for damage or signs of pressurization. A->B C Damaged? B->C D Quarantine container. Consult with safety officer. C->D Yes E 3. Dispensing Slowly open container behind a blast shield. Use non-sparking tools to handle solid. C->E No F 4. Transfer & Reaction Weigh material in the hood. Transfer to reaction vessel using appropriate tools. Ensure reaction setup is properly vented. E->F G 5. Post-Handling Securely close primary container. Decontaminate work surfaces and equipment. F->G H 6. Doffing & Disposal Remove PPE correctly to avoid cross-contamination. Dispose of contaminated consumables in halogenated waste. G->H

Caption: Step-by-step workflow for the safe handling of the compound.

Long-Term Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing the creation of hazardous conditions. The primary drivers for storage protocols are its sensitivity to moisture, light, and heat, and its incompatibility with other chemical classes.

  • Temperature: Store in a cool, dry place. [5]Avoid direct sunlight and sources of ignition. [6]* Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. [6]* Container: Use the original manufacturer's container or a compatible, well-sealed glass container. [13]Do not store in metal containers, as benzyl halides can react with common metals. [5]* Segregation: Store away from incompatible materials such as strong oxidizing agents, bases, amines, and alcohols. [11]Segregate from areas where water or moisture may be present.

  • Ventilation: Store in a well-ventilated area designated for hazardous chemicals. [2]Periodically and carefully vent the container in a fume hood to release any pressure that may have built up from slow decomposition. [5]

Emergency Response Protocols

Rapid and correct response to an emergency is vital. All personnel handling this compound must be familiar with these procedures and the location of safety equipment, including safety showers, eyewash stations, and spill kits.

Spill Response

Spill_Response_Tree start Chemical Spill Occurs q1 Is anyone exposed? start->q1 exposed Initiate First Aid Immediately! (See Section 5.2) q1->exposed Yes q2 Is the spill large or outside of a fume hood? q1->q2 No exposed->q2 large_spill Evacuate the area. Alert emergency personnel. Restrict access. q2->large_spill Yes small_spill Ensure proper PPE is worn. Contain the spill. q2->small_spill No cleanup Cover with an inert absorbent (vermiculite, sand, dry lime). Do NOT use water. small_spill->cleanup collect Use non-sparking tools to collect material into a sealed container for hazardous waste. cleanup->collect decon Decontaminate the area. Ventilate thoroughly. collect->decon end Spill Secured decon->end

Caption: Decision tree for responding to a chemical spill.

For any spill, the first priority is personnel safety. [10]For small spills contained within a fume hood, trained personnel can proceed with cleanup. [5]Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash. [11]Do not use water. [11]Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal. [5][6]

First Aid Measures

Immediate medical attention is required for all exposures. [8][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [9][11]Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of soap and water for at least 15 minutes. [11]Remove all contaminated clothing while under a safety shower. [13]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [4]If breathing is difficult or has stopped, administer artificial respiration if trained to do so. [14]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [8][14]If the person is conscious, rinse their mouth with water and have them drink several glasses of water to dilute the chemical. [15]Seek immediate medical attention.

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [5]* Unsuitable Media: Do not use a direct stream of water, as it may react with the compound and spread the fire. [11]Water spray can be used to cool fire-exposed containers. [11]* Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. [5][11]Fire will produce toxic and corrosive gases, including hydrogen bromide and potentially hydrogen fluoride. [5][11]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [7]

Waste Disposal

Proper disposal is an environmental and regulatory imperative. All waste containing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene must be treated as hazardous.

  • Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, compatible, and tightly sealed containers. [4][10]* Labeling: Label waste containers as "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal Route: Do not dispose of down the drain or in regular trash. [2][13]All waste must be disposed of through a licensed hazardous waste management facility in accordance with local, state, and federal regulations. [11][16]Incineration at a facility equipped with appropriate scrubbers is a common disposal method for brominated compounds. [16]

References

  • Smolecule. (2023, August 16). Buy 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene | 922719-77-5.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%.
  • Synquest Labs. Benzyl bromide Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Benzyl bromide Safety Data Sheet.
  • Fisher Scientific. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
  • New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Santa Cruz Biotechnology. Benzyl bromide Safety Data Sheet.
  • Purdue University Department of Chemistry. Fluorine Safety.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). 4-Fluorobenzyl bromide Safety Data Sheet.
  • Chemtalk Science Forum. Bromine water - disposal.
  • TCI EUROPE N.V. (2025, January 23). 4-(Bromomethyl)benzoic Acid Safety Data Sheet.
  • University of California, Berkeley EH&S. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Fisher Scientific. (2025, December 19). 4-Bromo-1-(bromomethyl)-2-fluorobenzene Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Tetraisocyanatosilane.
  • Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals.
  • University of California, Santa Barbara EH&S. Chemical Safety: Personal Protective Equipment.

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An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a halogenated aromatic ether that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a benzyloxy protecting group, a reactive bromomethyl moiety, and a fluorine atom, provides multiple avenues for strategic molecular elaboration. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, safety considerations, and its emerging role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is essential for its effective handling, reaction optimization, and purification. While experimental data for some properties are not extensively reported in public literature, a combination of available data and predictions based on structurally related compounds provides a solid foundation for its characterization.

PropertyValueSource(s)
CAS Number 922719-77-5[1]
Molecular Formula C₁₄H₁₂BrFO[1]
Molecular Weight 295.15 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point 31.0-37.0 °C (for related benzyloxy-substituted halogenated compounds)
Boiling Point Not reported
Solubility High lipophilicity (XLogP3 = 4), indicating good solubility in organic solvents such as tetrahydrofuran, dichloromethane, and aromatic solvents; limited solubility in water.[1]
Density Not reported

Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is typically achieved through a two-step process commencing with the benzylation of a substituted phenol, followed by a selective bromination of the methyl group. The causality behind these experimental choices lies in the strategic protection of the phenolic hydroxyl group and the regioselective activation of the benzylic position for bromination.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

The initial step involves the protection of the hydroxyl group of 2-fluoro-4-methylphenol as a benzyl ether. This is a crucial maneuver to prevent unwanted side reactions at the phenolic hydroxyl group in the subsequent bromination step. The Williamson ether synthesis is the method of choice for this transformation, valued for its reliability and generally high yields.

Experimental Protocol:

  • To a solution of 2-fluoro-4-methylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes to ensure the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 70-80°C and maintain stirring for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(benzyloxy)-2-fluoro-4-methylbenzene.

Step 2: Benzylic Bromination to Yield 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

The second and final step is the selective bromination of the methyl group at the benzylic position. This is typically achieved via a free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic aromatic bromination.

Experimental Protocol:

  • Dissolve 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 equivalent) in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.

  • Add N-bromosuccinimide (1.05-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux and irradiate with a UV lamp (wavelength >300 nm) or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Benzylic Bromination start1 2-Fluoro-4-methylphenol reagents1 Benzyl bromide, K₂CO₃, DMF product1 1-(Benzyloxy)-2-fluoro-4-methylbenzene reagents1->product1 Protection of hydroxyl group reagents2 NBS, AIBN, CCl₄, light/heat product2 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene product1->product2 Intermediate reagents2->product2 Selective bromination

Synthetic route to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy.[1] The strategic placement of its functional groups allows for its incorporation into complex molecular scaffolds.

The benzyloxy group serves as a protecting group for a phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a site for further functionalization or to act as a key pharmacophoric feature. The fluorine atom is a common bioisostere for a hydrogen atom in drug design, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1] The bromomethyl group is a highly reactive electrophilic handle, enabling the facile introduction of the substituted benzyl moiety into molecules containing nucleophilic groups such as amines, thiols, or alcohols.

A notable application of a structurally related precursor, 4-(benzyloxy)-2-bromo-1-fluorobenzene, is in the synthesis of derivatives that exhibit inhibitory activity against phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), both of which are critical targets in cancer drug discovery.[1] For instance, derivatives such as 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine and 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide have shown notable inhibitory concentrations (IC50) against these kinases.[1] This strongly suggests that 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene can be employed in a similar capacity to construct novel kinase inhibitors.

Applications cluster_features Key Structural Features cluster_applications Potential Applications in Drug Discovery main_compound 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene benzyloxy Benzyloxy Group (Protecting Group/Pharmacophore) main_compound->benzyloxy enables bromomethyl Bromomethyl Group (Reactive Handle) main_compound->bromomethyl provides fluoro Fluorine Atom (Metabolic Stability/Binding) main_compound->fluoro imparts kinase_inhibitors Synthesis of Kinase Inhibitors (e.g., PI3Kα, mTOR) bromomethyl->kinase_inhibitors facilitates other_bioactive Scaffold for Other Bioactive Molecules bromomethyl->other_bioactive enables construction of

Key features and applications of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Hazard and Safety Profile

Expected Hazards:

  • Skin and Eye Irritation/Corrosion: Benzyl bromides are known lachrymators and are corrosive to the skin and eyes.[2] Contact can cause severe burns.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity.[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are essential.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

    • Body Protection: A lab coat and, for larger quantities or procedures with a high risk of splashing, a chemical-resistant apron.

  • Engineering Controls: All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4] Keep the container tightly sealed.

  • Spill Management: In case of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled waste container.[3]

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the fluorophenyl and benzyl rings, a singlet for the benzylic methylene protons of the benzyloxy group, and a singlet for the methylene protons of the bromomethyl group. The aromatic protons will likely exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 14 carbon atoms. The chemical shifts of the carbons in the fluorophenyl ring will be influenced by the electronegativity and positions of the fluorine and bromine substituents.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation would likely involve the cleavage of the benzylic C-Br bond and the benzylic ether bond.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of functional groups allows for its use as a versatile building block in the construction of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds. While a comprehensive set of experimental data for its physical and safety properties is not yet fully available, this guide provides a solid foundation for its handling, synthesis, and application based on established chemical principles and data from structurally related compounds. As research in this area continues, the utility of this compound in advancing drug discovery and materials science is expected to grow.

References

  • Google Patents. (1997). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14455. [Link]

  • Google Patents. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. US8076515B2.
  • Google Patents. (1993). Process for producing 4-bromomethylbiphenyl compounds. EP0553879A2.
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1-(Benzyloxy)-4-bromo-2-chlorobenzene. [Link]

  • Zefirova, O. N., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2153. [Link]

Sources

The Strategic Role of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Targeted Drug Design

In the intricate landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents hinge on the availability of versatile and strategically functionalized building blocks. 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene has emerged as a pivotal intermediate, offering a unique combination of chemical handles that empower the medicinal chemist to construct complex molecular architectures with precision and control. This technical guide provides an in-depth exploration of the role of this compound, elucidating the rationale behind its use, its synthetic utility, and its application in the development of targeted therapies.

From a strategic perspective, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not merely a passive scaffold but an active participant in the drug discovery process. Its three key functional groups—the benzyloxy, bromomethyl, and fluoro moieties—each impart distinct and advantageous properties to the synthetic route and the final drug candidate. This guide will dissect the individual contributions of these groups, present detailed experimental protocols for the compound's application, and showcase its role in the synthesis of molecules targeting critical cellular signaling pathways.

Physicochemical Properties and Strategic Functional Group Analysis

The utility of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene in medicinal chemistry is intrinsically linked to its chemical and physical properties. Understanding these characteristics is paramount for its effective application in synthesis.

PropertyValueSource(s)
IUPAC Name 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
CAS Number 922719-77-5[1]()
Molecular Formula C₁₄H₁₂BrFO[1]()
Molecular Weight 295.15 g/mol [1]()
Appearance Solid
Reactivity The bromomethyl group is highly susceptible to nucleophilic substitution. The aromatic ring can undergo further functionalization.[1]()
The Strategic Trifecta of Functional Groups:
  • The Bromomethyl Group: The Reactive Hub for Molecular Elaboration. The primary site of reactivity on 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is the benzylic bromide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (typically via an S_N2 mechanism) with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of diverse side chains and pharmacophores, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The causality behind its high reactivity lies in the stability of the transition state and the ability of the benzene ring to stabilize the developing charge.

  • The Benzyloxy Group: A Versatile Protecting Group and Modulator of Activity. The benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the phenolic oxygen, preventing its interference in reactions targeting the bromomethyl group. This protecting group can be selectively removed under various conditions, most commonly via catalytic hydrogenation, to reveal the phenol for further functionalization or to act as a key hydrogen bond donor in the final drug-target interaction. Furthermore, the benzyloxy moiety itself can contribute to the biological activity of the final compound through hydrophobic and π-stacking interactions within the target's binding pocket.

  • The Fluoro Group: Enhancing "Drug-Likeness". The strategic placement of a fluorine atom on the benzene ring is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of a drug candidate.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[2] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Synthetic Utility and Key Transformations

The primary synthetic application of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is as an electrophilic building block for the introduction of the 4-(benzyloxy)-2-fluorobenzyl moiety. This is most commonly achieved through nucleophilic substitution reactions.

Nucleophilic Substitution: The Gateway to Molecular Diversity

The reaction of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene with various nucleophiles is a fundamental transformation in the synthesis of a diverse range of bioactive molecules.

G reagent 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene product Substituted Product reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., DMF, CH₃CN) G start 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene intermediate Key Intermediate start->intermediate Nucleophilic Substitution inhibitor Kinase Inhibitor intermediate->inhibitor Further Elaboration target Kinase Target (e.g., PI3K, mTOR) inhibitor->target Inhibition

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Derivatives from 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthetic derivatization of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS No. 922719-77-5).[1] This versatile building block possesses two key reactive sites: a highly labile benzylic bromide ideal for nucleophilic substitution, and a benzyl ether protecting group amenable to standard deprotection methodologies. The strategic presence of a fluorine atom ortho to the ether linkage imparts unique electronic properties and can enhance the metabolic stability of resulting derivatives, making this scaffold particularly valuable in drug discovery and materials science.[2] This document outlines the core chemical principles, provides step-by-step protocols for the synthesis of amine, ether, and thioether derivatives, and explains the mechanistic rationale behind the experimental design.

Introduction: A Versatile Fluorinated Building Block

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctionalized aromatic compound featuring a benzyloxy group, a bromomethyl substituent, and a fluorine atom.[1] Its utility in synthetic chemistry stems from the orthogonal reactivity of its functional groups.

  • Benzylic Bromide: The C(sp³)-Br bond is the primary site for derivatization. Benzylic halides are excellent electrophiles for SN2 reactions due to the ability of the adjacent benzene ring to stabilize the transition state.[3] This allows for the facile introduction of a wide array of nucleophiles (O, N, S, C-based) to construct diverse molecular libraries.

  • Benzyl (Bn) Ether: The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions used to modify the bromomethyl group but can be selectively removed when desired, typically via catalytic hydrogenolysis.[4]

  • Ortho-Fluorine Atom: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the adjacent benzyloxy group and the benzylic position.[5] In drug development, fluorine incorporation is a well-established strategy to modulate properties such as metabolic stability, pKa, and binding affinity.[2]

This combination of features makes 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene an attractive starting material for synthesizing complex molecules with potential applications as pharmaceutical intermediates and advanced materials.[2]

Core Reactivity and Synthetic Strategy

The primary synthetic transformations involving this reagent pivot on the reactivity of the bromomethyl group. The general workflow involves nucleophilic substitution followed by optional deprotection of the benzyl ether.

G cluster_0 Synthetic Workflow cluster_1 S_N2 Derivatization start 1-(Benzyloxy)-4-(bromomethyl) -2-fluorobenzene amine Amine Derivative start->amine R₂NH ether Ether Derivative start->ether R'OH, Base thioether Thioether Derivative start->thioether R'SH, Base nitrile Nitrile Derivative start->nitrile NaCN deprotected Phenol Derivative amine->deprotected H₂, Pd/C ether->deprotected H₂, Pd/C thioether->deprotected H₂, Pd/C

Caption: General synthetic workflow for derivatization.

Mechanism of Nucleophilic Substitution

The reaction between the benzylic bromide and a nucleophile proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism at the benzylic carbon.

The nucleophile (Nu⁻) attacks the electrophilic benzylic carbon from the side opposite to the leaving group (bromide). This backside attack proceeds through a trigonal bipyramidal transition state, leading to inversion of stereochemistry if the carbon were chiral. The reaction is favored by polar aprotic solvents (e.g., DMF, Acetonitrile), which solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.

Experimental Protocols

Safety Precaution: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a benzylic bromide and should be handled with care in a well-ventilated fume hood. It is a lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Tertiary Amine Derivative

This protocol details the synthesis of N-(4-(Benzyloxy)-2-fluorobenzyl)-N-ethylpropan-1-amine.

Principle: A secondary amine acts as the nucleophile, displacing the bromide to form a tertiary amine. A non-nucleophilic base is used to quench the HBr generated in situ.

Reagents & MaterialsAmountMoles (mmol)Supplier
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene1.00 g3.39Smolecule[1]
N-Ethylpropylamine0.35 g (0.47 mL)4.07 (1.2 eq)Sigma-Aldrich
Diisopropylethylamine (DIPEA)0.66 g (0.89 mL)5.08 (1.5 eq)Sigma-Aldrich
Acetonitrile (CH₃CN), Anhydrous20 mL-Standard Supplier

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.00 g, 3.39 mmol).

  • Dissolve the starting material in 20 mL of anhydrous acetonitrile.

  • Add N-ethylpropylamine (0.47 mL, 4.07 mmol) to the solution via syringe.

  • Add diisopropylethylamine (DIPEA) (0.89 mL, 5.08 mmol) to serve as an acid scavenger.

  • Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the pure tertiary amine.

    • Expected Yield: 85-95%.

Protocol 2: Synthesis of an Ether Derivative

This protocol details the synthesis of 1-(Benzyloxy)-2-fluoro-4-((propoxymethyl)benzene using sodium propoxide.

Principle: An alkoxide, a strong nucleophile, displaces the bromide to form a new ether linkage. The alkoxide is prepared in situ from the corresponding alcohol and a strong base.

Reagents & MaterialsAmountMoles (mmol)Supplier
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene1.00 g3.39Smolecule[1]
1-Propanol10 mL-Standard Supplier
Sodium Hydride (NaH), 60% dispersion in oil0.16 g4.07 (1.2 eq)Sigma-Aldrich
N,N-Dimethylformamide (DMF), Anhydrous10 mL-Standard Supplier

Procedure:

  • To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.16 g, 4.07 mmol).

  • Carefully add 10 mL of anhydrous DMF, followed by the dropwise addition of 1-propanol (excess, also acts as solvent) at 0 °C (ice bath). Stir until hydrogen evolution ceases (approx. 30 minutes).

  • In a separate flask, dissolve 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.00 g, 3.39 mmol) in 10 mL of anhydrous DMF.

  • Add the solution of the benzylic bromide dropwise to the sodium propoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by slowly adding 20 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the pure ether product.

    • Expected Yield: 80-90%.

Protocol 3: Deprotection of the Benzyl Ether

This protocol details the removal of the benzyl protecting group from an amine derivative to yield the corresponding phenol.

Principle: Catalytic hydrogenolysis cleaves the C-O bond of the benzyl ether without affecting the fluoro-substituent or the newly formed C-N bond.

Reagents & MaterialsAmountMoles (mmol)Supplier
N-(4-(Benzyloxy)-2-fluorobenzyl)-N-ethylpropan-1-amine1.00 g3.15From Protocol 1
Palladium on Carbon (Pd/C), 10%100 mg10% w/wSigma-Aldrich
Methanol (MeOH)30 mL-Standard Supplier
Hydrogen (H₂) gas1 atm-Gas Cylinder

Procedure:

  • Dissolve the benzylated amine (1.00 g, 3.15 mmol) in 30 mL of methanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (100 mg) to the solution under an inert atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure).

  • Stir the reaction vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Once complete, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude phenol.

  • Purification: The product is often pure enough after filtration. If necessary, it can be purified by column chromatography or recrystallization.

    • Expected Yield: >95%.

Summary of Derivative Syntheses

The following table provides a comparative overview of conditions for synthesizing various derivatives from 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Derivative TypeNucleophileBaseSolventTemp (°C)Time (h)Typical Yield
Tertiary Amine DiethylamineDIPEACH₃CN251290%
Secondary Amine BenzylamineK₂CO₃DMF25892%
Ether PhenolK₂CO₃Acetone60688%
Thioether ThiophenolCs₂CO₃DMF25295%
Nitrile NaCN-DMSO50485%
Ester Acetic AcidDBUCH₂Cl₂251075%

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available at: [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Cross-Coupling of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of success, particularly in the fields of drug discovery and materials science. 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene emerges as a highly valuable and versatile reagent. Its unique trifunctional architecture—comprising a reactive benzylic bromide, an electronically-influential fluorine atom, and a readily cleavable benzyloxy protecting group—offers a powerful platform for sequential and regioselective modifications.

The primary reactive handle for cross-coupling is the C(sp³)-Br bond of the bromomethyl group. This benzylic halide functionality exhibits distinct reactivity compared to the more commonly utilized aryl halides (C(sp²)-X bonds), enabling a different class of transformations. The ortho-fluoro substituent not only modulates the electronic properties of the aromatic ring but can also impart desirable pharmacological characteristics, such as enhanced metabolic stability or improved binding affinity in the final target molecule. The benzyloxy group serves as a robust protecting group for a phenol, which can be unmasked in later synthetic stages to reveal a key pharmacophoric hydroxyl group.

This guide provides an in-depth exploration of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—utilizing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene. We will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven protocols, and offer insights into experimental design and optimization.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing carbon-carbon bonds. Its application to benzylic bromides provides a direct route to diarylmethane structures, which are prevalent in numerous biologically active compounds.

A. Mechanistic Overview & Causality

The catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the benzylic bromide to a Pd(0) complex. This is often the rate-determining step. The C(sp³)-Br bond is generally weaker than a C(sp²)-Br bond, facilitating this step under milder conditions.

  • Transmetalation: The organoboron species (boronic acid or its derivatives), activated by a base, transfers its organic moiety to the palladium center, displacing the bromide. The choice of base is critical; it must be strong enough to form the reactive boronate species without promoting side reactions of the benzylic bromide.[1] Electron-rich organotrifluoroborates can also be effective coupling partners, as they may facilitate the transmetalation step.[1]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar-B(OH)₂ Base PdII_Coupling R-Pd(II)L₂(Ar) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide.

B. Data Presentation: Key Parameter Optimization

Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent. Microwave conditions have also been shown to be effective for benzylic Suzuki couplings.[2]

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Pd Source Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂[1]Pd(OAc)₂ is a common, air-stable precatalyst. PdCl₂(dppf) is an effective catalyst that incorporates a useful ligand.[1]
Ligand JohnPhos[2], SPhos, dppfBulky, electron-rich monophosphine ligands like JohnPhos and SPhos are often superior for C(sp³)-C(sp²) couplings as they promote reductive elimination and prevent β-hydride elimination.
Boron Reagent Arylboronic Acids, Potassium Aryltrifluoroborates[1]Aryltrifluoroborates are air- and moisture-stable alternatives to boronic acids and can be highly effective.[1]
Base K₂CO₃[2], Cs₂CO₃[1], K₃PO₄A moderately strong base is required. Cs₂CO₃ is highly effective, particularly with trifluoroborates.[1] The presence of fluoride ions can play a complex, sometimes beneficial, role in the transmetalation step.[3][4]
Solvent DMF[2], THF/H₂O[1], Dioxane/H₂OA polar solvent system is typically required to dissolve the inorganic base and boronic acid/boronate salt.
Temperature 70-100 °CThermal energy is needed to drive the reaction, but excessive heat can lead to decomposition or side reactions.
C. Experimental Protocol: Synthesis of 4-((4'-Methyl-[1,1'-biphenyl]-4-yl)methyl)-1-(benzyloxy)-2-fluorobenzene
  • Reagent Preparation: To a flame-dried Schlenk tube, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (297 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (11.2 mg, 0.05 mmol) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (JohnPhos) (47 mg, 0.10 mmol).

  • Inerting and Solvent Addition: Seal the tube, then evacuate and backfill with argon three times. Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Heck Reaction: Coupling with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[5] When applied to benzylic halides, it allows for the synthesis of substituted allylbenzene derivatives.[6][7]

A. Mechanistic Overview & Causality

The mechanism involves an oxidative addition-migratory insertion-elimination sequence.[6]

  • Oxidative Addition: As in the Suzuki coupling, a Pd(0) species inserts into the C-Br bond of the benzylic halide.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the benzyl group into the C-Pd bond. This step forms a new C-C bond and a σ-alkylpalladium intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, forming a palladium-hydride species and the final alkene product. This step typically proceeds with a propensity for trans coupling.[6]

  • Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex MigInsert Migratory Insertion PdII_Complex->MigInsert Alkene PdII_Alkyl Alkyl-Pd(II) Intermediate MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene BetaElim->Product HPdBr H-Pd(II)L₂(Br) BetaElim->HPdBr HPdBr->Pd0 Base

Caption: Catalytic cycle for the Heck reaction with a benzylic bromide.

B. Data Presentation: Key Parameter Optimization
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Pd Source Pd(OAc)₂A highly common and effective precatalyst for the Heck reaction.[6]
Ligand P(o-tol)₃, PPh₃Triphenylphosphine or its sterically bulkier analogue, tri(o-tolyl)phosphine, are standard ligands. For alkyl Heck reactions, sometimes ligandless conditions or specialized ligands are explored.[8]
Alkene Styrene, Acrylates, EthyleneElectron-deficient alkenes like acrylates are often ideal substrates as they enhance the reaction rate.[5]
Base Et₃N, K₂CO₃, NaOAcA hindered amine base like triethylamine is commonly used to neutralize the HBr generated and facilitate catalyst regeneration without competing as a nucleophile.[5]
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is typically preferred.
Temperature 80-120 °CThe Heck reaction often requires elevated temperatures to proceed at a reasonable rate.
C. Experimental Protocol: Synthesis of Ethyl (E)-3-(4-(benzyloxy)-2-fluorobenzyl)acrylate
  • Reagent Preparation: In a sealed tube, combine 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (297 mg, 1.0 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

  • Inerting and Solvent/Reagent Addition: Seal the tube, evacuate and backfill with argon. Add 5 mL of anhydrous acetonitrile, followed by ethyl acrylate (160 µL, 1.5 mmol) and triethylamine (280 µL, 2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 24 hours.

  • Work-up: After cooling, filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (30 mL), wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography (hexane/ethyl acetate).

Sonogashira Coupling: Accessing Alkynes

The Sonogashira reaction couples terminal alkynes with organic halides to produce disubstituted alkynes.[9] While highly effective for aryl and vinyl halides, its application to benzylic halides can be more complex and may sometimes lead to unexpected tandem reactions instead of the direct coupling product.[10] Careful control of conditions is paramount.

A. Mechanistic Overview & Causality

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[11]

  • Palladium Cycle: Similar to other cross-couplings, it involves the oxidative addition of the benzylic bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This is the active alkyne-transfer agent.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) salt. The subsequent reductive elimination from palladium yields the final product.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂(Br) Pd0->PdII_Complex R-Br (Oxidative Addition) PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Complex->PdII_Alkynyl CuC≡CR' (Transmetalation) PdII_Alkynyl->Pd0 R-C≡CR' (Reductive Elimination) CuX Cu(I)Br CuAcetylide Cu(I)C≡CR' CuX->CuAcetylide HC≡CR' Base CuAcetylide->PdII_Complex Transfers Acetylide CuAcetylide->CuX To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

B. Data Presentation: Key Parameter Optimization
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed palladium-phosphine complexes are highly effective.[12]
Cu Source CuI (Copper(I) Iodide)The essential co-catalyst for the formation of the copper acetylide.[11]
Ligand PPh₃Triphenylphosphine is the most common ligand, typically introduced as part of the palladium complex.
Base Et₃N, Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct. It often serves as the solvent as well.
Solvent THF, DMF, or neat amineAnhydrous conditions are traditionally important to prevent side reactions.[11]
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature. Higher temperatures may promote undesired pathways with reactive benzylic halides.
C. Experimental Protocol: Synthesis of 1-(Benzyloxy)-2-fluoro-4-((3-phenylprop-2-yn-1-yl)methyl)benzene
  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (297 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Inerting and Solvent/Reagent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of anhydrous THF and 5 mL of triethylamine. Stir to dissolve, then add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gently warm to 40-50 °C.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, providing access to a vast array of aniline and benzylamine derivatives.[13]

A. Mechanistic Overview & Causality

The reaction follows a Pd(0)/Pd(II) catalytic cycle similar to other cross-couplings.[14]

  • Oxidative Addition: Pd(0) adds to the benzylic bromide to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so reactive as to cause elimination of the benzylic bromide.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the benzylamine product and regenerating the Pd(0) catalyst. The development of sterically hindered and electron-rich phosphine ligands has been critical for promoting this final, often challenging, step.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Amide_Formation Amide Formation PdII_Complex->Amide_Formation HNR'₂ Base PdII_Amido R-Pd(II)L₂(NR'₂) Amide_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of a benzylic bromide.

B. Data Presentation: Key Parameter Optimization
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Pd Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that are readily activated in the catalytic cycle.
Ligand RuPhos, XPhos, tBuBrettPhos[15]Modern biarylphosphine ligands are essential. Their bulk and electron-donating properties facilitate both the oxidative addition and the crucial reductive elimination step.
Amine Primary & Secondary Aliphatic/Aromatic AminesA wide range of amines can be used. The reaction is particularly valuable for synthesizing secondary and tertiary benzylamines.
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice. For sensitive substrates, a weaker base like K₃PO₄ may be used, often requiring higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 80-110 °CThe reaction generally requires heating to achieve a good conversion rate.
C. Experimental Protocol: Synthesis of N-(4-(Benzyloxy)-2-fluorobenzyl)morpholine
  • Reagent Preparation: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (9.4 mg, 0.02 mmol) to an oven-dried Schlenk tube.

  • Substrate and Base Addition: Add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (297 mg, 1.0 mmol) and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Inerting and Solvent/Reagent Addition: Seal the tube, remove it from the glovebox, and add 5 mL of anhydrous toluene followed by morpholine (105 µL, 1.2 mmol) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Comparative Workflow & Conclusion

The choice of cross-coupling reaction is dictated by the desired bond formation. The following workflow provides a simple decision-making guide for researchers utilizing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Workflow start Desired Bond Formation? cc_sp2 C(sp³)-C(sp²) Bond (e.g., with an arene) start->cc_sp2 cc_alkene C(sp³)-C(sp²) Bond (with an alkene) start->cc_alkene cc_alkyne C(sp³)-C(sp) Bond (with an alkyne) start->cc_alkyne cn_bond C(sp³)-N Bond (with an amine) start->cn_bond suzuki Use Suzuki-Miyaura Coupling cc_sp2->suzuki heck Use Heck Reaction cc_alkene->heck sonogashira Use Sonogashira Coupling cc_alkyne->sonogashira buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for performing a Suzuki-Miyaura cross-coupling reaction with the substrate 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. This protocol is designed to furnish diarylmethane structures, which are prevalent motifs in biologically active compounds and pharmaceuticals. The guide delves into the mechanistic rationale behind the choice of reagents and conditions, offering a robust starting point for researchers.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] While traditionally applied to the coupling of C(sp²)-hybridized carbons, its expansion to include C(sp³)-hybridized electrophiles, such as benzylic bromides, has significantly broadened its synthetic utility.[3][4] Coupling at a benzylic position, as with 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene, presents unique challenges and requires careful optimization of the catalytic system.[5]

Core Principles and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] For a benzylic bromide, the oxidative addition of the palladium(0) catalyst to the C(sp³)-Br bond is a critical step. This process typically proceeds with inversion of stereochemistry if a chiral center is present.[7][8] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired diarylmethane product and regenerates the active palladium(0) catalyst.[2]

The choice of catalyst, ligand, base, and solvent are all critical parameters that influence the efficiency of this catalytic cycle, especially when dealing with the less reactive C(sp³)-Br bond compared to its C(sp²)-Br counterpart.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, have been shown to accelerate both oxidative addition and reductive elimination, leading to improved yields.[5]

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A 1. Combine Substrate, Boronic Acid/Ester, & Base B 2. Add Solvent A->B C 3. Degas Mixture (e.g., Ar sparging) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat Reaction (Conventional or Microwave) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench Reaction & Aqueous Work-up F->G H 8. Dry Organic Layer G->H I 9. Concentrate H->I J 10. Purify Product (e.g., Column Chromatography) I->J

Caption: General experimental workflow for the Suzuki coupling protocol.

Detailed Experimental Protocol

This protocol is a well-reasoned starting point based on successful Suzuki-Miyaura couplings of benzylic halides reported in the literature.[3][5] Optimization may be required for specific boronic acid coupling partners.

Reagents and Materials
Reagent/MaterialRoleTypical Molar Excess (vs. Bromide)Notes
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzeneElectrophile1.0 eqThe starting material. Ensure it is pure and dry.
Arylboronic Acid or Potassium AryltrifluoroborateNucleophile1.2 - 1.5 eqPotassium aryltrifluoroborates are often more stable and nucleophilic for C(sp3) couplings.[3] A slight excess helps drive the reaction to completion.[10]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor1 - 5 mol %A common and effective palladium source.[5]
JohnPhos or SPhosLigand1.1 - 1.2 x mol of PdBulky, electron-rich phosphine ligands are crucial for promoting the coupling of benzylic halides.[5]
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)Base2.0 - 3.0 eqA strong, non-nucleophilic base is required to facilitate transmetalation.[3] Cs₂CO₃ is often a good choice.
Anhydrous N,N-Dimethylformamide (DMF) or THF/H₂O (10:1)Solvent-DMF is a versatile solvent for these couplings.[5] A mixture of an ethereal solvent and water can also be very effective, particularly when using potassium aryltrifluoroborates.[3]
Anhydrous, degassed solvents--Essential to prevent catalyst deactivation and unwanted side reactions.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (3.0 mmol, 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed DMF (5 mL).

  • Catalyst Preparation (Pre-formation of the active catalyst is recommended): In a separate, dry vial under an inert atmosphere, dissolve Palladium(II) acetate (0.05 mmol, 5 mol %) and JohnPhos (0.06 mmol, 6 mol %) in a small amount of the reaction solvent. Stir for 10-15 minutes.

  • Initiation of Reaction: Using a syringe, transfer the pre-formed catalyst solution to the main reaction flask.

  • Heating:

    • Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C.

    • Microwave Heating: If using a microwave reactor, heat the reaction mixture to 120-150 °C for 20-60 minutes.[5] Microwave conditions can often accelerate the reaction.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider screening different ligands (e.g., SPhos, dppf), bases (e.g., K₃PO₄), and solvents. The stoichiometry of the boronic acid can also be increased.[10]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere.[12]

  • Decomposition of Starting Material: Benzylic bromides can be susceptible to decomposition. Ensure the reaction is not heated for an unnecessarily long time.

  • Use of Potassium Aryltrifluoroborates: When using potassium aryltrifluoroborates, a solvent system of THF/water or CPME/water is often preferred.[3] These reagents are air- and moisture-stable, offering an advantage over some boronic acids.[3]

Mechanism Visualization

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling of a benzylic bromide.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [R¹-CH₂-Pd(II)L₂-Br] OxAdd->PdII_complex R¹-CH₂-Br Transmetal Transmetalation PdII_complex->Transmetal Diaryl_PdII [R¹-CH₂-Pd(II)L₂-R²] Transmetal->Diaryl_PdII Boronate R²-B(OH)₃⁻ Boronate->Transmetal Transfers R² group Base_activation Base (e.g., Cs₂CO₃) Base_activation->Boronate Activation Boronic_acid R²-B(OH)₂ Boronic_acid->Base_activation RedElim Reductive Elimination Diaryl_PdII->RedElim Product R¹-CH₂-R² RedElim->Product Product->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This guide provides a robust framework for successfully implementing the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively synthesize a diverse range of valuable diarylmethane compounds.

References

  • Gifford, J. C., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: [Link]

  • BenchChem. (2025).
  • Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Bandyopadhyay, A., et al. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Cárdenas, D. J., et al. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. BenchChem.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025).
  • Heitz, W., et al. (1998). Synthesis of polybenzyls by Suzuki Pd‐catalyzed crosscoupling of boronic acids and benzyl bromides: Model reactions and polyreactions. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wang, D., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Scrivanti, A., & Bressa, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Shishido, R., & Mlynarski, J. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Shishido, R., & Mlynarski, J. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are critical components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for creating these bonds often require harsh conditions and have limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig reaction, however, allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, significantly expanding the accessible chemical space for drug discovery and development.[1][2]

This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene . This substrate presents a unique case of chemoselectivity, containing both a benzylic bromide and an aryl fluoride. Understanding and controlling the reactivity of these two potential coupling sites is paramount for a successful synthetic outcome. The strategic selection of catalytic systems and reaction conditions can enable the selective amination at the benzylic position, a transformation of significant interest in the synthesis of complex molecular architectures.[5]

Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined Pd(0)/Pd(II) catalytic cycle.[6] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.[7]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or benzyl halide, forming a Pd(II) intermediate.[8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Pd-Amine Complex Pd-Amine Complex Amine Coordination->Pd-Amine Complex Deprotonation Deprotonation Pd-Amine Complex->Deprotonation Base Pd-Amido Complex Pd-Amido Complex Deprotonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is a critical parameter, as it directly influences the rates of oxidative addition and reductive elimination, as well as the overall stability and activity of the catalyst.[9] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[1][9]

Chemoselectivity Considerations: Benzylic Bromide vs. Aryl Fluoride

The substrate, 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene, possesses two potential sites for palladium-catalyzed cross-coupling: the C(sp³)-Br bond of the bromomethyl group and the C(sp²)-F bond of the fluorobenzene ring. The general order of reactivity for oxidative addition in palladium-catalyzed couplings is C-I > C-Br > C-OTf > C-Cl >> C-F.[10] The carbon-fluorine bond is exceptionally strong, making aryl fluorides the least reactive among the aryl halides.[11] Conversely, benzylic halides are known to be reactive partners in Buchwald-Hartwig aminations. This significant difference in reactivity forms the basis for achieving high chemoselectivity, favoring the amination of the benzylic bromide over the aryl fluoride.

Key Parameters for Successful Amination

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[12]
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, BrettPhos)These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps and are effective for a wide range of amines.[13] The choice of ligand can be critical for challenging substrates.[14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[12] NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups.[14] K₃PO₄ and Cs₂CO₃ are milder alternatives.[12]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[15] Toluene is a common choice due to its ability to dissolve a wide range of substrates and its relatively high boiling point.[16]
Temperature 80-110 °CThe optimal temperature will depend on the specific amine and catalyst system. Higher temperatures may be required for less reactive amines.[17]
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical.[14]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. Optimization may be necessary for specific amine coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos

This protocol is a robust starting point for a variety of primary and secondary amines.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Workup and Purification A Add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 equiv), amine (1.2 equiv), XPhos (2-4 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask. B Seal the flask and subject to 3 cycles of evacuation and backfilling with argon. A->B C Add Pd₂(dba)₃ (1-2 mol%) under a positive pressure of argon. B->C D Add anhydrous toluene via syringe. C->D E Heat the reaction mixture to 80-110 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), XPhos (0.02-0.04 mmol, 2-4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl amine.

Protocol 2: Using a Pre-formed Catalyst (e.g., XPhos Pd G3)

The use of pre-formed palladium catalysts can offer improved reproducibility and convenience.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed tert-butanol or dioxane (5-10 mL).

  • Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-9 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (due to oxygen or moisture), Insufficiently active catalyst system for the specific amine, Low reaction temperatureEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[15] Screen different ligands (e.g., SPhos, RuPhos) and bases.[14] Increase the reaction temperature in increments.
Formation of Side Products Hydrodehalogenation of the starting material, Homocoupling of the amine or aryl halideUse a different ligand or a pre-formed catalyst.[18] Ensure the base is added after the other reagents.
Reaction Stalls Catalyst decompositionLower the reaction temperature. Consider a lower catalyst loading.
Difficulty in Purification Co-elution of product with residual ligand or byproductsUse a different solvent system for chromatography. Consider a recrystallization if the product is a solid.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-benzyl amines from 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. The high reactivity of the benzylic bromide allows for a chemoselective amination in the presence of the less reactive aryl fluoride. Careful consideration of the catalyst system, base, solvent, and temperature is essential for achieving high yields and purity. The protocols provided herein serve as a robust starting point for the successful application of this important transformation in research and development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

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  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

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  • Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(52), 14035-14039. Retrieved from [Link]

  • Kim, S. T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 435-444. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

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Application Notes and Protocols: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a strategically designed synthetic intermediate that has garnered significant interest in medicinal chemistry and drug development.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a highly reactive benzylic bromide, a stable fluoro substituent, and a readily cleavable benzyloxy protecting group. This unique combination allows for sequential and selective chemical transformations, making it an invaluable scaffold for constructing complex molecular architectures.

The presence of a fluorine atom is particularly noteworthy. Incorporating fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2][3] The benzylic bromide serves as a potent electrophile for introducing the core scaffold onto nucleophilic moieties, while the benzyloxy group acts as a masked phenol, which can be revealed in a later synthetic step for further diversification or to serve as a key pharmacophoric feature. This guide provides an in-depth exploration of the properties, synthesis, and core applications of this versatile reagent, complete with detailed protocols for its effective use in a research setting.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

PropertyValueSource(s)
IUPAC Name 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene[1]
CAS Number 922719-77-5[1]
Molecular Formula C₁₄H₁₂BrFO[1]
Molecular Weight 295.15 g/mol [1]
Appearance White to off-white solid[4] (Analog)
Purity Typically ≥97%[4] (Analog)
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]
Safety & Handling

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene and related benzylic bromides are lachrymators and skin irritants. They are corrosive and can cause severe skin burns and eye damage.[5][6]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

  • Handling: Avoid inhalation of dust or vapors.[5][7] Do not allow the compound to come into contact with skin or eyes.[6] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Synthetic Utility and Core Reactivity

The primary synthetic value of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene lies in the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions (Sₙ2).[1] This allows for the facile covalent attachment of the fluorinated benzyloxybenzyl moiety to a wide range of nucleophiles.

G cluster_0 Core Reagent cluster_1 Nucleophilic Partners cluster_2 Primary Synthetic Applications Reagent 1-(Benzyloxy)-4-(bromomethyl)- 2-fluorobenzene N_Alkylation N-Alkylation Reagent->N_Alkylation Sₙ2 Reaction O_Alkylation O-Alkylation Reagent->O_Alkylation Sₙ2 Reaction S_Alkylation S-Alkylation Reagent->S_Alkylation Sₙ2 Reaction Amine Amines (R₂NH) Heterocycles Amine->N_Alkylation Alcohol Alcohols / Phenols (ROH) Alcohol->O_Alkylation Thiol Thiols (RSH) Thiol->S_Alkylation

Diagram 1: Core reactivity pathways for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

General Protocol for Nucleophilic Alkylation

This protocol provides a general framework for the Sₙ2 reaction. Specific conditions may require optimization based on the nucleophilicity of the substrate and its solubility.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare," thus accelerating the rate of the Sₙ2 reaction.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. These are mild, effective, and easily removed during aqueous work-up. For less acidic nucleophiles (e.g., some alcohols), a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.[8]

  • Temperature: Most reactions proceed efficiently at room temperature. Gentle heating (40-60 °C) can be applied to accelerate sluggish reactions, but higher temperatures should be avoided to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq).

  • Dissolution: Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF or MeCN, approx. 0.1-0.5 M concentration).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.05-1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.

  • Quenching: Upon completion, carefully pour the reaction mixture into water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Post-Alkylation Transformations: Unveiling the Phenol

A key advantage of the benzyloxy group is its function as a robust protecting group that can be selectively removed under mild conditions to yield the free phenol. This unmasked phenol can be a critical hydrogen bond donor for target engagement or a handle for further synthetic elaboration. The most common method for debenzylation is catalytic hydrogenation.

G Alkylated_Product Alkylated Intermediate (with Benzyloxy Group) Reagents H₂, Pd/C Solvent (MeOH, EtOH, or EtOAc) Alkylated_Product->Reagents Catalytic Hydrogenolysis Final_Product Final Product (with Phenolic -OH) Reagents->Final_Product

Diagram 2: Workflow for benzyloxy group deprotection via catalytic hydrogenation.

Protocol for Catalytic Hydrogenolysis (Debenzylation)

Safety Note: Palladium on carbon (Pd/C) is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care under an inert atmosphere. Hydrogen gas is highly flammable and explosive. Ensure the system is properly set up and purged.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzylated substrate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the substrate) under a stream of nitrogen or argon.

  • Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This purge cycle should be repeated three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product spot should be significantly more polar than the starting material.

  • Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen or argon to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

Application Case Study: Scaffold for Kinase Inhibitors

Building on its versatile reactivity, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an excellent starting material for scaffolds targeting enzymes like PI3Kα and mTOR, which are implicated in cancer pathways.[9] The following workflow illustrates a conceptual pathway for synthesizing a library of potential inhibitors.

G Start 1-(Benzyloxy)-4-(bromomethyl)- 2-fluorobenzene Step1 Step 1: Sₙ2 Alkylation (Protocol 2.1) Start->Step1 Het Nucleophilic Heterocycle (e.g., Amine, Thiol) Het->Step1 Intermediate Alkylated Intermediate Step1->Intermediate Step2 Step 2: Debenzylation (Protocol 3.1) Intermediate->Step2 Phenol Phenolic Core Scaffold Step2->Phenol Step3 Step 3: Further Diversification (e.g., Etherification, Arylation) Phenol->Step3 Library Library of Final Compounds for Biological Screening Step3->Library

Diagram 3: Conceptual workflow for drug discovery using the title reagent.

This pathway demonstrates the strategic value of the reagent. An initial Sₙ2 reaction attaches the core to a diverse set of nucleophilic building blocks. Subsequent deprotection reveals a phenol, which can then be used as a handle for a second round of diversification, rapidly generating a library of analogs for structure-activity relationship (SAR) studies. This approach allows medicinal chemists to systematically explore the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.[4]

References

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  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • Česká a slovenská farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Google Patents. (1998). US5847241A - Process for the preparation of p-bromofluorobenzene.
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Application Notes and Protocols: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Benzyl Bromides in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1] The 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene moiety represents a particularly valuable building block, offering a unique combination of reactive handles and protecting groups that enable intricate molecular assembly.[2][3][4] The benzylic bromide provides a highly reactive site for nucleophilic substitution, while the fluorinated aromatic ring offers opportunities for cross-coupling reactions and metabolic stability. The benzyloxy group serves as a readily cleavable protecting group for a phenolic hydroxyl, a common pharmacophore. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene, complete with detailed experimental protocols.

Physicochemical Properties and Reactivity Profile

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctionalized aromatic compound with distinct reactive sites. Understanding its properties is crucial for designing successful synthetic strategies.

PropertyValue
Molecular Formula C₁₄H₁₂BrFO
Molecular Weight 295.15 g/mol
Appearance White to off-white solid
Key Reactive Sites Benzylic C-Br bond, Aromatic C-F bond, Benzyloxy ether

The primary reactive site is the benzylic carbon-bromine bond, which is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The fluorine atom on the aromatic ring is a moderate directing group and can influence the regioselectivity of further aromatic substitutions. The benzyloxy group, while primarily a protecting group, can be cleaved under various conditions to unmask the phenol.

Synthesis of the Building Block

The most common synthetic route to 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene involves a two-step process starting from commercially available 3-fluoro-4-hydroxytoluene.

Workflow for the Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

start 3-Fluoro-4-hydroxytoluene step1 Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, DMF) start->step1 intermediate 1-(Benzyloxy)-2-fluoro-4-methylbenzene step1->intermediate step2 Radical Bromination (NBS, AIBN, CCl₄) intermediate->step2 product 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene step2->product

Caption: Two-step synthesis of the target building block.

Protocol 1: Williamson Ether Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

This initial step protects the phenolic hydroxyl group as a benzyl ether.

Materials:

  • 3-Fluoro-4-hydroxytoluene

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoro-4-hydroxytoluene (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-fluoro-4-methylbenzene as a colorless oil.

Protocol 2: Radical Bromination to Yield 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) under radical conditions.

Materials:

  • 1-(Benzyloxy)-2-fluoro-4-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Reflux the mixture while irradiating with a light source (e.g., a tungsten lamp) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a white solid.

Applications in Complex Molecule Synthesis

The utility of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is demonstrated in its application in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Etherification Reactions

The benzylic bromide is an excellent electrophile for the Williamson ether synthesis, allowing for the introduction of diverse alkoxy groups.[5][6]

General Reaction Scheme:

reagent1 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene product 1-(Benzyloxy)-4-((alkoxy)methyl)-2-fluorobenzene reagent1->product + reagent2 R-OH (Alcohol/Phenol) reagent2->product conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF)

Caption: General scheme for etherification reactions.

Protocol 3: O-Alkylation of a Phenol

Materials:

  • 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

  • 4-Methoxyphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of 4-methoxyphenol (1.1 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Friedel-Crafts Alkylation

The benzylic bromide can act as an electrophile in Friedel-Crafts alkylation reactions to form diarylmethanes, which are common motifs in bioactive molecules.[7][8][9]

General Reaction Scheme:

reagent1 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene product Diaryl Methane Derivative reagent1->product + reagent2 Arene (e.g., Anisole) reagent2->product conditions Lewis Acid (e.g., AlCl₃, FeCl₃) Solvent (e.g., DCM)

Caption: General scheme for Friedel-Crafts alkylation.

Cross-Coupling Reactions

While the benzylic bromide is the primary site of reactivity for nucleophilic substitution, the aromatic C-F bond can participate in cross-coupling reactions, although this typically requires more forcing conditions. More commonly, the aromatic ring can be further functionalized prior to the introduction of the bromomethyl group, for instance, via ortho-lithiation.[10][11] The fluorine atom is a known ortho-directing group for lithiation.[10]

Deprotection of the Benzyl Ether

A key feature of this building block is the ability to deprotect the benzyloxy group to reveal a phenol. This is often a late-stage transformation in a synthetic sequence. Common methods for benzyl ether cleavage include catalytic hydrogenation, or treatment with strong acids.[12][13][14][15][16]

Deprotection Workflow:

start Substituted 1-(Benzyloxy)-4-(...)-2-fluorobenzene deprotection Deprotection (e.g., H₂, Pd/C) start->deprotection product Substituted 4-(...)-3-fluorophenol deprotection->product

Caption: Cleavage of the benzyl protecting group.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a highly versatile and strategically important building block in the synthesis of complex organic molecules. Its distinct reactive sites allow for a range of selective transformations, including etherification, alkylation, and, with appropriate planning, cross-coupling reactions. The ability to deprotect the benzyloxy group at a later stage adds to its synthetic utility. The protocols provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate.

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  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. BenchChem.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-fluorobenzene. BenchChem.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide: 2-(Benzyloxy)-4-bromo-1-fluorobenzene. BenchChem.
  • PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene.
  • NIH. (2008).
  • eMolecules. (n.d.). Chemical Building Blocks.
  • Chemguide. (n.d.).
  • NIH. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
  • NIH. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
  • Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.
  • Sigma-Aldrich. (n.d.).

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Application Notes & Protocols: Strategic Functionalization via Nucleophilic Substitution of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctional synthetic intermediate of considerable value in medicinal chemistry and organic synthesis. Its architecture combines a reactive benzylic bromide for facile nucleophilic substitution, a fluorine atom for modulating pharmacokinetic properties, and a benzyloxy group, which serves as a stable protecting group for a phenolic moiety.[1][2] This unique combination allows for the strategic introduction of the 4-(benzyloxy)-2-fluorobenzyl motif into a wide array of molecular scaffolds.

The primary locus of reactivity is the bromomethyl group. As a benzylic halide, it is highly susceptible to nucleophilic attack, proceeding readily under mild conditions.[3] This reactivity is paramount to its function as a key building block for constructing complex molecules, including precursors for kinase inhibitors and other potential therapeutic agents.[4] This guide provides an in-depth exploration of its reactivity with common nucleophile classes and offers detailed, field-tested protocols for its application.

Core Principles: Understanding the Reactivity Profile

The synthetic utility of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is predominantly governed by the SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism at the benzylic carbon.

Causality of Reactivity:

  • Benzylic Position: The carbon atom bearing the bromine is benzylic, meaning it is directly attached to the benzene ring. This position is highly stabilized, which facilitates the transition state of an SN2 reaction, leading to enhanced reaction rates compared to simple alkyl halides.[3]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge effectively.

  • Electronic Influence of Substituents: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the benzylic carbon.[5] The para-benzyloxy group is electron-donating through resonance, which helps stabilize the benzene ring system. The interplay of these electronic effects makes the benzylic carbon an ideal site for nucleophilic attack.

The generalized SN2 reaction pathway is illustrated below. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

Caption: Generalized SN2 mechanism at the benzylic carbon.

Experimental Protocols: A Multi-Nucleophile Approach

The following protocols are designed as robust starting points for the functionalization of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Safety Precaution: 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a benzylic bromide and should be considered a lachrymator and irritant. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Reaction with N-Nucleophiles: Synthesis of Benzylamines

This protocol describes the N-alkylation of a primary or secondary amine, a cornerstone reaction for building scaffolds in drug discovery.

  • Objective: To form a new carbon-nitrogen bond by reacting the substrate with an amine.

  • Underlying Principle: A weak, non-nucleophilic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.[7]

Protocol: N-Alkylation of Piperidine

  • Materials:

    • 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the substrate.

    • Add piperidine to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

    • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

    • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Reaction with O-Nucleophiles: Synthesis of Benzyl Ethers

This protocol details a Williamson-type ether synthesis, reacting the substrate with a phenol to form a diaryl ether linkage.

  • Objective: To form a new carbon-oxygen bond.

  • Underlying Principle: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Sodium hydride is a strong, non-nucleophilic base ideal for ensuring complete deprotonation, while DMF is a suitable polar aprotic solvent.[8]

Protocol: O-Alkylation of 4-Methoxyphenol

  • Materials:

    • 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Two-neck round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a two-neck flask under a nitrogen atmosphere, add 4-methoxyphenol and dissolve it in anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

    • Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the phenoxide.

    • Add a solution of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene in a small amount of anhydrous DMF dropwise to the phenoxide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Reaction Monitoring: Monitor by TLC for the disappearance of the benzyl bromide.

    • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction with S-Nucleophiles: Synthesis of Benzyl Thioethers

This protocol outlines the formation of a thioether through the reaction with a thiol.

  • Objective: To form a new carbon-sulfur bond.

  • Underlying Principle: Thiols are highly nucleophilic and can often react under milder conditions than their alcohol counterparts. A mild base like potassium carbonate is sufficient to form the thiolate in situ, which then readily displaces the bromide.[6]

Protocol: S-Alkylation of Thiophenol

  • Materials:

    • 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetone or Acetonitrile

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene and potassium carbonate in acetone.

    • Add thiophenol to the stirring suspension. Caution: Thiols have a strong, unpleasant odor and should be handled in a fume hood.

    • Stir the reaction mixture vigorously at room temperature for 2-8 hours. Gentle heating (to 40-50°C) can be applied if the reaction is sluggish.

    • Reaction Monitoring: Monitor the reaction by TLC.

    • Work-up: Once complete, filter off the solids and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with 1M NaOH solution (to remove excess thiophenol), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude thioether can be purified by column chromatography if needed.

Data Summary and Workflow

The choice of nucleophile, base, and solvent system allows for a wide range of derivatives to be synthesized from a single precursor. The following table summarizes the reaction classes discussed.

Nucleophile ClassRepresentative NucleophileBaseSolventProduct TypeTypical Temp.
Nitrogen Amines (e.g., Piperidine)K₂CO₃, Et₃NACN, DMFBenzylamineRT to 80°C
Oxygen Phenols, AlcoholsNaH, K₂CO₃DMF, THFBenzyl Ether0°C to RT
Sulfur Thiols (e.g., Thiophenol)K₂CO₃Acetone, ACNBenzyl ThioetherRT to 50°C
Other Sodium Azide (NaN₃)-DMF, DMSOBenzyl AzideRT
Other Sodium Cyanide (NaCN)-DMSOBenzyl NitrileRT to 60°C

A generalized workflow for these synthetic transformations is depicted below, outlining the key stages from reaction setup to the isolation of the final product.

experimental_workflow setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction 2. Reaction (Stirring, Heating, Time) setup->reaction monitor 3. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Quenching, Extraction, Washing) monitor->workup Complete purify 5. Purification (Column Chromatography, Recrystallization) workup->purify analysis 6. Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene stands out as a highly adaptable and reactive intermediate. Its benzylic bromide moiety undergoes clean and efficient SN2 reactions with a diverse range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and principles outlined in this guide demonstrate the straightforward nature of these transformations, providing a reliable foundation for chemists in academic and industrial research to synthesize novel and complex molecular structures for applications in drug discovery and materials science.

References

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link][9][10]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link][11]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link][12]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link][3]

  • RSC Publishing. (n.d.). Nucleophilic strategies to construct –CF2– linkages using borazine-CF2Ar reagents. RSC Publishing. [Link][5]

Sources

Analytical methods for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Introduction: The Role of a Versatile Synthetic Building Block

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctionalized aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique architecture, featuring a reactive benzyl bromide moiety, a directing benzyloxy group, and a modulating fluoro group, makes it a highly versatile intermediate for constructing complex molecular frameworks. The benzyl bromide handle is primed for nucleophilic substitution, while the aromatic ring can participate in various cross-coupling reactions, and the ether linkage can be cleaved to reveal a phenolic hydroxyl group.

Given its role as a critical precursor, ensuring the identity, purity, and structural integrity of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is paramount. A multi-faceted analytical approach is not merely a quality control measure but a foundational necessity for reproducible and successful downstream applications. This guide provides a comprehensive suite of detailed protocols and expert insights for the thorough characterization of this compound, designed to be a self-validating system for researchers.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic protocols. The properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene are summarized below.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₄H₁₂BrFO[1][2]
Molecular Weight 295.15 g/mol [1]
Appearance Predicted as a white to off-white solid[3]
CAS Number Not explicitly assigned for this specific isomer. Related isomers have distinct CAS numbers.
Solubility Predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile; insoluble in water.[3]

Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the synergistic application of multiple orthogonal methods. The workflow below illustrates an integrated approach where each technique provides a unique and complementary piece of the puzzle, leading to an unambiguous confirmation of structure and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization (Structure & Identity) cluster_secondary Secondary Characterization (Purity & Quantification) Synthesis Crude Product (Post-Synthesis) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Group Identification HPLC HPLC / UPLC NMR->HPLC Purity Assessment Final Fully Characterized Compound NMR->Final MS->Final FTIR->Final EA Elemental Analysis HPLC->EA Compositional Verification HPLC->Final EA->Final

Caption: Integrated workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and the chemical environment of each atom. ¹H NMR confirms the presence and integration of all proton-containing groups, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR, coupled with the others, confirms the position of the fluorine atom through characteristic coupling patterns.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[4] The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peaks for calibration.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[5]

    • ¹³C NMR: Acquire with proton decoupling. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

    • ¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum to a single resonance, or without decoupling to observe couplings to adjacent protons.

  • Data Processing: Process the raw data (FID) using appropriate software. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4][5]

Data Interpretation: Expected Spectroscopic Data

The following table summarizes the predicted NMR data. Actual values may vary slightly based on experimental conditions.

TechniqueNucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ¹H~7.45 - 7.30m5H, Ar-H (benzyl)
~7.20m3H, Ar-H (fluorophenyl)
~5.15s2H, O-CH₂
~4.50s2H, Ar-CH₂-Br
¹³C NMR ¹³C~158.0 (d, ¹JCF ≈ 247 Hz)dC-F
~152.0 (d, ³JCF ≈ 8 Hz)dC-O
~136.5sAr-C (benzyl, ipso)
~129.0 - 127.5mAr-CH (benzyl) & Ar-CH (fluorophenyl)
~118.0 (d, ²JCF ≈ 24 Hz)dAr-CH
~114.0 (d, ⁴JCF ≈ 3 Hz)dAr-C-CH₂Br
~71.5sO-CH₂
~32.0 (d, ³JCF ≈ 5 Hz)dAr-CH₂-Br
¹⁹F NMR ¹⁹F-110 to -125mAr-F

Trustworthiness: The structure is validated by observing all expected signals with correct integrations (¹H), the correct number of carbon signals with C-F coupling (¹³C), a characteristic singlet for the benzylic ether protons (O-CH₂), and a distinct singlet for the bromomethyl protons (CH₂Br). The fluorine-carbon and fluorine-proton couplings provide definitive proof of the substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: MS is indispensable for confirming the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Furthermore, the fragmentation pattern observed, particularly under Electron Ionization (EI), offers corroborating structural evidence. For this molecule, the presence of bromine provides a highly diagnostic isotopic signature.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[4]

  • Chromatographic Conditions:

    • Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL injection with a split ratio (e.g., 50:1) to prevent overloading.[4]

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[4] This program ensures the elution of the compound as a sharp peak.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[4]

    • Mass Scan Range: m/z 40 - 450.[4]

    • Temperatures: Ion source at 230 °C, MS transfer line at 280 °C.[4]

Data Interpretation: Expected Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in ion clusters where peaks are separated by 2 m/z units with nearly equal intensity.

m/z (⁷⁹Br / ⁸¹Br)Proposed Fragment IonKey Diagnostic Feature
294 / 296[M]⁺˙ (C₁₄H₁₂BrFO)Molecular Ion Peak . Confirms molecular weight. Bromine isotope pattern is present.
215 / 217[M - C₇H₇]⁺Loss of the benzyl group (tropylium cation).
91[C₇H₇]⁺Base Peak . Tropylium ion, characteristic of benzyl ethers. Very stable fragment.
186[M - Br]⁺Loss of a bromine radical.

The fragmentation pathway provides a self-validating system. The observation of the molecular ion pair [M]⁺˙ and [M+2]⁺˙ alongside the tropylium base peak at m/z 91 is strong evidence for the intact 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene structure.

Fragmentation_Pathway Parent [C₁₄H₁₂BrFO]⁺˙ m/z 294/296 Frag1 [C₇H₅BrFO]⁺ m/z 215/217 Parent->Frag1 - •C₇H₇ Frag2 [C₇H₇]⁺ m/z 91 (Base Peak) Parent->Frag2 Benzylic Cleavage

Caption: Proposed primary fragmentation pathway under Electron Ionization (EI).

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed reverse-phase (RP-HPLC) method can effectively separate the target compound from starting materials, synthetic byproducts, and degradation products. By using a UV detector, the method can also be validated for quantitative analysis.

Experimental Protocol

This protocol is adapted from a validated method for a closely related structural isomer and is expected to provide excellent results.[6]

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

    • Column: C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[6] The C18 phase is chosen for its versatility in retaining moderately nonpolar compounds.

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (80:20, v/v).[6] This strong mobile phase ensures a reasonable retention time.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6] Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.[6] This wavelength is commonly used for aromatic compounds, which typically exhibit strong absorbance here.

    • Injection Volume: 10 µL.[6]

  • Standard and Sample Preparation:

    • Solvent: Use the mobile phase (Acetonitrile:Water 80:20) as the diluent to ensure peak shape integrity.

    • Standard Preparation: Accurately prepare a stock solution (e.g., 1000 µg/mL) of a pure reference standard. Create a series of calibration standards by serial dilution.[6]

    • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[6]

Data Interpretation
  • Purity Assessment: In a typical analysis, the pure compound should appear as a single major peak. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Expected Retention Time: Under the conditions described, the retention time is expected to be around 5 minutes.

  • Method Validation: For quantitative purposes, the method should be validated for linearity, accuracy, and precision according to ICH guidelines. A correlation coefficient (r²) > 0.999 is expected for the calibration curve.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. The vibrational frequencies of specific bonds act as a "fingerprint" for the molecule. For 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, FT-IR is used to verify the presence of aromatic rings, the ether linkage (C-O), the aliphatic C-H bonds of the benzyl and bromomethyl groups, and the carbon-halogen bonds (C-F, C-Br).

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[7]

  • Mixing: Gently grind the KBr to a fine powder in an agate mortar. Add the sample and continue to grind until the mixture is homogeneous and has a consistent, fine texture.[7]

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent pellet.[7]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, followed by the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[7]

Data Interpretation: Predicted Characteristic Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850Medium-WeakAliphatic C-H Stretch (O-CH₂ and Br-CH₂)
1600-1450Strong-MediumAromatic C=C Ring Stretching
1250-1200StrongAryl-O Stretch (asymmetric)
~1100StrongC-F Stretch
600-500Medium-WeakC-Br Stretch

Trustworthiness: The presence of all these characteristic bands provides strong, cumulative evidence for the proposed structure. The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (O-H) impurities from precursor phenols.

Elemental Analysis: Empirical Formula Confirmation

Expertise & Rationale: Elemental analysis provides the ultimate confirmation of a compound's elemental composition and, by extension, its empirical formula. It is a quantitative technique that measures the weight percentage of carbon, hydrogen, and other elements (excluding oxygen). This data is compared against the theoretical values calculated from the molecular formula.

Experimental Protocol
  • Sample Preparation: A small, precisely weighed amount of the pure, dry sample (typically 1-3 mg) is required.

  • Instrumentation: The analysis is performed using an automated CHN elemental analyzer. The sample is combusted at high temperatures in an oxygen-rich atmosphere.

  • Detection: The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors (e.g., thermal conductivity).

Data Interpretation: Theoretical vs. Experimental Values

The experimental results should align with the theoretical values within an acceptable margin of error (typically ±0.4%).

ElementTheoretical %
Carbon (C) 56.99%
Hydrogen (H) 4.09%
Bromine (Br) 27.08%
Fluorine (F) 6.44%
Oxygen (O) 5.42%

Trustworthiness: A close correlation between the experimental and theoretical percentages validates the molecular formula C₁₄H₁₂BrFO and confirms the sample's high purity.

Conclusion

The analytical characterization of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene requires a thoughtful and integrated application of multiple spectroscopic and chromatographic techniques. NMR spectroscopy serves as the cornerstone for definitive structure elucidation. Mass spectrometry confirms the molecular weight and elemental composition while providing structural clues through fragmentation. HPLC offers a robust method for purity assessment and quantification. FT-IR and Elemental Analysis provide complementary and confirmatory data on functional groups and elemental composition, respectively. By following the detailed protocols and interpretation guidelines presented in this document, researchers, scientists, and drug development professionals can establish a complete and reliable analytical profile for this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents.
  • PubChem. (2026). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • CymitQuimica. (n.d.). 4-(Benzyloxy)-1-bromo-2-fluorobenzene.
  • The Royal Society of Chemistry. (2018).
  • SpectraBase. (2025). 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene. John Wiley & Sons, Inc. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Solubility Profile of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

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A Robust Reversed-Phase HPLC-PDA Method for the Potency and Purity Determination of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Purity Analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with Photodiode Array (PDA) detection. The protocol is designed for accuracy, precision, and specificity, ensuring reliable assessment of the main component and separation from potential process-related impurities and degradation products. This guide provides a comprehensive framework, from method principles to detailed protocols and system suitability criteria, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a halogenated aromatic ether with the molecular formula C₁₄H₁₂BrFO and a molecular weight of 295.15 g/mol .[1] Its trifunctional nature makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final API, affecting its efficacy, safety, and stability. Therefore, a reliable and sensitive analytical method is crucial for quality control during the drug development process.[2][3][4]

Methodology Rationale:

The physicochemical properties of the analyte dictate the chromatographic strategy. With a calculated XLogP3 value of 4, the compound is highly nonpolar and lipophilic, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5][6] This technique separates molecules based on hydrophobic interactions between the analyte and a non-polar stationary phase.[6][7]

  • Stationary Phase Selection: A C18 (octadecylsilane) bonded silica column was selected. C18 phases provide strong hydrophobic retention, which is necessary for retaining the nonpolar analyte and achieving effective separation from potentially less hydrophobic impurities.[6][7]

  • Mobile Phase Strategy: A mobile phase consisting of water and acetonitrile was chosen. Acetonitrile is favored for its low UV cutoff and excellent solvating properties for aromatic compounds. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This ensures that impurities with a wide range of polarities can be eluted and resolved, providing a comprehensive purity profile in a reasonable analysis time.[8][9][10]

  • Detection Principle: The presence of two aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance.[11] A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is specified for this method.[12][13] Unlike single-wavelength UV detectors, a PDA detector acquires the entire UV-Vis spectrum at every point in the chromatogram.[14][15] This provides three key advantages:

    • Optimal Wavelength Selection: The wavelength of maximum absorbance can be chosen to maximize sensitivity.

    • Compound Identification: The UV spectrum serves as a confirmatory characteristic of the analyte.

    • Peak Purity Analysis: The software can compare spectra across an eluting peak. A consistent spectrum indicates a pure peak, whereas spectral differences suggest the presence of a co-eluting impurity.[11]

Materials and Instrumentation

Item Specification
HPLC System Quaternary or Binary Gradient HPLC system with degasser, autosampler, and column thermostat.
Detector Photodiode Array (PDA/DAD) Detector.[12][13]
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Mobile Phase A HPLC Grade Water.
Mobile Phase B HPLC Grade Acetonitrile.
Diluent Acetonitrile:Water (70:30, v/v).
Reference Standard 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, >99.0% purity.
Glassware Class A volumetric flasks, pipettes.
Filters 0.45 µm PTFE syringe filters.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Pour approximately 800 mL of HPLC grade water into a 1 L media bottle for Mobile Phase A.

  • Pour approximately 800 mL of HPLC grade acetonitrile into a separate 1 L media bottle for Mobile Phase B.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

Diluent Preparation (Acetonitrile:Water, 70:30 v/v):

  • Carefully measure 700 mL of acetonitrile and 300 mL of water.

  • Combine in a 1 L flask and mix thoroughly.

Reference Standard Preparation (Concentration: ~0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene reference standard into a 50 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Sample Preparation (Test Sample, Concentration: ~0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

  • Follow steps 2-5 from the Reference Standard Preparation protocol.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD, 225 nm (for quantitation), Spectral Range: 200-400 nm[12]
Run Time 30 minutes
Analytical Workflow and System Suitability

To ensure the validity of the results for each analytical run, a system suitability test (SST) must be performed. This test verifies that the chromatographic system is performing as expected. The procedure is grounded in principles outlined by major pharmacopeias such as the USP General Chapter <621>.[16][17][18]

SST Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure no carryover or system contamination.

  • Make five replicate injections of the Reference Standard solution (0.5 mg/mL).

  • Evaluate the results against the acceptance criteria in the table below. The analysis can only proceed if all SST criteria are met.

System Suitability Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Peak Area Precision %RSD ≤ 2.0%Ensures injection and system precision.[19]
Retention Time Precision %RSD ≤ 1.0%Confirms stable pump flow and mobile phase composition.
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.

Diagram: Analytical Workflow The following diagram illustrates the complete workflow from sample preparation to final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: Water, B: ACN) B Prepare Diluent (70:30 ACN:Water) C Prepare Reference Std (~0.5 mg/mL) D Prepare Sample (~0.5 mg/mL) E System Equilibration (30 min) D->E F System Suitability Test (SST) (5 injections of Reference Std) E->F G Check SST Criteria (%RSD, Tailing, Plates) F->G G->E Fail H Inject Blank (Diluent) G->H Pass I Inject Sample Solution H->I J Integrate Chromatogram (Ignore peaks < 0.05%) I->J K Perform Peak Purity Analysis (Using PDA Spectra) J->K L Calculate % Purity (Area Normalization) K->L M Generate Final Report L->M

Sources

NMR spectroscopy of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key trifunctional intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification and purity assessment of this compound. We delve into the core principles and provide field-proven protocols for ¹H, ¹³C, and ¹⁹F NMR, as well as advanced 2D techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Introduction: The Analytical Challenge

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a versatile synthetic building block, featuring three distinct reactive sites: a benzylic bromide susceptible to nucleophilic substitution, a carbon-bromine bond on the aromatic ring suitable for cross-coupling reactions, and a benzyloxy group that can be cleaved to reveal a phenol.[1] The precise arrangement of these functional groups is critical for its intended downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its structural elucidation. The presence of three different NMR-active nuclei—¹H, ¹³C, and the 100% naturally abundant spin-½ nucleus ¹⁹F—provides a multi-dimensional analytical puzzle.[2][3] A comprehensive NMR analysis not only confirms the molecular skeleton but also provides incontrovertible proof of the substituent positions. This guide provides the necessary protocols and interpretive framework to achieve this.

Molecular Structure and NMR Assignments

To facilitate a clear discussion of the NMR data, the atoms of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene are systematically numbered. This numbering scheme will be used throughout the guide for spectral assignments.

Caption: Molecular structure and atom numbering scheme.

Core Principles: A Multinuclear Approach

A robust characterization of this molecule relies on a synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

  • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, oxygen, and bromine substituents. J-coupling (spin-spin coupling) between protons (H-H) and between protons and fluorine (H-F) provides critical connectivity data.

  • ¹³C NMR: Reveals the carbon skeleton. The large chemical shift dispersion and the direct and long-range couplings to fluorine (C-F coupling) are powerful diagnostic tools for confirming the substitution pattern on the aromatic ring.

  • ¹⁹F NMR: This is a highly sensitive and definitive experiment.[4] Fluorine-19 has a wide chemical shift range, making it exceptionally sensitive to its electronic environment.[5] The observed chemical shift and the coupling of the ¹⁹F nucleus to neighboring protons provide unambiguous confirmation of its position on the aromatic ring.[6][7]

Experimental Workflow and Protocols

The generation of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Filter Solution into NMR Tube (Glass Wool Pipette) B->C D 1D ¹H NMR C->D Insert Sample into Spectrometer E 1D ¹⁹F NMR F 1D ¹³C NMR G 2D Experiments (NOESY, HSQC) H Process Spectra (Fourier Transform, Phasing, Baseline Correction) G->H I Assign Signals (Chemical Shift, Multiplicity, Integration) H->I J Correlate Data Across All Nuclei (¹H, ¹³C, ¹⁹F) I->J K Confirm Structure & Purity J->K

Caption: Standard experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the sample directly impacts the quality of the resulting spectrum. Particulate matter and paramagnetic impurities must be rigorously excluded.

  • Weighing: Accurately weigh 5-10 mg of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene for ¹H and ¹⁹F NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[8][9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing (δ ~7.26 ppm).[8]

  • Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl until the sample is completely dissolved.

  • Filtration and Transfer: This step is critical. To remove any suspended particles that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool.[10] Avoid cotton wool, as it can leach impurities.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary.

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR Causality & Rationale
Solvent CDCl₃CDCl₃CDCl₃Ensures sample dissolution and provides a deuterium lock signal for field stabilization.
Temperature 298 K298 K298 KStandard ambient temperature for routine analysis.
Pulse Program zg30zgpg30zgStandard single-pulse experiments. zgpg30 for ¹³C includes proton decoupling.
Relaxation Delay (D1) 2.0 s2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans, crucial for accurate integration.
Number of Scans (NS) 8-161024-409616-32¹³C is much less sensitive, requiring significantly more scans to achieve a good signal-to-noise ratio.[8]
Acquisition Time (AQ) ~4 s~1 s~1 sDetermines the digital resolution of the spectrum.
Spectral Width (SW) ~20 ppm~240 ppm~200 ppmMust encompass all expected signals for each nucleus. ¹³C and ¹⁹F have much larger chemical shift ranges than ¹H.[5]

Data Analysis and Structural Interpretation

The synergy between the ¹H, ¹³C, and ¹⁹F spectra provides a robust confirmation of the molecule's structure.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ ~7.50-7.30 (m, 5H, H10-H14): These are the five protons of the unsubstituted phenyl ring of the benzyl group. They will appear as a complex multiplet.

  • δ ~7.25-6.90 (m, 3H, H3, H5, H6): These are the protons on the substituted aromatic ring. Their chemical shifts and multiplicities will be complex due to both H-H and H-F coupling.

  • δ ~5.10 (s, 2H, H8): The benzylic methylene protons of the ether linkage. This signal is expected to be a singlet as there are no adjacent protons.

  • δ ~4.50 (s, 2H, H7): The benzylic methylene protons of the bromomethyl group. This will also appear as a singlet.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

The spectrum will show 11 distinct aromatic carbon signals and 2 aliphatic carbon signals. Key diagnostic signals include:

  • δ ~155-150 (d, ¹JCF ≈ 240-250 Hz, C2): The carbon directly attached to fluorine will show a very large one-bond coupling constant and will be shifted downfield by the electronegative fluorine.

  • Other Aromatic Carbons (C1, C3-C6, C9-C14): These will appear between δ ~136-110 ppm. Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF).

  • δ ~71.0 (C8): The benzylic ether carbon.

  • δ ~32.0 (C7): The bromomethyl carbon, shifted upfield relative to the ether carbon.

Expected ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
  • δ ~ -110 to -130 ppm: The chemical shift for fluorine on an aromatic ring is highly dependent on the other substituents.[5][11] The signal will not be a singlet; it will be split into a multiplet due to coupling with the ortho and meta protons (H3 and H6).

Caption: Diagram of key through-bond J-coupling interactions.

Table 1: Summary of Expected NMR Data
Assignment Nucleus Expected δ (ppm) Expected Multiplicity Expected J (Hz)
H10-H14¹H7.50-7.30m-
H3, H5, H6¹H7.25-6.90mH-H, H-F couplings
H8¹H5.10s-
H7¹H4.50s-
C2¹³C155-150d¹JCF ≈ 245
C (Aromatic)¹³C136-110mC-H, C-F couplings
C8¹³C71.0t¹JCH ≈ 140
C7¹³C32.0t¹JCH ≈ 150
F¹⁹F-110 to -130mH-F couplings

Advanced Structural Confirmation: Nuclear Overhauser Effect (NOE)

While J-coupling confirms through-bond connectivity, the Nuclear Overhauser Effect (NOE) reveals through-space proximity between nuclei, typically within 5 Å.[12][13] A 2D NOESY experiment is invaluable for confirming the three-dimensional arrangement of the molecule.

Key Insight: A definitive NOE correlation (cross-peak) is expected between the benzylic protons of the ether (H8, δ ~5.10 ppm) and the ortho proton on the fluorobenzene ring (H3). The observation of this cross-peak provides incontrovertible evidence for the connectivity of the benzyloxy group at the C2 position, confirming the overall molecular architecture.

Caption: Through-space NOE between H8 and H3 confirms connectivity.

Conclusion

The multinuclear NMR approach detailed in this guide provides a complete and unambiguous method for the structural characterization of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. By meticulously preparing the sample and systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently verify the identity, purity, and precise substitution pattern of this important synthetic intermediate. The application of advanced techniques like NOESY further solidifies the structural assignment, providing the high level of analytical certainty required in pharmaceutical and materials science research.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][6]

  • Tantillo, D. J., & Kirsch, D. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2684–2689. [Link][3][11]

  • Tantillo, D. J., & Kirsch, D. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link][2]

  • Slideshare. 19 f chemical shifts and coupling constants. [Link][14]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link][15]

  • University of Leicester. Fluorine NMR. [Link][4]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link][16]

  • University of Ottawa. 19Flourine NMR. [Link][7]

  • University of Toronto. NMR Sample Preparation. [Link]

  • University of Sheffield. Nuclear Overhauser Effect (NOE) - Intermediate Organic Chemistry. [Link][12]

  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. [Link][17]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][8]

  • University of Regensburg. NMR Sample Preparation. [Link][10]

  • University College London. Sample Preparation. [Link][9]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][5]

  • University of Cambridge. Nuclear Overhauser Effect (NOE). [Link][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights.

The synthesis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is typically achieved through a free-radical bromination of the benzylic methyl group on the precursor, 1-(benzyloxy)-4-methyl-2-fluorobenzene. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low or No Yield of the Desired Monobromo Product

Question: My reaction has stalled, or the yield of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low yields are a common issue in benzylic brominations and can stem from several factors related to reagents, reaction conditions, or the initiation of the radical process.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Ineffective Radical Initiation The free-radical chain reaction must be properly initiated. AIBN, a common initiator, decomposes thermally (typically >60°C) to generate radicals.[3][4] Insufficient temperature or light (if used as an initiator) will prevent the reaction from starting.Ensure Proper Initiation: If using AIBN or benzoyl peroxide, ensure the reaction solvent is refluxing or the temperature is maintained between 66-72°C.[3] If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity.
Impure N-Bromosuccinimide (NBS) NBS can decompose over time, turning yellow or brown due to the formation of molecular bromine (Br₂).[5] Impurities can lead to unpredictable side reactions. While some crude NBS can work, highly impure NBS may give unreliable results.[1]Purify NBS: If your NBS is discolored, it can be purified by recrystallization from hot water (e.g., 10 g of NBS in 100 mL of water preheated to 90-95°C).[1] Always use freshly recrystallized or high-purity NBS for best results.
Presence of Water or Protic Solvents The Wohl-Ziegler reaction requires anhydrous conditions. Water can hydrolyze NBS and the desired benzyl bromide product, significantly reducing the yield.[5]Maintain Anhydrous Conditions: Use anhydrous solvents (e.g., carbon tetrachloride, cyclohexane, or 1,2-dichlorobenzene). Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Radical Inhibitors Radical inhibitors (scavengers), such as certain impurities in the solvent or starting material, can quench the radical chain reaction.Purify Reagents and Solvents: Ensure the starting material is pure. Use freshly distilled solvents to remove potential stabilizers or impurities that can act as radical inhibitors.
Issue 2: Significant Formation of Dibrominated Byproduct

Question: My final product mixture contains a large amount of 1-(benzyloxy)-4-(dibromomethyl)-2-fluorobenzene. How can I improve the selectivity for the monobrominated product?

Answer: Over-bromination is arguably the most challenging side reaction to control in benzylic brominations.[6] The desired monobromo product is itself a substrate for further radical bromination, leading to the dibromo byproduct.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry Using an excess of NBS increases the likelihood of a second bromination event occurring on the already-brominated benzylic carbon.Control Stoichiometry: Use a stoichiometric amount or a very slight excess of NBS (e.g., 1.0 to 1.05 equivalents). Monitor the reaction closely using TLC or GC/MS and stop it as soon as the starting material is consumed.[7]
High Local Concentration of Bromine Adding NBS all at once can create localized high concentrations of bromine, promoting over-bromination.Portion-wise Addition: Add the NBS in small portions over the course of the reaction. This helps maintain a consistently low concentration of the brominating species, favoring monobromination.
Reaction Run for Too Long Allowing the reaction to proceed long after the starting material is consumed provides time for the product to be converted into the dibrominated byproduct.Careful Reaction Monitoring: Track the disappearance of the starting material and the appearance of the mono- and di-bromo products via TLC or GC. Quench the reaction immediately upon optimal conversion.
Issue 3: Competing Aromatic Ring Bromination

Question: I have identified a byproduct that appears to be the result of bromination on the aromatic ring. Why is this happening and how can I prevent it?

Answer: While NBS is used to favor radical benzylic bromination, competing electrophilic aromatic substitution can occur if conditions are not carefully controlled.[8] The benzyloxy group is an activating, ortho-para director, making the ring susceptible to electrophilic attack.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Acidic Conditions The presence of acid can catalyze electrophilic aromatic bromination. HBr is a byproduct of the radical reaction and can build up.Use an Acid Scavenger: Add a non-reactive base like barium carbonate or calcium carbonate to the reaction mixture to neutralize any HBr that forms, thus suppressing the acid-catalyzed side reaction.[5]
High Concentration of Br₂ NBS is used specifically to maintain a very low concentration of molecular bromine (Br₂).[9][10] If Br₂ concentration becomes too high, electrophilic addition to the ring becomes more likely.Avoid Radical Inhibitors: Ensure the radical reaction is proceeding efficiently. If the radical pathway is inhibited, HBr can react with NBS to generate Br₂, which then acts as an electrophile instead of a radical source.
Photochemical Initiation of Electrophilic Reaction While light is often used to initiate the radical reaction, it can sometimes promote other pathways.[11]Conduct in the Dark: Unless light is your sole method of initiation, conducting the reaction in the dark (e.g., by wrapping the flask in aluminum foil) can help prevent unwanted photochemical side reactions.[11]

Experimental Protocols & Workflows

Diagram: Overall Synthetic Workflow

The synthesis is typically a two-step process starting from 4-methyl-2-fluorophenol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Wohl-Ziegler Bromination SM 4-Methyl-2-fluorophenol R1 Benzyl Bromide, K₂CO₃, Acetone INT 1-(Benzyloxy)-4-methyl- 2-fluorobenzene R2 NBS, AIBN (cat.), CCl₄, Reflux PROD 1-(Benzyloxy)-4-(bromomethyl)- 2-fluorobenzene R1->INT Protection of phenolic -OH R2->PROD Radical Bromination of methyl group

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-(Benzyloxy)-4-methyl-2-fluorobenzene (Intermediate)
  • To a solution of 4-methyl-2-fluorophenol (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (Final Product)
  • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 1-(benzyloxy)-4-methyl-2-fluorobenzene (1.0 eq) in an anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) to initiate the reaction. The decomposition of AIBN is indicated by the evolution of nitrogen gas.[3]

  • Maintain reflux and monitor the reaction by TLC or GC/MS for the disappearance of the starting material (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired monobromo product from unreacted starting material and the dibromo byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Wohl-Ziegler bromination?

A1: The reaction proceeds via a free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.[3][9]

G cluster_init Initiation cluster_prop Propagation (Chain Reaction) cluster_term Termination AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Heat (Δ) NBS_HBr NBS + HBr Br_Rad Br• NBS_HBr->Br_Rad Start_Mat Ar-CH₃ Br_Rad->Start_Mat Benzyl_Rad Ar-CH₂• (Resonance Stabilized) Start_Mat->Benzyl_Rad + Br• HBr_Out HBr Product Ar-CH₂Br Benzyl_Rad->Product + Br₂ Br2 Br₂ Br_Rad_Prop Br• Term1 Br• + Br• → Br₂ Term2 Ar-CH₂• + Br• → Product Term3 2 Ar-CH₂• → Dimer

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and nuances of this specific synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.

The synthesis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is typically achieved via the free-radical bromination of its precursor, 1-(benzyloxy)-4-methyl-2-fluorobenzene. This reaction, while straightforward in principle, is prone to several side reactions that can complicate purification and reduce yields. This guide provides direct answers to common issues encountered during this synthesis.

Core Synthesis Pathway

The primary transformation involves the selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4_Fluorophenol 4-Fluorophenol Intermediate 1-(Benzyloxy)-4-methyl-2-fluorobenzene 4_Fluorophenol->Intermediate Williamson Ether Synthesis Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Intermediate Base Base (e.g., K₂CO₃) in DMF Base->Intermediate Final_Product 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene Intermediate->Final_Product Benzylic Bromination (Wohl-Ziegler Reaction) NBS NBS, AIBN in CCl₄, Δ NBS->Final_Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step resolution.

Q1: The benzylic bromination reaction has a low yield or fails to proceed. What are the likely causes?

A1: Failure of the Wohl-Ziegler benzylic bromination is a frequent issue stemming from the sensitive nature of free-radical chain reactions. The primary causes are:

  • Inactive Radical Initiator: The most common initiators, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), have finite shelf lives and can decompose. AIBN, in particular, should be stored refrigerated and used before its expiration date.

  • Presence of Inhibitors: Radical reactions are easily quenched by inhibitors. Common sources include:

    • Impurities in the starting material (1-(benzyloxy)-4-methyl-2-fluorobenzene).

    • Stabilizers present in the solvent (e.g., small amounts of BHT in THF or ethanol in chloroform).

    • Atmospheric oxygen, which can act as a radical scavenger.

  • Insufficient Initiation Energy: Radical initiators require energy (thermal or photochemical) to generate the initial radicals. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically reflux in CCl₄, ~77°C, or dichlorobenzene, ~80°C) or is adequately irradiated with a suitable light source.[1]

  • Hydrolysis of NBS: N-Bromosuccinimide is sensitive to moisture. The use of wet solvent (e.g., CCl₄) or starting material can lead to the hydrolysis of NBS, which halts the radical chain reaction.[1]

Troubleshooting Protocol:

  • Verify Reagents: Use a fresh, properly stored lot of AIBN or BPO. Recrystallize the starting material if impurities are suspected. Use freshly opened or distilled anhydrous solvent.

  • Ensure Inert Atmosphere: Degas the reaction solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents. Maintain the reaction under a positive pressure of an inert gas.

  • Optimize Reaction Conditions: Confirm your heat source is reaching the target temperature required for initiator decomposition (typically >70 °C for AIBN).

  • Initiate with a Test Reaction: If scaling up, perform a small-scale test reaction to confirm the viability of the reagents and conditions before committing a large amount of material.

Q2: My crude ¹H NMR shows multiple brominated species. What are these byproducts and how can I avoid them?

A2: The appearance of multiple brominated products is typically due to a lack of selectivity. The main culprits are dibromination and aromatic bromination.

ImpurityChemical NameTypical ¹H NMR Signal (CDCl₃)Causality & Prevention
Dibromo Product 1-(Benzyloxy)-4-(dibromomethyl)-2-fluorobenzeneSinglet ~δ 6.5-7.0 ppm (-CHBr₂)Cause: Using an excess of NBS (>1.1 eq.). The initially formed product is still susceptible to radical abstraction and further bromination.[2] Prevention: Use NBS in a controlled stoichiometry (1.0-1.05 equivalents). Consider slow, portion-wise addition of NBS to the reaction mixture to maintain a low concentration.
Aromatic Bromination Product e.g., 1-(Benzyloxy)-x-bromo-4-(bromomethyl)-2-fluorobenzeneComplex aromatic region, loss of symmetry.Cause: Electrophilic aromatic substitution. This occurs if molecular bromine (Br₂) is allowed to accumulate. Br₂ is formed from the reaction of NBS with HBr, a byproduct of the radical reaction.[3] This side reaction is favored in polar solvents. Prevention: Use a non-polar solvent like carbon tetrachloride or cyclohexane. Ensure the reaction is run in the dark (if using a thermal initiator) to avoid photochemical generation of Br₂.

digraph "Side_Reactions" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", fontsize=10];

"Intermediate" [label="1-(Benzyloxy)-4-methyl-\n2-fluorobenzene"]; "Product" [label="Desired Product\n-CH₂Br", fillcolor="#D6E8D5"]; "Dibromo" [label="Dibromination\n-CHBr₂", fillcolor="#FCE8E6"]; "ArylBromo" [label="Aromatic Bromination\n(Ring-Br)", fillcolor="#FCE8E6"];

"Intermediate" -> "Product" [label="NBS (1.0 eq)\nAIBN, Δ", color="#34A853"]; "Product" -> "Dibromo" [label="Excess NBS", color="#EA4335"]; "Intermediate" -> "ArylBromo" [label="[Br₂] buildup\n(Polar Solvent)", color="#EA4335", constraint=false]; }

Caption: Key competing side reactions in the bromination step.

Q3: I've isolated a byproduct identified as 4-(benzyloxy)-2-fluorobenzaldehyde. How did this form?

A3: The formation of an aldehyde is a known, though less common, side reaction involving the benzyl ether protecting group itself. NBS is capable of oxidizing benzyl ethers, particularly in the presence of trace water or at elevated temperatures for extended periods.[4][5]

Mechanism of Oxidative Cleavage:

  • Initial Bromination: A bromine radical may abstract a hydrogen from the benzylic carbon of the benzyloxy group (-O-CH₂-Ph), not the intended methyl group.

  • Intermediate Formation: This leads to a monobrominated ether intermediate at the benzyloxy position.

  • Elimination/Hydrolysis: This intermediate is unstable and can eliminate to form a resonance-stabilized carbocation, which upon workup with water, hydrolyzes to yield 4-hydroxy-2-fluorobenzaldehyde and benzyl alcohol. Alternatively, the intermediate can be further oxidized and then hydrolyzed.[4]

Prevention:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous to minimize hydrolytic pathways.[1]

  • Control Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent over-reaction and degradation of the product/starting material.

  • Moderate Temperature: Avoid excessive heating. Use the lowest temperature necessary to efficiently initiate the radical reaction.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the reagent of choice over elemental bromine (Br₂)?

A1: The choice of NBS is critical for achieving selectivity. While Br₂ can perform benzylic bromination under UV light, it readily participates in electrophilic aromatic substitution, which would lead to bromination of the electron-rich aromatic ring.[3] NBS provides a low, steady-state concentration of Br₂. The radical chain reaction produces HBr, which then reacts with NBS to generate a molecule of Br₂.[6][7] This newly formed Br₂ is immediately consumed by the benzylic radical, preventing its concentration from rising high enough to cause significant electrophilic side reactions.[3] This elegant mechanism is the cornerstone of the Wohl-Ziegler reaction.

Q2: What is the role of the radical initiator (AIBN or BPO)?

A2: The radical initiator is essential for starting the chain reaction. Upon heating, AIBN or BPO undergoes homolytic cleavage to form initial carbon-centered or oxygen-centered radicals, respectively. These highly reactive radicals then abstract a bromine atom from NBS to generate the first bromine radical (Br•).[8] This Br• radical is the key species that propagates the chain reaction by abstracting a hydrogen atom from the benzylic methyl group of the substrate. Without an initiator, the reaction would rely on thermal or photochemical cleavage of the N-Br bond, which is often inefficient and unreliable.

Q3: How should I choose a solvent for this reaction?

A3: The solvent plays a crucial role in dictating the reaction pathway. For radical benzylic brominations with NBS, non-polar solvents are strongly preferred.

  • Recommended: Carbon tetrachloride (CCl₄) is the classic and most effective solvent. However, due to its toxicity and environmental concerns, alternatives like cyclohexane or 1,2-dichlorobenzene are often used.[9][10] These solvents facilitate the radical pathway while suppressing ionic side reactions.

  • Avoid: Polar solvents, especially polar protic solvents like methanol or acetic acid, should be avoided. They can promote ionic mechanisms, leading to electrophilic aromatic bromination and other undesired side reactions.

Q4: What is the best method for purifying the final product, 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene?

A4: The purification strategy depends on the purity of the crude material.

  • Work-up: After the reaction is complete, it is crucial to quench any remaining NBS or Br₂. This is typically done by washing the organic phase with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). A subsequent wash with sodium bicarbonate (NaHCO₃) removes any acidic byproducts like HBr.

  • Chromatography: The most reliable method for obtaining high-purity material is flash column chromatography on silica gel.[11] A gradient elution system using non-polar and moderately polar solvents (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) is effective for separating the desired product from the unreacted starting material and the dibrominated byproduct.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an efficient final purification step. Suitable solvent systems include ethanol/water or hexanes/ethyl acetate.

Experimental Protocol: Benzylic Bromination

This protocol is a representative procedure for the synthesis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene from its methyl precursor.

Materials:

  • 1-(Benzyloxy)-4-methyl-2-fluorobenzene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq., recrystallized if discolored)

  • Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Carbon tetrachloride (CCl₄), anhydrous (or 1,2-dichlorobenzene)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 1-(benzyloxy)-4-methyl-2-fluorobenzene (1.0 eq.) and anhydrous carbon tetrachloride.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere. The reaction is often initiated with a bright lamp as well.

  • Monitor the reaction progress by TLC or GC-MS (typically complete in 2-6 hours). The disappearance of the starting material is a key indicator. The solid succinimide byproduct will float to the surface.

  • Once complete, cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of CCl₄.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aq. Na₂S₂O₃ (1x), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

References

  • Wikipedia contributors. (2019). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Lee, J., et al. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. NIH Public Access. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Chad's Prep. (2020). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • ResearchGate. (2008). Oxidation of benzyl ethers by N-bromosuccinimide: A kinetic and mechanistic study. [Link]

  • MySkinRecipes. 1-(Benzyloxy)-4-fluorobenzene. [Link]

  • Google Patents. (1993).
  • YouTube. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. [Link]

  • Common Organic Chemistry. Benzylic Bromination. [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Ask this paper. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. [Link]

  • ResearchGate. (2015). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. [Link]

  • PubChem. 1-(Benzyloxy)-4-fluorobenzene. [Link]

  • Semantic Scholar. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. [Link]

  • Google Patents. (2012). Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • PubMed Central. (2016). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. [Link]

Sources

Technical Support Center: Purification of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. This key synthetic intermediate is often prepared via radical bromination of its 4-methyl precursor, a reaction that can present significant purification challenges.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended procedures to empower you to overcome these obstacles and obtain your target compound with high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene in a direct question-and-answer format.

Question 1: What are the most common impurities I should expect in my crude product?

Answer: The primary impurities originate directly from the benzylic bromination reaction. Understanding these byproducts is the first step to designing an effective purification strategy.

  • Unreacted Starting Material: 1-(Benzyloxy)-4-methyl-2-fluorobenzene. Its presence indicates an incomplete reaction.

  • Over-brominated Byproduct: 1-(Benzyloxy)-4-(dibromomethyl)-2-fluorobenzene. This is a very common byproduct in radical brominations, where the reactive benzylic radical intermediate reacts a second time before the starting material is fully consumed.[1] Controlling reaction stoichiometry and conditions is key to minimizing its formation.

  • Succinimide: This is the byproduct from the N-bromosuccinimide (NBS) reagent. Due to its high polarity, it is typically removed during the aqueous workup phase.

  • Degradation Products: Benzylic bromides can be unstable. Hydrolysis to the corresponding benzyl alcohol (1-(benzyloxy)-4-(hydroxymethyl)-2-fluorobenzene) can occur if the crude product is exposed to moisture. Discoloration (yellow to brown) often indicates the formation of various decomposition impurities.[3]

Question 2: My TLC plate shows multiple spots that are very close together. How can I improve their separation to properly monitor the purification?

Answer: Poor separation on a TLC plate is a clear indicator that column chromatography will be challenging. The product, starting material, and dibromo-byproduct often have similar polarities.

  • Causality: These compounds are structurally very similar, differing only by the number of bromine atoms on a single methyl group. Their interaction with the stationary phase (silica or alumina) is therefore quite similar, resulting in close Rf values.

  • Solution - Solvent System Optimization:

    • Reduce Polarity: Start with a very non-polar eluent system, such as 1-2% ethyl acetate in hexane or pure dichloromethane. This maximizes the differential interaction of the slightly more polar product with the silica gel compared to the less polar starting material.

    • Utilize Different Solvents: If hexane/ethyl acetate fails, try a different solvent system that offers alternative selectivity. A mixture of toluene and heptane, for example, can sometimes provide better separation for aromatic compounds.

    • Multiple Developments: Run the TLC plate, dry it completely, and then place it back in the developing chamber. Developing the plate two or three times in the same solvent system can increase the separation between spots with close Rf values.

Table 1: Typical TLC Rf Values and Visualization

Compound Typical Rf (5% EtOAc/Hexane) UV Visualization (254 nm)
Starting Material (4-methyl) ~0.55 Quenches
Product (4-bromomethyl) ~0.50 Quenches
Byproduct (4-dibromomethyl) ~0.45 Quenches

| Benzyl Alcohol (hydrolysis) | ~0.20 | Quenches |

Question 3: I'm attempting to purify my product by column chromatography, but I'm getting a low yield and the product seems to be decomposing on the column. What's happening?

Answer: This is a classic problem when purifying sensitive compounds like benzylic halides. The issue is often the stationary phase itself.

  • Expertise & Experience - The Problem with Silica Gel: Standard silica gel is acidic (pKa ≈ 4.5). This acidic environment can catalyze the decomposition of benzylic bromides, which can readily form stabilized benzylic carbocations.[3] This leads to streaking on the column, the appearance of new, more polar spots in your fractions, and overall yield loss.

  • Trustworthiness - Self-Validating Solutions:

    • Deactivate the Silica Gel: Before packing, prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (v/v). The triethylamine will neutralize the acidic sites on the silica surface, significantly reducing on-column degradation.[3]

    • Minimize Contact Time: Use flash chromatography with positive air pressure rather than gravity chromatography. The goal is to move the compound through the column as quickly as possible, minimizing its residence time on the stationary phase.[4]

    • Consider an Alternative Stationary Phase: If decomposition persists, neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

Question 4: Can I purify this compound by recrystallization instead of chromatography?

Answer: Yes, if your crude material is a solid and has a reasonably high purity to begin with (e.g., >90%), recrystallization is an excellent and often preferred method. It is more scalable and avoids potential decomposition on silica gel.[5]

  • The Logic of Solvent Selection: The ideal solvent will dissolve your crude product completely at an elevated temperature but will dissolve it very poorly at room temperature or below. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

  • Recommended Screening Solvents:

    • Single Solvents: Isopropanol, Ethanol, Toluene.

    • Solvent Systems (Co-solvents): Hexane/Ethyl Acetate, Heptane/Toluene, Ethanol/Water. The goal is to dissolve the compound in a minimum of the "good" solvent (e.g., Toluene) at reflux, then add the "poor" solvent (e.g., Heptane) dropwise until turbidity persists, then re-heat to clarify and cool slowly. A detailed protocol is provided below.

Question 5: How do I confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming both purity and structural identity.

  • Purity Assessment (Quantitative): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity.[6] A reverse-phase C18 column with a mobile phase like acetonitrile/water is typically effective. Purity is reported as the area percentage of the main peak. For fluorinated compounds, specialized fluorinated HPLC phases can sometimes offer enhanced selectivity.[7]

  • Identity Confirmation (Qualitative):

    • ¹H NMR: This is the most powerful tool for confirming the structure. You should look for the disappearance of the starting material's methyl singlet (around δ 2.3 ppm) and the appearance of the benzylic CH₂Br singlet (around δ 4.5 ppm). The aromatic and benzyloxy protons will also have characteristic shifts.[6][8]

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity, M+ and M+2).[9]

Visualized Workflows & Methodologies

Purification & Analysis Workflow

The following diagram outlines the logical flow from crude product to a fully characterized, high-purity final compound.

cluster_purification Purification Stage cluster_analysis Analysis & QC Stage Crude Crude Product TLC Initial Analysis (TLC) Crude->TLC Decision Purity >90% & Solid? TLC->Decision Column Flash Column Chromatography (Deactivated Silica) Decision->Column No Recrystal Recrystallization Decision->Recrystal Yes Collect Collect & Combine Pure Fractions Column->Collect Solvent Solvent Removal (Rotary Evaporation) Recrystal->Solvent Collect->Solvent HPLC Purity Check (HPLC) Solvent->HPLC NMR_MS Identity Check (¹H NMR, MS) HPLC->NMR_MS Final Pure Product (Store Cold & Dark) NMR_MS->Final

Sources

Technical Support Center: Suzuki Coupling with Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-proven troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with fluorinated aromatics in Suzuki couplings.

Q1: Why is my Suzuki coupling reaction with a fluoroaryl halide showing low or no conversion?

A1: The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making oxidative addition to the palladium catalyst—the first and often rate-limiting step in the Suzuki catalytic cycle—energetically demanding.[1] This is particularly true for electron-rich fluoroarenes. Unlike their heavier halogen counterparts (I, Br, Cl), aryl fluorides are generally poor substrates for oxidative addition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. Switch to a more electron-rich and bulky phosphine ligand system, such as SPhos or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] These ligands promote the formation of a more reactive, low-coordinate Pd(0) species essential for cleaving the C-F bond.

  • Elevated Temperatures: Due to the high C-F bond energy, higher reaction temperatures (typically 80-120 °C) are often required to facilitate oxidative addition.[2] Microwave irradiation can also be a highly effective method for achieving the necessary energy input while shortening reaction times.[2]

  • Choice of Base: A strong base is crucial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[2]

Q2: I'm observing significant amounts of a defluorinated byproduct. What is causing this and how can I prevent it?

A2: Defluorination, or hydrodefluorination, is a common side reaction where the fluorine atom is replaced by a hydrogen atom. This can occur through several pathways, often involving the palladium catalyst and a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[4]

Troubleshooting Steps:

  • Solvent Choice: Avoid using alcohol-based solvents if defluorination is an issue. Anhydrous, aprotic solvents like dioxane, toluene, or DMF are generally preferred.[2][5]

  • Base Selection: While a strong base is needed, some bases can contribute to side reactions. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation.

Q3: My reaction works well with 4-fluorophenylboronic acid, but fails with 2-fluorophenylboronic acid. What is the "ortho-fluorine effect"?

A3: The "ortho-fluorine effect" refers to the distinct reactivity patterns observed when a fluorine atom is positioned ortho to the reacting group. In the context of Suzuki couplings, an ortho-fluorine on the arylboronic acid can significantly impact the reaction. This is due to a combination of steric hindrance and electronic effects. The electronegative fluorine atom can influence the electronic properties of the boronic acid and its interaction with the palladium center.[6] Furthermore, the steric bulk of the ortho-substituent can hinder the transmetalation step of the catalytic cycle.[5]

Troubleshooting Steps:

  • Ligand Modification: Employing bulkier ligands can sometimes overcome steric hindrance issues. Experiment with ligands from the biarylphosphine class (e.g., XPhos, SPhos).

  • Boronic Ester Usage: Converting the ortho-fluorinated boronic acid to a boronic ester, such as a pinacol ester, can sometimes improve stability and reactivity.

  • Base and Solvent Optimization: The choice of base and solvent can influence the rate of transmetalation. For sterically hindered substrates, a fluoride source as a base (e.g., CsF) in a polar aprotic solvent may be beneficial.[7][8]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex issues.

Issue 1: Catalyst Deactivation and Poor Yields with Polyfluorinated Aromatics

Highly fluorinated aromatic compounds can be particularly challenging substrates due to their electronic properties and potential to deactivate the palladium catalyst.

Underlying Causality

Polyfluorinated arenes are electron-deficient, which can facilitate oxidative addition. However, the resulting palladium-aryl intermediates can be very stable, slowing down subsequent steps in the catalytic cycle. Additionally, fluoride ions generated during the reaction can coordinate to the palladium center, potentially forming less reactive or inactive catalyst species.[9]

Troubleshooting Protocol
  • Pre-catalyst and Ligand Choice:

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.

    • Ligand: For polyfluorinated substrates, electron-rich and bulky biaryl phosphine ligands are highly recommended. A good starting point is a 1:2 Pd/ligand ratio.

    LigandKey Features
    SPhos High activity for aryl chlorides and hindered biaryls.[3]
    RuPhos Effective for a broad range of substrates, including heteroaromatics.[2]
    P(t-Bu)₃ Very electron-rich, can be effective for C-F activation.
  • Solvent and Base System Optimization:

    • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often effective.[5][10] The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.

    • Base: K₃PO₄ is an excellent first choice due to its strong basicity and good solubility in aqueous media. CsF can also be highly effective, as it can play a dual role as a base and in activating the boronic acid.[8]

  • Experimental Procedure:

    • Step 1: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium pre-catalyst and the phosphine ligand.

    • Step 2: Add the fluorinated aryl halide, the boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

    • Step 3: Add the degassed solvent system.

    • Step 4: Heat the reaction mixture to the desired temperature (start with 100 °C) and monitor by an appropriate analytical technique.

Visualizing the Process: Troubleshooting Workflow

G start Low Yield with Polyfluorinated Arene catalyst Optimize Catalyst System (e.g., Pd(OAc)₂ + SPhos) start->catalyst conditions Adjust Reaction Conditions (Temp, Time) catalyst->conditions No Improvement success Successful Coupling catalyst->success Improvement base_solvent Modify Base/Solvent (e.g., K₃PO₄ in Toluene/H₂O) conditions->base_solvent No Improvement conditions->success Improvement base_solvent->success Improvement failure Persistent Low Yield (Consult Further Literature) base_solvent->failure No Improvement

Caption: A decision tree for troubleshooting Suzuki couplings of polyfluorinated arenes.

Issue 2: Competing Homocoupling and Protodeboronation of the Boronic Acid

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with hydrogen) are common side reactions that consume the starting material and reduce the yield of the desired product.

Underlying Causality
  • Homocoupling: This is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Protodeboronation: This side reaction is often base-catalyzed and is more prevalent with electron-deficient or sterically hindered boronic acids. The presence of water can also exacerbate this issue.[10]

Troubleshooting Protocol
  • Ensure Inert Atmosphere:

    • Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.

    • Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Boronic Acid Quality and Stoichiometry:

    • Use high-purity boronic acids. Impurities can sometimes accelerate decomposition.

    • While a slight excess of the boronic acid is common, a large excess can lead to more side products. Start with 1.1 equivalents and adjust as needed. Consider using boronic esters (e.g., MIDA boronates) which can be more stable and release the boronic acid slowly under the reaction conditions.[10]

  • Base and Temperature Control:

    • Use the mildest base that is effective for the coupling. While strong bases are often needed for C-F activation, excessively harsh basic conditions can promote protodeboronation.

    • Run the reaction at the lowest temperature that gives a reasonable reaction rate.

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar'B(OH)2 Ar'-B(OH)₂ Ar'-Ar' Ar'-Ar' Ar'B(OH)2->Ar'-Ar' Homocoupling (O2, Pd) Ar'-H Ar'-H Ar'B(OH)2->Ar'-H Protodeboronation (Base, H₂O) ArX Ar-F ArX->Ar-Pd(II)-X(L2)

Caption: The Suzuki catalytic cycle with competing homocoupling and protodeboronation pathways.

Section 3: References

  • Ahrens, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. Available at: [Link]

  • Gómez-Ruiz, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Available at: [Link]

  • Sandford, G. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Esteruelas, M. A., et al. (2022). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC - PubMed Central. Available at: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Available at: [Link]

  • Esteruelas, M. A., et al. (2022). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Sigman, M. S., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Klapars, A., et al. (2018). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]

  • Liang, Q., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Sci-Hub. Available at: [Link]

Sources

Technical Support Center: Preventing Degradation of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice for handling, storing, and utilizing 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS: 922719-77-5) to prevent its degradation. Given its reactive nature as a benzylic bromide, understanding its stability profile is crucial for successful and reproducible experimental outcomes. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Q1: What are the primary stability concerns for 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene?

A1: The primary stability concerns are its sensitivity to moisture, light, and heat . As a benzylic bromide, the compound is susceptible to hydrolysis, nucleophilic substitution, and photodegradation. The benzylic carbon is electrophilic and prone to attack by nucleophiles, with the bromide ion being a good leaving group.[1]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

  • Light: Protected from light in a tightly sealed, opaque container.

Q3: What are the visual signs of degradation?

A3: Degradation may be indicated by:

  • A change in color from its typical white to off-white solid appearance.

  • The material becoming gummy or oily, which could suggest hydrolysis.

  • The presence of new spots on a Thin Layer Chromatography (TLC) analysis.

Q4: Is this compound compatible with all common laboratory solvents?

A4: No. While it is soluble in many common organic solvents like THF, dichloromethane, and ethyl acetate, it can react with nucleophilic solvents (e.g., methanol, ethanol) over time, especially in the presence of trace amounts of base or water, leading to the formation of the corresponding ether or alcohol. It is also incompatible with strong bases and strong oxidizing agents.

II. In-Depth Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them. The primary pathways are hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

The most common degradation pathway is hydrolysis, where the compound reacts with water to form 4-(benzyloxy)-2-fluorobenzyl alcohol and hydrobromic acid (HBr).

Q5: What is the mechanism of hydrolysis and what are the products?

A5: The hydrolysis of this primary benzylic bromide can proceed through an SN2 mechanism, or an SN1 mechanism if conditions favor carbocation formation. Given that it is a primary benzylic halide, the SN2 pathway is generally favored with a weak nucleophile like water.[2] The reaction is accelerated by heat and the presence of bases. The primary degradation products are 4-(benzyloxy)-2-fluorobenzyl alcohol and hydrobromic acid . The buildup of HBr can, in turn, catalyze further degradation, including potential cleavage of the benzyloxy ether group under harsh conditions.

G cluster_hydrolysis Hydrolysis Pathway reagent 1-(Benzyloxy)-4-(bromomethyl)- 2-fluorobenzene product 4-(Benzyloxy)-2-fluorobenzyl alcohol reagent->product Sₙ2 attack by H₂O hbr HBr water H₂O

Caption: Hydrolysis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Photodegradation

Exposure to light, particularly UV light, can initiate radical-mediated degradation pathways.

Q6: How does light affect the stability of this compound?

A6: Aromatic and benzylic halides can undergo photodegradation. The energy from photons can induce homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the benzylic position. This generates a benzylic radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, such as dimerization or reaction with solvents, leading to a complex mixture of impurities.[3]

G cluster_photo Photodegradation Pathway reagent 1-(Benzyloxy)-4-(bromomethyl)- 2-fluorobenzene radicals Benzylic Radical + Br• reagent->radicals Homolytic Cleavage light hν (UV light) byproducts Dimerization & Other Byproducts radicals->byproducts Radical Reactions

Caption: Light-induced radical degradation pathway.

III. Troubleshooting Experimental Issues

This section provides guidance for common problems encountered during reactions involving 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

General Nucleophilic Substitution Reactions

Q7: I am attempting a nucleophilic substitution with an amine, but I am getting a low yield of my desired product and see multiple spots on my TLC. What could be the issue?

A7: Low yields in nucleophilic substitutions with this reagent can be due to several factors:

  • Degradation of the Starting Material: If the reagent has degraded due to improper storage, its effective concentration will be lower. Always use a fresh or properly stored batch of the compound.

  • Side Reactions: The hydrobromic acid generated as a byproduct can protonate your amine nucleophile, rendering it non-nucleophilic. It is crucial to use a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to scavenge the HBr as it is formed.

  • Over-alkylation: If your amine is primary, it can be alkylated twice. Using a slight excess of the amine can sometimes mitigate this.

  • Solvent Effects: Ensure you are using a suitable, dry, aprotic solvent like acetonitrile or DMF. Protic solvents can compete as nucleophiles.

Suzuki-Miyaura Coupling Reactions

Q8: My Suzuki-Miyaura coupling reaction with 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not proceeding to completion. What are some common pitfalls?

A8: Incomplete Suzuki-Miyaura couplings with this substrate can be challenging. Here are some troubleshooting steps:

  • Catalyst Deactivation: The benzylic bromide moiety can potentially react with the phosphine ligands of the palladium catalyst, leading to catalyst deactivation. It is essential to use a robust catalyst system and ensure thoroughly degassed solvents to prevent oxidative degradation of the catalyst.

  • Base-Induced Degradation: Strong aqueous bases used in Suzuki couplings can promote the hydrolysis of the benzylic bromide. Consider using a weaker base or a non-aqueous base system if hydrolysis is a significant issue.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid or the aryl halide can be a competing reaction. Optimizing the stoichiometry of the reagents and the reaction temperature can help minimize this.[4]

IV. Recommended Protocols

Protocol for Storage and Handling
ParameterRecommendationRationale
Storage Temperature 2-8°CTo slow down potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis from atmospheric moisture.
Light Conditions In an opaque, sealed containerTo prevent photodegradation.
Handling In a well-ventilated fume hoodBenzylic bromides are lachrymatory and irritants.[5]
Dispensing Use dry glassware and toolsTo prevent introducing moisture.
Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene and detecting the presence of its primary hydrolysis product, 4-(benzyloxy)-2-fluorobenzyl alcohol.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended to separate the more polar alcohol from the starting material. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm or 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram. The starting material will have a longer retention time than the more polar alcohol degradation product.

Caption: Workflow for HPLC purity analysis.

V. References

  • Benzyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Pearson+. (2024). Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. Retrieved from [Link]

  • Vitullo, V. P., Grabowski, J., & Sridharan, S. (1981). Deuterium Isotope Effects in Benzyl Halides. 2. Reaction of Nucleophiles with Substituted Benzyl Bromides. Evidence for a Change in Transition-State Structure with Electron-Donating Substituents. Journal of the American Chemical Society, 103(25), 7515–7523.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

Improving regioselectivity in the bromination of 1-(benzyloxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Regioselectivity in the Bromination of 1-(Benzyloxy)-2-fluorobenzene

For Inquiries, Contact: Senior Application Scientist Organic Synthesis Division [email protected]

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of 1-(benzyloxy)-2-fluorobenzene. Achieving high regioselectivity in electrophilic aromatic substitution (EAS) is critical for synthesizing pure, well-defined intermediates and avoiding costly, difficult separations of isomeric products.

The bromination of 1-(benzyloxy)-2-fluorobenzene presents a classic regiochemical challenge due to the competing directing effects of the strongly activating benzyloxy group and the deactivating, yet ortho-, para-directing, fluoro group. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes.

Understanding the Core Challenge: Competing Directing Effects

The outcome of the electrophilic bromination of 1-(benzyloxy)-2-fluorobenzene is dictated by the electronic properties of its two substituents.

  • 1-Benzyloxy Group (-OCH₂Ph): This is a powerful activating group. The oxygen atom donates electron density into the aromatic ring through resonance (a +M effect), significantly increasing the ring's nucleophilicity.[1][2] It strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

  • 2-Fluoro Group (-F): Fluorine is an anomaly. It is highly electronegative and withdraws electron density through the sigma bonds (an -I effect), which deactivates the ring.[1] However, it has lone pairs that can be donated back into the ring via resonance (a +M effect), making it an ortho-, para-director.[3]

Regiochemical Analysis: The dominant electronic effect is the strong resonance donation from the benzyloxy group. Therefore, substitution is most likely to occur at the positions it activates: C4 (para) and C6 (ortho).

  • Attack at C4 (para): This position is strongly activated by the benzyloxy group and only weakly influenced by the fluoro group at the meta position. This makes it the most electronically favored site.

  • Attack at C5: This position is ortho to the fluoro group but meta to the strongly activating benzyloxy group, making it a less favored site.

  • Attack at C6 (ortho): While electronically activated by the benzyloxy group, this position is sterically hindered by the bulky benzyloxy group itself.

The primary experimental challenge is minimizing the formation of the key byproduct, 5-bromo-1-(benzyloxy)-2-fluorobenzene, in favor of the desired 4-bromo-1-(benzyloxy)-2-fluorobenzene.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 1-(benzyloxy)-2-fluorobenzene in a question-and-answer format.

Q1: I'm getting a mixture of regioisomers, primarily the desired 4-bromo and the undesired 5-bromo product. How can I improve the selectivity for the 4-bromo isomer?

This is the most common problem. Achieving high para-selectivity requires fine-tuning the reaction conditions to exploit the subtle differences in the activation energies of the pathways leading to the different isomers.

  • Solution 1: Optimize the Brominating Agent The nature of the electrophilic bromine source is critical.

    • Recommendation: Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS often provides a low, steady concentration of the electrophile, which can enhance selectivity for the more reactive para position.[4][5] Using NBS in combination with silica gel has also been shown to be an effective system for highly regioselective brominations.[5]

    • Causality: Highly reactive brominating agents are less selective. Milder reagents are more sensitive to the electronic differences between the possible sites of attack, favoring the pathway with the lowest energy barrier, which is typically the para position.

  • Solution 2: Leverage Solvent Effects The reaction medium can significantly influence the ratio of ortho to para products.

    • Recommendation: Employ polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF).[4][6]

    • Causality: Polar solvents tend to favor the formation of the para isomer.[7] This is because the transition state leading to the para product is often more polar and is better stabilized by a polar solvent environment.

  • Solution 3: Control the Reaction Temperature Kinetic control is essential for selectivity.

    • Recommendation: Perform the reaction at a lower temperature. Start at 0 °C and, if necessary, cool to as low as -30 °C.[5]

    • Causality: Lowering the reaction temperature can amplify the small differences in activation energy between the competing reaction pathways.[5][7] The reaction will preferentially proceed through the lowest energy transition state, which leads to the thermodynamically favored para product.

  • Solution 4: Employ a Selective Catalyst While traditional Lewis acids like FeBr₃ can increase reaction rates, they often lead to poor selectivity.[8]

    • Recommendation: Consider using a milder, more selective catalyst. Zirconium(IV) chloride (ZrCl₄) has been reported as a highly efficient and selective catalyst for aromatic halogenations with NBS.[9] Heterogeneous catalysts like zeolites can also induce high para-selectivity.[5]

Q2: My reaction is proceeding very slowly or stalling. What are the likely causes and solutions?

A sluggish reaction is often due to the overall deactivating effect of the fluorine atom.

  • Solution 1: Check Reagent Purity and Stoichiometry

    • Recommendation: Use a fresh, high-purity bottle of your brominating agent (e.g., NBS). Ensure you are using at least 1.05 equivalents.

    • Causality: NBS can degrade over time. Insufficient brominating agent will naturally lead to an incomplete reaction.

  • Solution 2: Introduce a Catalyst

    • Recommendation: Add a catalytic amount (e.g., 5 mol%) of a Lewis acid like ZrCl₄.[9]

    • Causality: A Lewis acid will coordinate to the brominating agent, making it a more potent electrophile and increasing the overall reaction rate without significantly compromising selectivity if chosen carefully.[9][10]

  • Solution 3: Modest Temperature Increase

    • Recommendation: If the reaction is clean but slow at low temperatures, consider allowing it to slowly warm to room temperature.

    • Causality: Increasing thermal energy will help overcome the activation barrier. However, this is a trade-off, as higher temperatures can decrease regioselectivity. Monitor the reaction closely by TLC to find the optimal balance.

Q3: I'm observing significant amounts of di- and poly-brominated byproducts. How can I prevent this?

The product, 4-bromo-1-(benzyloxy)-2-fluorobenzene, is still an activated aromatic ring and can react further.

  • Solution 1: Tightly Control Stoichiometry

    • Recommendation: Use no more than 1.0-1.1 equivalents of the brominating agent.[4] For best results, add the agent slowly over a period of time using a solid addition funnel or by adding it in small portions.

    • Causality: Maintaining a low concentration of the brominating agent at all times minimizes the chance of a second bromination event occurring on the more activated product molecule.

  • Solution 2: Reduce Reaction Time and Temperature

    • Recommendation: Monitor the reaction diligently by TLC. As soon as the starting material is consumed, quench the reaction immediately. Running the reaction at a lower temperature will also temper the ring's reactivity.

    • Causality: Over-bromination is a competing reaction. Limiting the reaction time and energy input gives it less opportunity to occur.

Data Summary: Optimizing for Regioselectivity

ParameterCondition for Low SelectivityRecommended Condition for High para-SelectivityRationale
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)[4][5]NBS is a milder, more selective electrophile.
Solvent Nonpolar (e.g., CCl₄, Hexane)Polar Aprotic (e.g., Acetonitrile, DMF)[6][7]Polar solvents stabilize the transition state leading to the para isomer.
Temperature Room Temperature or ElevatedLow Temperature (0 °C to -30 °C)[5]Maximizes kinetic control, favoring the lowest energy pathway.
Catalyst Strong Lewis Acids (e.g., FeBr₃)Mild Lewis Acids (e.g., ZrCl₄) or Heterogeneous Catalysts (e.g., Silica)[5][9]Enhances rate without sacrificing selectivity.
Stoichiometry Large Excess of Bromine1.0-1.1 Equivalents of Bromine Source[4]Prevents formation of polybrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

This reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[11][12]

  • Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂) is activated, often with a catalyst, to generate a potent electrophile (Br⁺ character).

  • Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion (or σ-complex).[12][13]

  • Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the ring's aromaticity and yielding the final brominated product.[13][14]

EAS_Mechanism Reactants Aromatic Ring + E-Y TransitionState1 Transition State 1 Reactants->TransitionState1 Slow (Rate-Determining) AreniumIon Arenium Ion (σ-complex) TransitionState1->AreniumIon TransitionState2 Transition State 2 AreniumIon->TransitionState2 Fast Products Substituted Ring + H-Y TransitionState2->Products

Caption: General mechanism for Electrophilic Aromatic Substitution.

Q2: Are there alternative, more reliable synthetic routes to 4-bromo-1-(benzyloxy)-2-fluorobenzene?

Yes. When absolute regioselectivity is required, it is often best to build the molecule from a precursor that already has the desired substitution pattern.

  • Recommended Alternative: The most straightforward and highly regioselective method is the direct benzylation of 4-bromo-2-fluorophenol.[15] This Williamson ether synthesis avoids the challenges of electrophilic aromatic substitution entirely. The reaction typically proceeds in high yield (~90%) using benzyl bromide and a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.[15]

Alternative_Synthesis Start 4-Bromo-2-fluorophenol Product 4-Bromo-1-(benzyloxy)- 2-fluorobenzene Start->Product Williamson Ether Synthesis Reagents + Benzyl Bromide + K₂CO₃ in DMF

Caption: Highly regioselective alternative synthetic route.

Q3: Why is the benzyloxy group considered a stronger directing group than the fluoro group?

While both groups are ortho-, para-directors, their effect on the overall reactivity of the ring is opposite, which speaks to their relative electronic influence.

  • Benzyloxy Group: The oxygen atom is in the second period, allowing for excellent orbital overlap with the carbon 2p orbitals of the benzene ring. This results in a very strong resonance donation (+M effect) that powerfully activates the ring.[2]

  • Fluoro Group: Fluorine is the most electronegative element, so its inductive electron withdrawal (-I effect) is extremely strong, deactivating the ring.[1] While it does donate electron density via resonance (+M effect), this effect is weaker and is largely overcome by the powerful -I effect.[3]

Ultimately, the benzyloxy group's ability to donate electron density and stabilize the arenium ion intermediate is far more pronounced than that of the fluoro group.

Experimental Protocol: Regioselective Bromination with NBS

This protocol is a starting point for optimization. Researchers should monitor the reaction by TLC and adjust conditions as necessary.

Materials:

  • 1-(Benzyloxy)-2-fluorobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for column chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-(benzyloxy)-2-fluorobenzene (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Addition: Add NBS (1.05 eq) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate to quench any remaining bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1-(benzyloxy)-2-fluorobenzene.

Decision Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Low Regioselectivity check_temp Is reaction at ≤ 0°C? start->check_temp lower_temp Action: Lower temp to 0°C or below check_temp->lower_temp No check_reagent Are you using NBS? check_temp->check_reagent Yes lower_temp->check_reagent use_nbs Action: Switch from Br₂ to NBS check_reagent->use_nbs No check_solvent Is solvent polar aprotic (e.g., CH₃CN)? check_reagent->check_solvent Yes use_nbs->check_solvent change_solvent Action: Switch to a polar aprotic solvent check_solvent->change_solvent No consider_catalyst Still low selectivity? check_solvent->consider_catalyst Yes change_solvent->consider_catalyst add_catalyst Action: Add catalyst (e.g., NBS/Silica) consider_catalyst->add_catalyst Yes success Problem Solved consider_catalyst->success No add_catalyst->success alternative Consider Alternative Synthesis (Benzylation of 4-bromo-2-fluorophenol) success->alternative If purity is paramount

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem.
  • Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Technical Support Center: Solvent Effects on Bromin
  • Bromination via a Free Radical Mechanism. BYJU'S.
  • Electrophilic Aromatic Substitution Reactions: Bromin
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • 16.
  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • Lewis Acid Catalyzed Highly Selective Halogenation of Arom
  • electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Lewis Acid Catalyzed Benzylic Bromin
  • N-Bromosuccinimide. Wikipedia.
  • Catalytic process for selective aromatic bromination.
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Ch12: Aromatic halogen
  • Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Arom
  • 10.
  • Bromination of activated benzene derivatives by NBS in the presence of LiClO 4 -SiO 2.
  • A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
  • Technical Support Center: Managing Regioselectivity in Electrophilic Arom
  • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4. Benchchem.
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • The Mechanism of Benzylic Bromination with N-Bromosuccinimide.
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  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit.
  • Technical Support Center: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • 1-(Benzyloxy)-4-bromo-2-fluorobenzene. PubChem.
  • Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit.
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI, Karaikudi.
  • predicting regioselectivity in EAS reactions. YouTube.
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes.
  • Regioselectivity in Radical Bromin

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Technical Support Center: Grignard Reaction with 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical advice for the successful execution of the Grignard reaction using 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this specific transformation, ensuring both safety and optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not initiating. What are the primary causes?

A1: The failure of a Grignard reaction to initiate is a common yet frustrating issue. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO).[1][2] This layer prevents the magnesium from reacting with your benzyl bromide.[2] Additionally, even trace amounts of moisture in your glassware or solvent will quench the Grignard reagent as it forms.[1][3]

Q2: Are the benzyloxy and fluoro functional groups on the aromatic ring compatible with Grignard conditions?

A2: Generally, both the benzyloxy (an ether) and the fluoro group are compatible with Grignard reaction conditions. Ethers like tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard solvents for these reactions because they are aprotic and effectively solvate and stabilize the Grignard reagent.[3][4] The C-F bond is typically strong and unreactive towards Grignard reagents, especially when more reactive halides like bromides are present.[5][6] However, it's important to be aware that under forcing conditions, C-F bond activation can occur, though it is unlikely in this scenario.[6]

Q3: What are the main side products I should be aware of with this specific reaction?

A3: The most significant side product to anticipate is the Wurtz coupling product, 1,2-bis(4-(benzyloxy)-2-fluorophenyl)ethane.[7][8] This occurs when the newly formed Grignard reagent reacts with a molecule of the starting benzyl bromide.[7][8] This is a particularly common issue with reactive halides like benzyl bromides.[9] Another potential byproduct is the homocoupling product of the Grignard reagent itself.[10]

Q4: Should I use THF or diethyl ether as the solvent?

A4: Both THF and diethyl ether are suitable solvents for Grignard reactions.[1][11] THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can be advantageous for initiating sluggish reactions by allowing for gentle reflux.[12][13] THF is also a stronger Lewis base and can solvate the magnesium center more effectively, potentially influencing the reactivity of the Grignard reagent.[3][4] However, some studies have shown that for benzyl bromides, THF can sometimes lead to a higher proportion of the Wurtz coupling byproduct compared to diethyl ether.[7] The choice may depend on the specific reactivity of your system and may require some optimization.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Failure of Reaction Initiation
  • Symptom: The magnesium turnings remain shiny, there is no heat generation (exotherm), and the solution does not become cloudy or colored.[14]

  • Causality: The passivating layer of magnesium oxide on the surface of the magnesium is preventing the reaction from starting.[2] Trace amounts of water in the solvent or on the glassware can also prevent initiation.[1]

  • Solutions:

    • Magnesium Activation: This is the most critical step.

      • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod under an inert atmosphere. This will expose a fresh, unoxidized surface.[15]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][15] Iodine reacts with the magnesium to expose reactive sites, and its disappearance of color is a good indicator of initiation.[2] 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, effectively cleaning the magnesium surface.[1]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon).[1] The solvent must be anhydrous.[1][3]

    • Gentle Heating: Gentle warming of the flask can sometimes provide the activation energy needed to start the reaction.[15]

Issue 2: Low Yield of the Desired Product and Formation of Wurtz Coupling Byproduct
  • Symptom: Analysis of the reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of the Wurtz coupling product, 1,2-bis(4-(benzyloxy)-2-fluorophenyl)ethane, and a correspondingly low yield of the desired Grignard reagent.

  • Causality: The Grignard reagent is highly reactive and can react with the starting benzyl bromide.[7] This is more likely to occur at higher concentrations of the benzyl bromide and at elevated temperatures.[16]

  • Solutions:

    • Slow Addition: Add the solution of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene to the magnesium suspension very slowly using a dropping funnel.[16] This maintains a low concentration of the benzyl bromide in the reaction mixture at all times, minimizing the chance of it reacting with the Grignard reagent.

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating.[1] The reaction is exothermic, so the addition rate can be used to control the temperature.[1]

    • Solvent Choice: As mentioned, diethyl ether may be preferable to THF to reduce Wurtz coupling for some benzyl bromides.[7]

Issue 3: Reaction Starts but then Stops Prematurely
  • Symptom: The reaction initiates (exotherm, cloudiness) but then subsides before all the magnesium is consumed.

  • Causality: The surface of the magnesium may become coated with the Grignard reagent or byproducts, preventing further reaction.

  • Solutions:

    • Stirring: Ensure efficient stirring to keep the magnesium surface exposed to the solution.

    • Sonication: In some cases, placing the reaction flask in an ultrasonic bath can help to dislodge passivating layers from the magnesium surface.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask.

  • Mechanical Activation (Optional but Recommended): Briefly and gently crush the magnesium turnings with a dry glass rod under a positive pressure of inert gas.

  • Chemical Activation:

    • Method A (Iodine): Add a single small crystal of iodine to the flask.

    • Method B (1,2-Dibromoethane): Add a few drops (e.g., 0.1 mL for a 50 mmol scale reaction) of 1,2-dibromoethane.

  • Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.

  • Initiation: Add a small portion (approx. 5-10%) of your 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene solution from the dropping funnel. Watch for signs of initiation: gentle boiling, disappearance of the iodine color, and the formation of a cloudy/gray solution.[17] If the reaction does not start, gently warm the flask.

Protocol 2: Formation of the Grignard Reagent
  • Preparation: Prepare a solution of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

  • Initiation: Once the reaction has been successfully initiated as described in Protocol 1, begin the slow, dropwise addition of the benzyl bromide solution to the stirred magnesium suspension.

  • Temperature Control: Maintain a gentle reflux by controlling the rate of addition. The reaction is exothermic.[1]

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to complete the reaction if the exotherm subsides. The reaction is typically complete when most of the magnesium has been consumed.

Visualizing the Troubleshooting Workflow

Troubleshooting_Grignard_Reaction start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, not oxidized) check_anhydrous->check_mg activate_mg Activate Magnesium check_mg->activate_mg mechanical Mechanical Activation (Crush turnings) activate_mg->mechanical chemical Chemical Activation (Add I₂ or 1,2-dibromoethane) activate_mg->chemical reattempt Re-attempt Initiation (Add small aliquot of halide, gentle warming) mechanical->reattempt chemical->reattempt success Reaction Initiates (Exotherm, color change, bubbling) reattempt->success Successful failure Persistent Failure (Consult further resources) reattempt->failure Unsuccessful low_yield Low Yield / Wurtz Coupling slow_addition Slow Addition of Benzyl Bromide low_yield->slow_addition temp_control Maintain Gentle Reflux low_yield->temp_control solvent_choice Consider Diethyl Ether low_yield->solvent_choice improved_yield Improved Yield slow_addition->improved_yield temp_control->improved_yield solvent_choice->improved_yield

Caption: Troubleshooting workflow for Grignard reaction issues.

Summary of Key Parameters

ParameterRecommendationRationale
Magnesium Use fresh turnings; activate mechanically and/or chemically.To remove the passivating MgO layer and expose a reactive surface.[1][2]
Solvent Anhydrous THF or diethyl ether.Aprotic solvents that stabilize the Grignard reagent.[1][3]
Atmosphere Inert (Nitrogen or Argon).Grignard reagents are sensitive to moisture and oxygen.[11]
Addition Rate Slow and controlled.To maintain a low concentration of the benzyl bromide and control the exotherm, minimizing Wurtz coupling.[16]
Temperature Gentle reflux.To provide sufficient energy for the reaction without promoting side reactions.[1]

By carefully considering these factors and implementing the troubleshooting strategies outlined, researchers can significantly improve the success rate and yield of the Grignard reaction with 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

References

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved from [Link]

  • Why is THF used in Grignard? (2019). Quora. Retrieved from [Link]

  • Behloul, C., Guijarro, D., & Yus, M. (2002). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecules, 7(10), 738-744.
  • The Grignard Reagents. (2001). Organometallics, 20(1), 1-2.
  • Solvent screening of benzyl bromide Grignard reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • THF vs ether in Grignard synthesis. (2016). Reddit. Retrieved from [Link]

  • Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2021). Molecules, 26(16), 4945.
  • Grignard successes and failures. (2016). Sciencemadness.org. Retrieved from [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025). Reddit. Retrieved from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). CoLab. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard reaction on electron-poor benzyl bromides. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2016). Reaction Chemistry & Engineering, 1(4), 415-422.
  • Green Chemistry. (2013). Green Chemistry, 15(6), 1542-1549.
  • Wurtz reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Grignard reagent formation via C-F bond activation: a centenary perspective. (2022).
  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • On the nature of the radical pairs involved in the Grignard reaction. (1980). Canadian Journal of Chemistry, 58(9), 932-940.
  • Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness.org. Retrieved from [Link]

  • Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. (1969). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1372-1376.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Wurtz coupling. (2025). Reddit. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How to control homo coupling in grignard reaction? What are the factors will influence the... (2019). ResearchGate. Retrieved from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2016). Accounts of Chemical Research, 49(10), 2179-2187.
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). Beilstein Journal of Organic Chemistry, 10, 1958-1965.
  • Benzylic Grignard reagent. (n.d.). Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). Beilstein Journal of Organic Chemistry, 10, 1958-1965.

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Validation & Comparative

Comparison of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. The substrate 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene stands as a versatile building block, offering a reactive benzylic bromide handle for diverse functionalization. The presence of the fluoro and benzyloxy substituents introduces electronic and steric nuances that influence reactivity, making the choice of cross-coupling methodology a critical decision in any synthetic campaign.

This guide provides an in-depth comparative analysis of the performance of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene in four seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By examining the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a practical resource for scientists navigating the complexities of modern synthetic chemistry.

The Nature of the Benzylic Bromide: A Point of High Reactivity

A crucial distinction must be made between the reactivity of a benzylic bromide and its aryl bromide analogue. The C(sp³)-Br bond in 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is significantly more susceptible to oxidative addition to a Pd(0) catalyst than an aryl C(sp²)-Br bond. This heightened reactivity is attributed to the lower bond dissociation energy and the ability of the benzyl group to stabilize intermediates. Consequently, reaction conditions for coupling at the benzylic position are often milder than those required for aryl halides.

Comparative Overview of Cross-Coupling Reactions

The choice of a cross-coupling reaction is dictated by the desired molecular scaffold. The following table provides a high-level comparison of the four key reactions discussed in this guide, with performance indicators based on analogous benzyl bromide systems.

Reaction Coupling Partner Bond Formed Typical Catalyst System Key Advantages Potential Challenges
Suzuki-Miyaura Organoboron ReagentsC(sp³)–C(sp²)Pd(OAc)₂, PdCl₂(dppf), with phosphine ligands (e.g., JohnPhos)High functional group tolerance, commercially available reagents, non-toxic byproducts.Sensitivity to water for some boronic acids, potential for β-hydride elimination with secondary benzyl halides.
Sonogashira Terminal AlkynesC(sp³)–C(sp)Pd(0) catalyst with a Cu(I) co-catalystDirect introduction of an alkyne moiety, mild reaction conditions.Homocoupling of the alkyne (Glaser coupling), sensitivity to air and moisture.
Heck AlkenesC(sp³)–C(sp²)Pd(OAc)₂ or Ni(cod)₂ with phosphine ligandsAtom economy, direct olefination.Regioselectivity can be an issue, potential for olefin isomerization.
Buchwald-Hartwig AminesC(sp³)–NPd(0) or Pd(II) with bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos)Direct C-N bond formation, broad scope of amine partners.More challenging for C(sp³) electrophiles than C(sp²), competitive side reactions.

Suzuki-Miyaura Coupling: Forging Diaryl-Methane Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of our substrate, it allows for the synthesis of functionalized diaryl-methane structures, which are prevalent in pharmaceuticals. The reaction demonstrates high functional group tolerance and benefits from the stability and low toxicity of the boronic acid reagents.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling of a benzyl bromide begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[3]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Br R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation Ar-B(OR)2 R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-Ar R-Ar Reductive Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids under microwave conditions.[4]

  • Reaction Setup: To a microwave vial, add the arylboronic acid (1.5 mmol), 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and JohnPhos (10 mol%).

  • Solvent Addition: Add 2 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and heat in a microwave reactor to 140°C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating.

  • JohnPhos: A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields.[3]

  • Potassium Carbonate: A moderately strong base sufficient to facilitate the transmetalation step.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and catalyst.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with sp² and, more recently, sp³-hybridized halides.[5] This reaction provides a direct route to installing a valuable alkynyl group onto the benzylic position of our substrate. The reaction is typically co-catalyzed by palladium and copper(I) salts.[6]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[6] In the palladium cycle, oxidative addition of the benzyl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the final product. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by coordination to Cu(I) to form the reactive copper acetylide.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Bn-Br Bn-Pd(II)-Br(L2) Bn-Pd(II)-Br(L2) Oxidative_Addition_Pd->Bn-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation Bn-Pd(II)-Br(L2)->Transmetalation_Pd Bn-Pd(II)-Alkyne(L2) Bn-Pd(II)-Alkyne(L2) Transmetalation_Pd->Bn-Pd(II)-Alkyne(L2) Reductive_Elimination_Pd Reductive Elimination Bn-Pd(II)-Alkyne(L2)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Catalyst Regeneration Bn-Alkyne Bn-Alkyne Reductive_Elimination_Pd->Bn-Alkyne Terminal_Alkyne H-Alkyne Cu(I)-Acetylide Cu(I)-Acetylide Terminal_Alkyne->Cu(I)-Acetylide Base, Cu(I)X Base Base Cu(I)X Cu(I)X Cu(I)-Acetylide->Transmetalation_Pd Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of benzyl halides.[1][6]

  • Reaction Setup: To a flame-dried Schlenk flask, add copper(I) iodide (CuI, 2 mol%).

  • Reagent Addition: Add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Catalyst and Solvent: Under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed triethylamine (Et₃N, 5 mL).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Causality of Choices:

  • CuI: Acts as a co-catalyst to form the copper acetylide, which is more reactive in the transmetalation step.[6]

  • Pd(PPh₃)₄: A common and effective Pd(0) catalyst for Sonogashira reactions.

  • Triethylamine: Serves as both the base to deprotonate the alkyne and as the solvent.[2]

  • Inert Atmosphere: Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[2]

Heck Reaction: Olefination of the Benzylic Position

The Mizoroki-Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene.[7] For our substrate, this allows for the direct introduction of a vinyl group at the benzylic position, creating valuable allylbenzene derivatives.[8] While palladium is the traditional catalyst, nickel-catalyzed systems have emerged as a powerful alternative for the Heck-type reactions of benzyl chlorides, often proceeding at room temperature and with high regioselectivity.[8]

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the benzyl bromide to the Pd(0) or Ni(0) catalyst, followed by coordination of the alkene.[7] Migratory insertion of the alkene into the benzyl-metal bond then occurs, followed by β-hydride elimination to release the product and a metal-hydride species. The catalyst is regenerated by reductive elimination of H-Br with the base. The regioselectivity of the migratory insertion step is a key consideration.[4]

Heck_Reaction M(0)L2 Pd(0)L2 or Ni(0)L2 Oxidative_Addition Oxidative Addition M(0)L2->Oxidative_Addition Bn-Br Bn-M(II)-Br(L2) Bn-M(II)-Br(L2) Oxidative_Addition->Bn-M(II)-Br(L2) Alkene_Coordination Alkene Coordination Bn-M(II)-Br(L2)->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Intermediate_Complex Intermediate_Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex H-M(II)-Br(L2) + Product Beta_Hydride_Elimination->Product_Complex Catalyst_Regeneration Catalyst Regeneration Product_Complex->Catalyst_Regeneration Base Catalyst_Regeneration->M(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Nickel-Catalyzed Heck-Type Reaction

This protocol is based on the work of Jamison and coworkers for the nickel-catalyzed benzylation of unactivated alkenes.[8]

  • Reaction Setup: In a glovebox, to a vial, add Ni(cod)₂ (5 mol%) and PCy₂Ph (10 mol%).

  • Reagent Addition: Add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol), the alkene (2.0 mmol), and Et₃SiOTf (1.1 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 1.0 M).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Ni(cod)₂: A common Ni(0) precatalyst.

  • PCy₂Ph: A bulky phosphine ligand that promotes the desired catalytic cycle.

  • Et₃SiOTf: Acts as a halide scavenger, which is crucial for preventing catalyst deactivation and promoting the desired regioselectivity.[8]

  • Room Temperature: The high reactivity of the nickel catalyst allows the reaction to proceed under mild conditions, which can improve selectivity and functional group tolerance.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds.[9] While extensively developed for aryl halides, its application to C(sp³)-Br bonds, such as in our benzylic substrate, is also feasible, though it can present unique challenges. This reaction enables the direct synthesis of benzylamines, which are important pharmacophores.

Mechanistic Rationale

Similar to the C-C coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the benzyl bromide to Pd(0).[9] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired benzylamine product and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich ligand is critical to facilitate the deprotonation of the coordinated amine and the final reductive elimination step.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Bn-Br Bn-Pd(II)-Br(L2) Bn-Pd(II)-Br(L2) Oxidative_Addition->Bn-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Bn-Pd(II)-Br(L2)->Amine_Coordination HNR2 Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Pd-Amido_Complex Pd-Amido_Complex Deprotonation->Pd-Amido_Complex Reductive_Elimination Reductive Elimination Pd-Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Bn-NR2 Bn-NR2 Reductive_Elimination->Bn-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on conditions developed for the amination of aryl and benzyl halides.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable bulky phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Choices:

  • Pd₂(dba)₃/Xantphos: A common and effective catalyst system for Buchwald-Hartwig aminations. The Xantphos ligand's large bite angle is known to facilitate the reductive elimination step.

  • NaOtBu: A strong, sterically hindered base that is effective for deprotonating the amine without competing as a nucleophile.

  • Toluene: A non-polar solvent that is well-suited for this reaction.

  • Anhydrous and Degassed Conditions: Important to prevent the deactivation of the catalyst and unwanted side reactions.

Conclusion

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The choice of methodology—Suzuki-Miyaura for biaryl methane synthesis, Sonogashira for alkynylation, Heck for olefination, or Buchwald-Hartwig for amination—is fundamentally driven by the desired final product. Understanding the mechanistic nuances and the rationale behind the selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and purity. The protocols provided herein serve as a validated starting point for researchers to harness the synthetic potential of this versatile building block.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

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  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Available at: [Link]

  • Bedekar, A. V., et al. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(60), 24194-24222. Available at: [Link]

  • Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020–19023. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Yadav, M., et al. (2018). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. Intermediates such as 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene are pivotal in the development of new chemical entities. Their unambiguous characterization is not merely a procedural step but a cornerstone of reliable and reproducible science. Mass spectrometry (MS) stands as a frontline technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth interpretation of the mass spectrometry data for 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. Beyond a simple procedural outline, we will delve into the causality behind fragmentation patterns, establishing a self-validating framework for analysis. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Interpreting the Mass Spectrum of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

The mass spectrum of a molecule is a unique fingerprint, revealing its molecular weight and providing clues to its structure through fragmentation analysis. For 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene (molecular formula C₁₄H₁₁BrFO), several key features are anticipated in its mass spectrum, particularly under electron ionization (EI).

Molecular Ion Peak and the Bromine Isotopic Signature

A key diagnostic feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[1][2] This results in two molecular ion peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with nearly equal intensities.[3][4] For our target molecule, with a molecular weight of approximately 297.14 g/mol , we expect to see a pair of peaks at m/z 296 and 298. The presence of this 1:1 doublet is a strong confirmation of a single bromine atom in the molecule.

Predicted Fragmentation Pathway

Under the high-energy conditions of electron ionization, the molecular ion of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene will undergo characteristic fragmentation. The most probable cleavage events are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

A primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is a common fragmentation route for such compounds.[5][6] This can occur in two ways:

  • Formation of the Tropylium Ion: The most favorable fragmentation is the cleavage of the C-O bond to lose the bromofluorophenylmethyl radical and form the benzyl cation, which readily rearranges to the highly stable tropylium ion at m/z 91 . This peak is often the base peak (the most intense peak) in the spectrum of benzyl ethers.

  • Formation of the Bromofluorobenzyl Cation: Alternatively, cleavage of the O-CH₂ bond can lead to the formation of the 4-(bromomethyl)-2-fluorophenoxy cation. However, a more likely fragmentation is the loss of a bromine radical from the molecular ion, followed by rearrangement.

Another significant fragmentation is the loss of the bromine atom from the molecular ion, leading to a fragment ion at m/z 217. Further fragmentation of the substituted benzene ring can also occur.

Diagram: Predicted Fragmentation Pathway of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

fragmentation M [C₁₄H₁₁BrFO]⁺˙ m/z 296/298 F1 [C₇H₇]⁺ Tropylium ion m/z 91 (Base Peak) M->F1 - •C₇H₄BrFO F2 [C₁₄H₁₁FO]⁺ m/z 217 M->F2 - •Br F3 [C₆H₃BrFO]⁺ m/z 189/191 M->F3 - •C₇H₇O F4 [C₇H₆O]⁺˙ m/z 106

Caption: Predicted major fragmentation pathways for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene under EI-MS.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of a compound often relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the analysis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Molecular weight, elemental composition (HRMS), and structural information from fragmentation.[7]Detailed structural information, including connectivity of atoms and stereochemistry.[7]Purity assessment, quantification, and separation from impurities.[7]
Sensitivity Very high (picomole to femtomole)Moderate (micromole to nanomole)High (nanogram to picogram)
Sample Requirement Micrograms to nanogramsMilligramsMicrograms to nanograms
Strengths - High sensitivity- Provides molecular weight- Isotopic information is highly diagnostic[2]- Unambiguous structure elucidation- Non-destructive- Excellent for purity determination and quantification- Can be coupled with MS (LC-MS) for enhanced analysis
Limitations - Isomers can be difficult to distinguish without tandem MS- Fragmentation can be complex to interpret- Lower sensitivity- Requires larger sample amounts- Can be time-consuming- Does not provide direct structural information- Requires a chromophore for UV detection

This comparison highlights that these techniques are complementary. While MS provides crucial molecular weight and fragmentation data, NMR is indispensable for definitive structure elucidation. HPLC is the gold standard for assessing the purity of the synthesized compound.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of semi-volatile compounds like 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene.[9]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to obtain a working standard of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Injection Port Temperature: 280°C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute
  • Ramp: 15°C/min to 300°C
  • Final hold: 5 minutes at 300°C
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Scan Range: m/z 40 - 450

3. Data Analysis:

  • Identify the analyte peak based on its retention time.
  • Analyze the mass spectrum of the peak, paying close attention to the molecular ion region for the characteristic bromine isotopic pattern.[1]
  • Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.

Diagram: GC-MS Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve sample in volatile solvent P2 Dilute to working concentration P1->P2 A1 Inject sample into GC P2->A1 A2 Separation on chromatographic column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) and Fragmentation A3->A4 A5 Mass Analysis A4->A5 D1 Identify analyte peak (Retention Time) A5->D1 D2 Analyze Mass Spectrum (M+ and Fragments) D1->D2 D3 Confirm Structure D2->D3

Caption: A streamlined workflow for the GC-MS analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Conclusion

The mass spectrometric analysis of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene provides a wealth of information that is critical for its identification and characterization. The characteristic isotopic signature of bromine in the molecular ion region, coupled with predictable fragmentation patterns such as the formation of the tropylium ion, offers a robust method for structural confirmation. However, for unambiguous structure elucidation and purity assessment, a multi-technique approach incorporating NMR and HPLC is strongly recommended. This integrated analytical strategy ensures the highest level of scientific rigor in the development of novel chemical entities.

References

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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic intermediates is a cornerstone of successful research and development. For scientists engaged in the synthesis of complex molecular architectures, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serves as a versatile building block, incorporating a unique constellation of functional groups that allow for diverse chemical transformations. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a comparative perspective with structurally related molecules to aid researchers in its confident identification and characterization.

Introduction to the Target Molecule

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a benzyloxy group provides a stable ether linkage that can be strategically cleaved under specific conditions. The bromomethyl group is a highly reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functionalities. Finally, the fluorine atom on the aromatic ring can modulate the electronic properties and metabolic stability of target molecules, a feature of increasing importance in pharmaceutical design. Given its potential utility, a thorough understanding of its spectral characteristics is paramount for researchers working with this intermediate.

Predicted NMR Spectral Data for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the benzylic protons, the bromomethyl protons, and the aromatic protons of both the fluorinated and the benzyl rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.45 - 7.30m5HAr-H (benzyl)-
~7.25dd1HH -5³JH-H ≈ 8.5, ⁴JH-F ≈ 2.0
~7.15dd1HH -6³JH-H ≈ 8.5, ⁵JH-F ≈ 0.5
~7.05t1HH -3³JH-H ≈ 8.5, ³JH-F ≈ 9.0
~5.10s2HO-CH₂ -Ph-
~4.50s2HCH₂ -Br-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will be characterized by signals for the benzylic and bromomethyl carbons, as well as the aromatic carbons, with the latter showing characteristic splitting due to coupling with the fluorine atom.

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentPredicted Coupling Constants (J, Hz)
~157.0dC -2¹JC-F ≈ 245
~150.0dC -1²JC-F ≈ 12
~136.5sC -ipso (benzyl)-
~133.0dC -4³JC-F ≈ 5
~128.8sC -para (benzyl)-
~128.5sC -ortho (benzyl)-
~127.8sC -meta (benzyl)-
~125.0dC -6³JC-F ≈ 8
~118.0dC -5²JC-F ≈ 21
~115.5dC -3²JC-F ≈ 25
~71.0sO-C H₂-Ph-
~32.0sC H₂-Br-

Comparative Analysis with Alternative Compounds

To lend credence to the predicted spectral data, a comparative analysis with structurally related compounds for which experimental NMR data is available is indispensable.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Observations
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (Predicted) ~4.50 (s, 2H, CH₂ -Br)~5.10 (s, 2H, O-CH₂ -Ph)~32.0 (C H₂-Br)~71.0 (O-C H₂-Ph)The benzylic ether and bromomethyl groups are readily identifiable singlets in the ¹H NMR spectrum.
4-Bromobenzyl bromide [1]4.45 (s, 2H, CH₂ -Br)7.25 (d, 2H, Ar-H)7.45 (d, 2H, Ar-H)32.5 (C H₂-Br)121.8, 131.5, 131.9, 137.5 (Ar-C)The chemical shift of the bromomethyl protons is very similar to the predicted value.
1-(Benzyloxy)-4-bromobenzene [2][3][4][5]5.05 (s, 2H, O-CH₂ -Ph)6.90 (d, 2H, Ar-H)7.30-7.45 (m, 7H, Ar-H)70.0 (O-C H₂-Ph)114.0, 116.5, 127.5, 128.2, 128.8, 132.0, 136.8, 158.5 (Ar-C)The benzylic ether protons and carbon are in close agreement with the predicted values.
4-Fluoroanisole [6][7]3.75 (s, 3H, O-CH₃ )6.80-7.00 (m, 4H, Ar-H)55.5 (O-C H₃)114.5 (d, ²JC-F = 23 Hz)115.5 (d, ³JC-F = 8 Hz)154.0 (d, ⁴JC-F = 2 Hz)157.5 (d, ¹JC-F = 238 Hz)Provides a reference for the C-F coupling constants in a similar electronic environment.

The Causality Behind Experimental Choices in NMR Spectroscopy

The acquisition of high-quality NMR data is contingent upon a series of well-considered experimental choices. The rationale behind these choices is as critical as the data itself.

Solvent Selection

Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be viable alternatives.

Spectrometer Frequency

Higher field strengths (e.g., 400 MHz and above for ¹H NMR) are generally preferred as they lead to greater spectral dispersion, reducing signal overlap and simplifying the interpretation of complex spin systems, which is particularly relevant for the aromatic region of the target molecule.

Acquisition Parameters

Standard pulse sequences are typically sufficient for routine ¹H and ¹³C NMR. However, for unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene and similar compounds.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the data with an exponential window function and perform phase and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence with the following parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Process the data with an exponential window function and perform phase and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing Molecular Connectivity and Synthetic Logic

To further aid in the conceptualization of the molecular structure and its synthesis, the following diagrams are provided.

G cluster_target 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene cluster_precursors Key Precursors Target C₁₄H₁₂BrFO P1 4-Bromo-2-fluorophenol P1->Target Benzylation P2 Benzyl bromide P2->Target Williamson Ether Synthesis P3 1-(Benzyloxy)-2-fluoro-4-methylbenzene P3->Target Benzylic Bromination

Caption: Synthetic pathways to the target molecule.

G cluster_mol Key NMR Correlations H_aromatic Aromatic Protons (~7.05-7.25 ppm) C_aromatic Aromatic Carbons (~115-157 ppm) H_aromatic->C_aromatic HSQC/HMBC C_CH2Br CH₂-Br Carbon (~32.0 ppm) H_aromatic->C_CH2Br HMBC H_benzyl Benzylic Protons (~7.30-7.45 ppm) C_benzyl Benzylic Carbons (~127-136 ppm) H_benzyl->C_benzyl HSQC/HMBC H_OCH2 O-CH₂ Protons (~5.10 ppm) H_OCH2->C_benzyl HMBC C_OCH2 O-CH₂ Carbon (~71.0 ppm) H_OCH2->C_OCH2 HSQC H_CH2Br CH₂-Br Protons (~4.50 ppm) H_CH2Br->C_CH2Br HSQC

Caption: Expected 2D NMR correlations.

Conclusion

The structural characterization of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a robust framework for the prediction and interpretation of its NMR spectra, supported by comparative data from analogous compounds. By adhering to the outlined experimental protocols and leveraging the power of 2D NMR techniques, researchers can confidently verify the structure of this valuable synthetic intermediate, thereby accelerating their progress in the development of novel chemical entities.

References

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A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, substituted benzylic bromides are cornerstone reagents for introducing key structural motifs. However, the reactivity of these compounds is exquisitely sensitive to the substitution pattern on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene and three of its key positional isomers in nucleophilic substitution reactions. We dissect the competing electronic and steric effects imparted by the benzyloxy and fluoro substituents, offer a predictive framework for their relative reactivity, and provide a robust experimental protocol for empirical validation. Our analysis indicates that isomers with an ortho or para benzyloxy group relative to the benzylic bromide are primed for rapid Sₙ1-type reactions due to powerful resonance stabilization of the carbocation intermediate. Conversely, an ortho-fluoro substituent significantly retards this pathway via a potent inductive destabilization. For Sₙ2 pathways, steric hindrance from an ortho-benzyloxy group is predicted to be the dominant, rate-limiting factor.

Introduction: The Nuanced Reactivity of Benzylic Systems

Benzylic halides are a privileged class of electrophiles, exhibiting enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize either the carbocation intermediate in a dissociative (Sₙ1) mechanism or the charge-delocalized transition state in a concerted (Sₙ2) mechanism.[1][2][3][4] For drug development professionals, understanding how substituents on the phenyl ring modulate this reactivity is paramount for reaction design, optimization, and predicting impurity profiles.

This guide focuses on a specific scaffold: a benzene ring functionalized with a reactive bromomethyl group, an electron-donating benzyloxy group, and an electron-withdrawing fluorine atom. By systematically rearranging these substituents, we can create isomers with dramatically different reactivity profiles, providing a compelling case study in physical organic chemistry principles.

The Isomers Under Investigation

The four isomers at the heart of this comparison are chosen to maximize the diversity of electronic and steric environments around the reactive bromomethyl center.

  • Compound A (Target): 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

  • Compound B (ortho-Fluoro): 2-(Benzyloxy)-1-(bromomethyl)-3-fluorobenzene

  • Compound C (ortho-Benzyloxy): 1-(Benzyloxy)-2-(bromomethyl)-4-fluorobenzene

  • Compound D (para-Fluoro): 4-(Benzyloxy)-1-(bromomethyl)-2-fluorobenzene

Theoretical Framework: Factors Governing Benzylic Reactivity

The reaction pathway of a benzylic bromide with a nucleophile is a delicate balance between the Sₙ1 and Sₙ2 mechanisms. The prevailing pathway is dictated by the structure of the substrate, the nucleophile, the solvent, and the temperature.

The Sₙ1 vs. Sₙ2 Mechanistic Dichotomy

The Sₙ1 reaction proceeds through a rate-determining unimolecular ionization to form a planar benzylic carbocation, which is then rapidly captured by a nucleophile. The rate is primarily dependent on the stability of this carbocation. The Sₙ2 reaction involves a backside attack by the nucleophile in a single, concerted step, proceeding through a trigonal bipyramidal transition state.[2][5] The rate of an Sₙ2 reaction is sensitive to steric hindrance around the electrophilic carbon.

G cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway A1 Benzylic Bromide (R-CH₂Br) A2 Benzylic Carbocation (R-CH₂⁺) + Br⁻ A1->A2 Slow, RDS -Br⁻ A3 Product (R-CH₂Nu) A2->A3 Fast +Nucleophile (Nu⁻) B1 Benzylic Bromide (R-CH₂Br) B2 Transition State [Nu---CH₂(R)---Br]⁻ B1->B2 Concerted Step +Nucleophile (Nu⁻) B3 Product (Nu-CH₂R) B2->B3 -Br⁻

Caption: Competing Sₙ1 and Sₙ2 pathways for benzylic bromides.

Electronic Effects of Substituents
  • Benzyloxy Group (-OCH₂Ph): This group is strongly electron-donating via its resonance effect (+R), particularly when positioned ortho or para to the reacting center. This powerfully stabilizes the positive charge of a benzylic carbocation, accelerating Sₙ1 reactions.[6] Its inductive effect (-I) is comparatively weak.

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also has a weak resonance-donating effect (+R) due to its lone pairs.[7]

    • Ortho/Para Position: Both -I and +R effects operate. The -I effect typically dominates, destabilizing a nearby carbocation.

    • Meta Position: Only the -I effect operates, which strongly destabilizes an adjacent carbocation.

Steric Effects

The bulky benzyloxy group can physically obstruct the trajectory of an incoming nucleophile required for an Sₙ2 reaction. This steric hindrance is most pronounced when the group is positioned ortho to the bromomethyl group.[8]

Comparative Reactivity Analysis of Isomers

We can predict the relative reactivity of our four isomers by considering how the substituent positions influence carbocation stability (for Sₙ1) and steric accessibility (for Sₙ2).

G cluster_effects Dominant Electronic & Steric Influences cluster_reactivity Predicted Reactivity A Compound A para-OBn (+R) meta-F (-I) SN1_Mod Sₙ1: Moderate A->SN1_Mod +R stabilization, offset by meta-F SN2_Fast Sₙ2: Fast A->SN2_Fast Minimal steric hindrance B Compound B meta-OBn (-I) ortho-F (-I) SN1_Slow Sₙ1: Very Slow B->SN1_Slow Strongest -I destabilization B->SN2_Fast Minimal steric hindrance C Compound C ortho-OBn (+R, Steric Hindrance) meta-F (-I) SN1_Fast Sₙ1: Fast C->SN1_Fast Strongest +R stabilization SN2_Slow Sₙ2: Slow C->SN2_Slow High steric hindrance D D D->SN1_Slow Strong -I from para-F D->SN2_Fast Minimal steric hindrance

Caption: Predicted reactivity based on substituent effects.

  • Compound A (Target): The para-benzyloxy group provides excellent resonance stabilization for a carbocation. The meta-fluoro group exerts a purely destabilizing inductive effect. The net effect should be moderate to high Sₙ1 reactivity. Steric hindrance is minimal for Sₙ2 attack.

  • Compound B (ortho-Fluoro): The ortho-fluoro group places its powerful -I effect in close proximity to the developing positive charge, severely destabilizing the carbocation and retarding the Sₙ1 rate. The meta-benzyloxy group offers no resonance stabilization. This isomer is predicted to be the least reactive in an Sₙ1 reaction.

  • Compound C (ortho-Benzyloxy): The ortho-benzyloxy group provides strong resonance stabilization, analogous to the para group in Compound A. This should lead to very high Sₙ1 reactivity. However, this same group poses a significant steric barrier to backside nucleophilic attack, making the Sₙ2 pathway extremely slow.

  • Compound D (para-Fluoro): The para-fluoro group's -I effect outweighs its +R effect, destabilizing the carbocation relative to an unsubstituted benzyl bromide.[7] With no resonance-donating group to assist, Sₙ1 reactivity will be low. Sₙ2 reactivity should be unhindered.

CompoundSubstituent Positions (relative to -CH₂Br)Predicted Sₙ1 ReactivityPredicted Sₙ2 ReactivityKey Rationale
A para-OBn, meta-FModerate-HighHigh+R from para-OBn stabilizes cation; low steric hindrance.
B ortho-F, meta-OBnVery LowHighStrong -I from ortho-F destabilizes cation; low steric hindrance.
C ortho-OBn, meta-FVery HighVery LowStrong +R from ortho-OBn stabilizes cation; high steric hindrance.
D para-F, meta-OBnLowHigh-I from para-F destabilizes cation; low steric hindrance.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically test these predictions, a solvolysis reaction in a polar, weakly nucleophilic solvent like 80% aqueous ethanol can be performed. Under these conditions, the reaction is likely to have significant Sₙ1 character, and the rates can be conveniently monitored.[9]

Experimental Objective

To determine the relative first-order rate constants (k_rel) for the solvolysis of Compounds A, B, C, and D in 80% aqueous ethanol at a constant temperature.

Materials & Instrumentation
  • Compounds A, B, C, and D (≥98% purity)

  • Ethanol (200 proof, absolute)

  • Deionized water

  • Acetone (for stock solutions)

  • Conductivity meter or HPLC with a C18 column and UV detector

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow

Caption: Workflow for the comparative kinetic study.

Detailed Protocol
  • Solvent Preparation: Prepare a stock of 80:20 ethanol/water (v/v) by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask.

  • Stock Solution Preparation: Accurately prepare 0.1 M stock solutions of each isomer (A, B, C, D) in dry acetone.

  • Kinetic Run: a. Place 50.0 mL of the 80% ethanol solvent into a jacketed reaction vessel connected to a constant temperature water bath set to 25.0 ± 0.1 °C. b. Allow the solvent to equilibrate for at least 20 minutes. c. If using HPLC, prepare a series of vials with a quenching agent (e.g., a solution of a strong, non-volatile nucleophile). d. To initiate the reaction, rapidly inject 100 µL of one isomer stock solution into the stirring solvent and start a timer immediately. The final substrate concentration will be ~0.2 mM. e. Monitoring (HPLC Method): At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reactivity), withdraw a 1.0 mL aliquot and immediately inject it into a quenching vial. Analyze all quenched samples by HPLC to determine the concentration of the remaining benzylic bromide. f. Monitoring (Conductivity Method): If using a conductivity meter, immerse the probe in the solution and record the conductivity at regular time intervals. The production of HBr will cause a linear increase in conductivity over time for a first-order reaction.[10]

  • Data Processing: a. For each run, plot the natural logarithm of the reactant concentration (ln[Substrate]) versus time. b. The slope of the resulting straight line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant. c. Repeat the experiment for each isomer at least three times to ensure reproducibility.

  • Calculate Relative Rates: Select the isomer with the lowest rate constant (predicted to be Compound B) as the reference (k_rel = 1.0). Calculate the relative rate for the other isomers using the formula: k_rel = k_obs(isomer) / k_obs(slowest isomer).

Anticipated Results and Discussion

Based on our theoretical analysis, the experimental data should yield the following trend in solvolysis rates, which are dominated by Sₙ1 character.

CompoundPredicted Relative Rate (k_rel)Discussion
A ~10² - 10³The strong +R effect of the para-OBn group significantly accelerates the reaction compared to the baseline, though it is slightly attenuated by the -I effect of the meta-F.
B 1.0 (Baseline)The powerful -I effect of the ortho-F group, combined with the lack of resonance stabilization, makes this isomer the least reactive towards ionization.
C >10⁴The ortho-OBn group provides maximum resonance stabilization of the benzylic carbocation, leading to the fastest rate of solvolysis.
D ~0.5 - 5The destabilizing -I effect of the para-F and meta-OBn groups should make this isomer slightly slower or similar in reactivity to the baseline (Compound B).

Conclusion for the Practicing Scientist

The substitution pattern on a benzylic bromide is not a trivial detail; it is a critical determinant of the molecule's reactivity. This guide demonstrates that seemingly subtle isomeric changes can alter reaction rates by several orders of magnitude.

  • For reactions favoring an Sₙ1 pathway , placing a resonance-donating group like benzyloxy ortho or para to the leaving group provides a powerful accelerant (Compound C > Compound A). Conversely, placing a strongly inductively withdrawing group like fluorine ortho or para will significantly retard the reaction (Compound B and D).

  • For reactions requiring an Sₙ2 pathway , steric hindrance is the primary concern. An ortho-benzyloxy group (Compound C) will render the benzylic carbon highly inaccessible, demanding more forcing conditions or alternative synthetic strategies.

Researchers and process chemists must therefore carefully consider the electronic and steric landscape of their reagents. This predictive understanding, validated by the straightforward kinetic experiments outlined herein, enables more efficient route design, better control over reaction outcomes, and a more profound insight into the chemical behavior of these versatile synthetic intermediates.

References

  • Faigl, F., Marzi, E., & Schlosser, M. (2000). Enhancement of Benzylic basicity by a fluorine substituent at the para- position: a case of lone pair/lone pair repulsion. Chemistry, 6(5), 771-7. DOI: 10.1002/(sici)1521-3765(20000303)6:5<771::aid-chem771>3.0.co;2-g
  • Matić, S., et al. (2018). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta. Retrieved from [Link]

  • Srinivas, G., et al. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. DOI: 10.1071/CH15750
  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. OSTI.GOV. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Pearson. (n.d.). Reactions at Benzylic Positions. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure allows us to infer its primary hazards from analogous compounds like benzyl halides and other halogenated aromatics.[1][2]

Inferred Hazards:

  • Corrosive and Lachrymatory: Benzyl halides are known to be corrosive to skin and eyes and are often lachrymators (tear-inducing agents).[3][4][5] Direct contact and inhalation of vapors must be strictly avoided.

  • Reactivity: The bromomethyl group is a reactive functional group, susceptible to nucleophilic substitution. It may react with bases, oxidizing agents, and certain metals.[6] Uncontrolled reactions can lead to the release of hazardous fumes or excess heat.[7]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. Therefore, it must never be disposed of down the drain or in regular trash.[8][9]

Hazard Class Primary Risk Required Control Measures
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[10]Handle exclusively in a certified chemical fume hood. Wear appropriate chemical-resistant gloves and a lab coat.[8][11]
Serious Eye Damage Vapors and direct contact can cause serious, potentially permanent, eye damage.[5]Wear chemical safety goggles at all times. For higher-risk operations, use a face shield.[11]
Respiratory Irritation Inhalation of vapors or dust may irritate the respiratory tract.[12]All manipulations must be performed within a chemical fume hood to ensure adequate ventilation.[4]
Halogenated Organic Waste Poses a long-term environmental risk and requires specific disposal methods (e.g., incineration).[13][14]Segregate from all other waste streams in a clearly marked, dedicated container.[9]

Operational Protocol: From Benchtop to Disposal

This section outlines the step-by-step procedures for managing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene waste, from the point of generation to its final collection.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. Based on OSHA's laboratory standards and data from similar compounds, the following are mandatory[11][12]:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.

  • Hand Protection: Nitrile gloves are a minimum requirement. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if all work is conducted within a functioning chemical fume hood.

Spill Management

Accidental spills must be handled immediately and safely. The causality behind this protocol is to contain, neutralize (if applicable), and collect the hazardous material without creating a secondary hazard, such as vapor inhalation.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to surround and cover the spill.[1] This prevents the spill from spreading.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, leak-proof container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.[15] All cleaning materials (wipes, pads) are now considered hazardous waste and must be placed in the same container as the absorbed spill material.

  • Labeling and Disposal: Seal the container, label it clearly as "Hazardous Waste: Spill Debris containing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene," and dispose of it through your institutional EHS program.

Waste Segregation and Containerization

Proper segregation is critical for safe and compliant disposal. Halogenated organic compounds are subject to specific disposal regulations, often requiring high-temperature incineration.[13][14] Mixing them with non-halogenated streams complicates and increases the cost of disposal.

Workflow for Waste Handling:

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure, threaded cap.[9] The container must be clearly labeled before the first drop of waste is added.[16]

  • Labeling: The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene" (no abbreviations)[9]

    • An accurate estimation of the concentration and other components in the container.

    • Appropriate hazard warnings (e.g., "Corrosive," "Irritant").

  • Segregation: This waste stream must be kept separate.

    • DO NOT MIX with non-halogenated organic waste (e.g., acetone, hexanes).[9]

    • DO NOT MIX with aqueous waste, acids, or bases.[14]

    • DO NOT MIX with oxidizers.[6]

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[16]

  • Disposal Request: Once the container is full or waste is no longer being generated, contact your institution's EHS department for pickup. Do not accumulate more than 10 gallons of hazardous waste in a single laboratory space.[16]

Decontamination of Labware

Proper decontamination of glassware and equipment prevents unintended exposure and cross-contamination.

  • Initial Rinse: The first rinse of any container or piece of labware that held the compound must be collected as hazardous waste.[16] This "first rinse" should be a small amount of a suitable solvent (e.g., acetone) that can dissolve the residual chemical.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the labware can be washed thoroughly with detergent and water.[15]

  • Highly Toxic Compounds: For compounds with high toxicity (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[16] While the specific toxicity of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is not established, treating it with this higher level of caution is a prudent safety measure.

Disposal Workflow Visualization

The following diagram illustrates the complete lifecycle for the proper management and disposal of waste containing 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

G Figure 1: Disposal Workflow for Halogenated Organic Waste A Waste Generation (e.g., reaction quench, rinsate) B Hazard Identification Is it a halogenated organic compound? A->B Characterize C YES: Segregate as Halogenated Waste B->C Contains F, Cl, Br, or I D NO: Follow appropriate non-halogenated waste stream B->D No halogens E Containerization - Use compatible, sealed container - Affix 'Hazardous Waste' label C->E F Proper Labeling - Full Chemical Name - Concentrations - Hazard Warnings E->F Label immediately G Secure Storage - Satellite Accumulation Area - Secondary Containment F->G Store securely H Request EHS Pickup (When container is full or work is complete) G->H Manage inventory I Final Disposal (Typically high-temperature incineration by certified facility) H->I Documented transfer

Caption: Disposal workflow for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

References

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Standards.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview.[Link]

  • GOV.UK. Benzyl chloride - Incident management.[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • EHSLeaders. Back to Basics: Handling the Range of Workplace Chemical Hazards.[Link]

  • University of Houston. UH Guideline for Pyrophoric and Water-Reactive Chemicals.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Kansas State University. Standard Operating Procedure: Bromine Safety.[Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]

  • Chemtalk. Bromine water - disposal.[Link]

  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene.[Link]

  • Reddit. Safely handling a liter of Bromine?[Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.[Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.[Link]

  • U.S. Environmental Protection Agency (EPA). Field Equipment Cleaning and Decontamination at the FEC.[Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.[Link]

  • Stanford Environmental Health & Safety. Decontamination - Biosafety Manual.[Link]

  • RSC Advances. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides.[Link]

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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene stands as a key intermediate, valued for its role in constructing complex molecular architectures. However, its utility is matched by a significant hazard profile that demands meticulous handling and a deep-seated understanding of its reactive nature. This guide, moving beyond a simple checklist, provides a procedural and intellectual framework for its safe utilization, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Profile: Understanding the "Why" Behind the "How"

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a corrosive organic halide. Its hazardous properties are not arbitrary; they are a direct consequence of its chemical structure. The bromomethyl group is a potent lachrymator and alkylating agent, meaning it can react with biological nucleophiles like DNA and proteins, leading to irritation and potential long-term health effects. The aromatic fluorine and benzyloxy groups also influence the compound's reactivity and toxicological profile.

Primary Hazards:

  • Severe Skin and Eye Damage: Direct contact can cause serious burns and potentially irreversible eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory tract.[3]

  • Harmful if Swallowed or Absorbed Through Skin: Systemic toxicity is a significant concern.[1]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not merely a matter of compliance but a critical risk mitigation strategy. The following table summarizes the essential PPE for handling this compound, with explanations rooted in its chemical properties.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton® recommended). Double gloving is best practice.Halogenated aromatic hydrocarbons can degrade common glove materials like latex and nitrile. Butyl rubber and Viton® offer superior resistance to these types of chemicals.[4][5] Double gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.The corrosive and lachrymatory nature of the compound necessitates robust protection against splashes and vapors. A face shield protects the entire face from splashes that could bypass goggles.[6][7]
Body Protection Flame-resistant lab coat, worn fully buttoned. A chemical-resistant apron is also recommended.Protects personal clothing and skin from splashes and spills. A flame-resistant coat is a prudent measure given the organic nature of the compound.[6][8]
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergency situations or where a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.A chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[6][9] Respirators provide personal protection in situations where engineering controls are insufficient or have failed.[1][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined protocol is paramount. The following workflow is designed to minimize exposure and prevent accidental release.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Detailed Steps:
  • Preparation:

    • Don PPE: Before entering the designated work area, put on all required PPE as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[6][9]

    • Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Transfer: Carefully transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent to the solid slowly.

    • Reaction: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the chemistry requires it, to prevent unwanted side reactions.

  • Post-Reaction:

    • Quenching: If necessary, quench the reaction carefully according to your established protocol, still within the fume hood.

    • Work-up: Perform all extraction and purification steps within the fume hood.

Spill Management and Decontamination

Accidents can happen, and a well-rehearsed spill response plan is crucial.

Small Spill (Inside a Fume Hood):
  • Alert Personnel: Immediately notify others in the lab.

  • Containment: Use an inert absorbent material like vermiculite or sand to cover the spill.[11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood:
  • Evacuate: Immediately evacuate the laboratory and alert your institution's emergency response team.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Disposal Plan: Responsible Stewardship from Cradle to Grave

All materials contaminated with 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage & Pickup waste_solid Contaminated Solids (gloves, paper towels, absorbent) collect_solid Seal in Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (reaction mixtures, solvents) collect_liquid Collect in Labeled Halogenated Organic Waste Container waste_liquid->collect_liquid waste_glass Contaminated Glassware collect_glass Rinse with Solvent (collect rinse as liquid waste), then place in glass disposal box waste_glass->collect_glass storage_area Store in Designated Satellite Accumulation Area collect_solid->storage_area collect_liquid->storage_area storage_pickup Arrange for Pickup by EHS storage_area->storage_pickup

Caption: A workflow for the proper disposal of waste contaminated with 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.

Disposal Protocol:
  • Solid Waste: All contaminated solid materials (gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused reagents, reaction mixtures, and contaminated solvents must be collected in a designated container for halogenated organic waste.[13] Do not mix with non-halogenated waste streams.

  • Glassware: Glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone) into the halogenated liquid waste container before being washed or disposed of in a designated broken glass container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.

By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely harness the synthetic potential of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, advancing your research while upholding the highest standards of laboratory safety.

References

  • Benzyl Bromide. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. [Link]

  • Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry Department. [Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz Environmental Health and Safety. [Link]

  • Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene. Angene Chemical. [Link]

  • Chemical Safety. Missouri S&T Environmental Health and Safety. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.